PF-06827443
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H24N2O4 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-[(3S,4R)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C24H24N2O4/c1-15-8-19-11-26(22-6-7-29-13-23(22)27)24(28)20(19)10-18(15)9-16-2-4-17(5-3-16)21-12-30-14-25-21/h2-5,8,10,12,14,22-23,27H,6-7,9,11,13H2,1H3/t22-,23-/m1/s1 |
Clé InChI |
RBMHKFVYRIRMOG-DHIUTWEWSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1CC3=CC=C(C=C3)C4=COC=N4)C(=O)N(C2)[C@@H]5CCOC[C@H]5O |
SMILES canonique |
CC1=CC2=C(C=C1CC3=CC=C(C=C3)C4=COC=N4)C(=O)N(C2)C5CCOCC5O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of PF-06827443
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06827443 is a potent, central nervous system (CNS)-penetrant, and orally bioavailable M1-selective positive allosteric modulator (PAM).[1] While initially characterized by its weak agonist activity at the human M1 receptor, further investigation has revealed that this compound exhibits robust allosteric agonist activity, particularly in systems with high M1 receptor reserve. This dual activity as a positive allosteric modulator and an allosteric agonist (ago-PAM) is a critical aspect of its pharmacological profile and is believed to contribute to both its potential therapeutic effects and its observed adverse effects, such as convulsions.[2][3][4] The agonist activity of this compound has been demonstrated across multiple species, including rat, dog, and human M1 receptors, in both in vitro cell lines and native tissue preparations.[2][3][4]
Core Mechanism of Action: M1 Muscarinic Acetylcholine (B1216132) Receptor Modulation
This compound functions as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 mAChR). This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine (ACh). By binding to this allosteric site, this compound enhances the receptor's response to ACh.
In addition to its PAM activity, this compound can directly activate the M1 receptor in the absence of acetylcholine, a characteristic known as allosteric agonism.[2] The degree of this agonist activity is dependent on the level of M1 receptor expression, also known as receptor reserve.[2][3][4] In systems with higher receptor density, the agonist effects of this compound are more pronounced.[2]
Signaling Pathway
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of the M1 receptor, either by acetylcholine in the presence of a PAM like this compound or by an ago-PAM directly, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.
Caption: Signaling pathway of this compound at the M1 muscarinic acetylcholine receptor.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
In Vitro Activity: Calcium Mobilization in CHO Cells Expressing M1 Receptors
| Cell Line | Agonist Activity (EC50, nM) | PAM Activity (EC50, nM) in presence of EC20 ACh | Reference |
| Rat M1-CHO | 180 | 32 | [2] |
| Dog M1-CHO | 350 | Not Reported | [2] |
| Human M1-CHO | >10,000 (weak agonist) | Not Reported | [2] |
In Vivo Activity: Electrophysiology in Mouse Prefrontal Cortex (PFC)
| Concentration | Effect on fEPSP Slope | M1 Dependence | Reference |
| 1 µM | 77.8 ± 4.27% of baseline (LTD) | Blocked by VU0255035 (M1 antagonist) | [2] |
| 10 µM | 51.8 ± 3.78% of baseline (LTD) | Blocked by VU0255035 (M1 antagonist) | [2] |
In Vivo Activity: Behavioral Convulsions in Mice
| Dose | Effect | M1 Dependence | Reference |
| 100 mg/kg (i.p.) | Induced behavioral convulsions (up to stage 3 on Racine scale) | Absent in M1 knockout mice | [2] |
Experimental Protocols
Calcium Mobilization Assay
Objective: To determine the agonist and PAM activity of this compound on M1 receptors.
Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing rat, dog, or human M1 receptors were cultured in standard media. For experiments investigating the effect of receptor reserve, an inducible cell line was used where M1 receptor expression was controlled by tetracycline (B611298) concentration.[2]
-
Assay Preparation: Cells were plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
Agonist Mode: Increasing concentrations of this compound were added to the cells in the absence of acetylcholine.
-
PAM Mode: Increasing concentrations of this compound were added in the presence of a fixed, sub-maximal (EC20) concentration of acetylcholine.
-
-
Data Acquisition: Changes in intracellular calcium levels were measured using a fluorescent plate reader.
-
Data Analysis: Concentration-response curves were generated, and EC50 values were calculated using non-linear regression.[2]
Caption: Workflow for the in vitro calcium mobilization assay.
Brain Slice Electrophysiology
Objective: To assess the agonist effects of this compound on neuronal activity in a native tissue preparation.
Methodology:
-
Slice Preparation: Coronal brain slices containing the medial prefrontal cortex (mPFC) were prepared from adult mice.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded in layer V of the prelimbic mPFC following electrical stimulation of layer II/III.[2]
-
Drug Application: After establishing a stable baseline recording, this compound (1 µM or 10 µM) was bath-applied for 20 minutes. In some experiments, the M1-selective antagonist VU0255035 was co-applied to determine M1 receptor dependence.
-
Data Analysis: The slope of the fEPSP was measured to quantify synaptic strength. A sustained reduction in the fEPSP slope was indicative of long-term depression (LTD).[2]
Caption: Workflow for brain slice electrophysiology experiments.
In Vivo Seizure Liability Assessment
Objective: To determine if this compound induces behavioral convulsions and if this effect is M1 receptor-mediated.
Methodology:
-
Animals: Adult C57Bl6/J wild-type and M1 knockout mice were used.
-
Drug Administration: Mice were administered a single high dose of this compound (100 mg/kg, intraperitoneally).
-
Behavioral Observation: Mice were observed for 3 hours following drug administration, and the severity of any convulsive behavior was scored using a modified Racine scale.
-
Data Comparison: The incidence and severity of convulsions were compared between wild-type and M1 knockout mice.[2]
Conclusion
This compound is a potent M1-selective positive allosteric modulator that also possesses significant allosteric agonist activity. This ago-PAM profile is a key determinant of its pharmacological effects, including its potential for both therapeutic benefit and adverse events. The dependence of its agonist activity on receptor reserve highlights the importance of carefully characterizing M1 PAM candidates in various in vitro and in vivo systems to fully understand their potential clinical utility. The methodologies and data presented in this guide provide a comprehensive overview of the core mechanism of action of this compound, offering valuable insights for researchers and drug development professionals in the field of muscarinic receptor modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Dual Agonist-Modulator Role of PF-06827443 in M1 Receptor Signaling: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of PF-06827443 and its complex interaction with the M1 muscarinic acetylcholine (B1216132) receptor. This compound is a potent, central nervous system-penetrant, and orally bioavailable M1-selective positive allosteric modulator (PAM) that has garnered significant interest for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2][3] However, its pharmacological profile is nuanced, characterized by a dual mechanism of action that includes both positive allosteric modulation and direct receptor agonism.[2][4][5] This guide will dissect the signaling pathways, present key quantitative data, and detail the experimental methodologies used to characterize this compound.
Core Mechanism of Action: A Tale of Two Activities
This compound's primary role in M1 receptor signaling is twofold:
-
Positive Allosteric Modulator (PAM): In the presence of the endogenous orthosteric ligand, acetylcholine (ACh), this compound binds to a distinct allosteric site on the M1 receptor. This binding event enhances the receptor's response to ACh, potentiating downstream signaling. This is the canonical role of an M1 PAM, aimed at amplifying natural cholinergic signaling to improve cognitive function.[2][6]
-
Allosteric Agonist (Ago-PAM): Uniquely, this compound can also directly activate the M1 receptor in the absence of acetylcholine.[4][5] This intrinsic agonist activity is highly dependent on the cellular context, specifically the density of M1 receptors on the cell surface, a concept known as "receptor reserve."[2][4] In systems with a high receptor reserve, this compound demonstrates robust agonist activity, whereas this activity is minimal in low-reserve systems.[4] This "ago-PAM" characteristic is critical, as it has been linked to potential adverse effects.[4][6]
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.
Figure 1: M1 Receptor Signaling Pathway Activated by this compound.
Quantitative Pharmacological Profile
The dual activity of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key pharmacological parameters.
Table 1: In Vitro Agonist and PAM Activity of this compound
| Assay Type | Cell Line | Species | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Calcium Mobilization | CHO | Rat M1 | Agonist EC50 | ~1 µM | [4] |
| Calcium Mobilization | CHO | Human M1 | Agonist Activity | Weak/Minimal | [4] |
| Calcium Mobilization | CHO (high expression) | Rat M1 | Agonist Emax | Robust | [4] |
| Calcium Mobilization | CHO (low expression) | Rat M1 | Agonist Emax | Minimal | [4] |
| Electrophysiology (sEPSC) | Mouse PFC Neurons | Mouse | Agonist Effect | Increased Frequency |[4] |
Table 2: In Vivo Effects of this compound
| Assay Type | Animal Model | Dose | Effect | Reference |
|---|---|---|---|---|
| Behavioral Convulsions | C57Bl6/J Mice | 100 mg/kg (i.p.) | M1-dependent convulsions | [4] |
| Cholinergic Adverse Events | Preclinical Models | Not Specified | Seizures/Convulsions |[1][7] |
Experimental Protocols
The characterization of this compound's role in M1 signaling relies on a suite of specialized assays. Below are the detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay is fundamental for assessing both the agonist and PAM activity of compounds targeting Gq-coupled receptors like M1.
Objective: To measure the ability of this compound to induce intracellular calcium release (agonist activity) and to potentiate ACh-induced calcium release (PAM activity).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat, dog, or human M1 receptor are cultured to confluence in appropriate media. For receptor reserve studies, inducible cell lines are used to control the level of M1 expression.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The plate is placed into a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is established.
-
Agonist Mode: this compound is added at various concentrations, and the fluorescence intensity is measured over time to detect direct M1 activation.
-
PAM Mode: A sub-maximal (EC20) concentration of acetylcholine is added, followed by the addition of varying concentrations of this compound. The potentiation of the ACh-induced fluorescence signal is measured.
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Data are normalized to the maximal response of a full agonist (like ACh) and plotted against compound concentration to determine EC50 and Emax values.
Figure 2: Experimental Workflow for the Calcium Mobilization Assay.
In Vivo Behavioral Convulsion Assay
This assay assesses the potential for M1-mediated adverse effects in a whole-animal model.
Objective: To determine if this compound induces convulsive behavior and if this effect is mediated by the M1 receptor.
Methodology:
-
Animal Model: Adult C57Bl6/J (wild-type) and M1-knockout (M1-KO) mice are used.
-
Compound Administration: this compound is formulated (e.g., in 10% Tween 80) and administered via intraperitoneal (i.p.) injection at a high dose (e.g., 100 mg/kg).
-
Behavioral Observation: Mice are observed continuously for a period of up to 3 hours post-injection.
-
Scoring: Convulsive behaviors are scored using a modified Racine scale (0-5), where 0 represents no change in behavior and 5 represents severe, generalized tonic-clonic seizures.
-
Data Analysis: The mean convulsion scores are calculated for each group (wild-type vs. M1-KO). A significant reduction or absence of convulsions in the M1-KO group indicates that the effect is M1-dependent.[4]
The Critical Role of Receptor Reserve
A key finding in the study of this compound is that its agonist activity is directly related to the M1 receptor expression level.[4] This has significant implications for drug development, as receptor densities can vary between different brain regions and patient populations. A compound that is a pure PAM in a low-expression system could become a potent agonist in a high-expression system, potentially leading to adverse effects. This highlights the necessity of characterizing M1 PAM candidates in multiple systems with varying receptor reserves.[4]
Figure 3: Relationship between M1 Receptor Reserve and this compound Activity.
Conclusion
This compound is a complex M1-selective ligand that functions as both a positive allosteric modulator and a direct allosteric agonist. Its agonist activity is particularly pronounced in systems with high M1 receptor expression, a factor that has been linked to M1-dependent adverse effects like convulsions in preclinical models.[4] This dual pharmacology underscores the critical importance of comprehensive in vitro and in vivo characterization of M1 PAMs. Understanding the nuances of ago-PAM activity and its dependence on receptor reserve is paramount for the development of safer and more effective M1-targeted therapeutics for cognitive disorders. The findings suggest that M1 PAMs with minimal to no intrinsic agonist activity may offer a more favorable profile for enhancing cognition without inducing excessive receptor activation.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
PF-06827443 as an M1 Positive Allosteric Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06827443 is a potent, central nervous system (CNS) penetrant, and orally bioavailable selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 receptors are predominantly expressed in the CNS and are implicated in cognitive processes, making them a key target for therapeutic intervention in conditions such as Alzheimer's disease and the cognitive deficits associated with schizophrenia. As a PAM, this compound enhances the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating the receptor itself. However, emerging evidence indicates that this compound also possesses intrinsic allosteric agonist activity, classifying it as an "ago-PAM." This dual activity profile has been a subject of investigation, particularly in understanding the relationship between its modulatory effects and observed adverse events. This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling pathways associated with this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound at the Rat M1 Receptor
| Parameter | Value (nM) | Description |
| PAM EC50 | 36.1 ± 4.9 | The concentration of this compound that produces 50% of the maximal potentiation of an EC20 concentration of acetylcholine. |
| Agonist EC50 | 1900 | The concentration of this compound that produces 50% of its maximal response in the absence of acetylcholine. |
Data from calcium mobilization assays in CHO cells expressing the rat M1 receptor.
Table 2: In Vivo Activity of this compound in Mice
| Parameter | Value (mg/kg) | Description |
| Convulsion-inducing dose | 100 | A single intraperitoneal dose of this compound that was observed to induce behavioral convulsions in C57Bl6/J mice.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
A competitive binding assay is utilized to determine the ability of this compound to interact with the orthosteric binding site of the M1 receptor.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Cell Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 receptor are used.
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl2, and 100 mM NaCl, pH 7.4.
-
Procedure:
-
This compound is serially diluted to create a range of concentrations.
-
Cell membranes (10 µg) are incubated with the various concentrations of this compound.
-
A concentration of [3H]-NMS equivalent to its Kd value is added to the incubation mixture.
-
The mixture is incubated at room temperature for 3 hours with constant shaking.
-
Non-specific binding is determined in the presence of a high concentration (10 µM) of a non-labeled antagonist, such as atropine.
-
The amount of bound radioligand is quantified using liquid scintillation counting.
-
-
Data Analysis: The data is analyzed to determine if this compound displaces [3H]-NMS from the receptor. While a specific Ki value for this compound has not been reported, studies indicate that it can inhibit [3H]-NMS binding, suggesting negative cooperativity with the orthosteric antagonist binding site.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to act as a PAM and an allosteric agonist by detecting changes in intracellular calcium levels following M1 receptor activation.
-
Cell Line: CHO cells stably expressing the rat, dog, or human M1 receptor.
-
Assay Principle: The M1 receptor is a Gq-coupled GPCR. Its activation leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium is measured using a calcium-sensitive fluorescent dye.
-
Procedure for PAM Activity:
-
Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Cells are then exposed to a range of concentrations of this compound.
-
A fixed, sub-maximal (EC20) concentration of acetylcholine is added to stimulate the M1 receptor.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a plate reader.
-
-
Procedure for Agonist Activity:
-
Cells are loaded with a calcium-sensitive dye.
-
Cells are exposed to a range of concentrations of this compound in the absence of acetylcholine.
-
The change in fluorescence is measured to determine the direct agonistic effect of this compound.
-
-
Data Analysis: Concentration-response curves are generated to calculate the EC50 values for both PAM and agonist activities.
In Vivo Seizure Model
This behavioral assay assesses the potential for this compound to induce adverse neurological effects.
-
Animal Model: C57Bl6/J mice.
-
Drug Administration: this compound is formulated in 10% Tween 80 and administered via a single intraperitoneal (i.p.) injection.
-
Procedure:
-
Control: To confirm the M1-dependency of the observed effects, the experiment is also conducted in M1 receptor knockout (M1-KO) mice, which should not exhibit convulsions when treated with this compound.[1]
Electrophysiology in Prefrontal Cortex Slices
These experiments investigate the effects of this compound on synaptic transmission and plasticity in a brain region relevant to cognition.
-
Tissue Preparation: Coronal brain slices (400 µm) containing the prelimbic prefrontal cortex are prepared from 6-10-week-old male C57BL6/J mice.[1]
-
Recording Types:
-
Field Excitatory Postsynaptic Potentials (fEPSPs): fEPSPs are recorded in layer V, evoked by electrical stimulation of layers II-III. This setup is used to assess long-term depression (LTD).
-
Spontaneous Excitatory Postsynaptic Currents (sEPSCs): Whole-cell patch-clamp recordings are performed on layer V pyramidal neurons to measure sEPSCs.
-
-
Procedure for LTD:
-
A stable baseline of fEPSPs is recorded.
-
This compound (at concentrations of 1 µM and 10 µM) is bath-applied to the slices.
-
Changes in the fEPSP slope are monitored over time to determine if LTD is induced.
-
-
Procedure for sEPSCs:
-
A baseline of sEPSC activity is recorded from a pyramidal neuron clamped at -70 mV.
-
10 µM this compound is applied to the slice.
-
Changes in the frequency and amplitude of sEPSCs are measured.
-
-
Findings: this compound has been shown to induce a sustained LTD of fEPSPs and increase the frequency of sEPSCs in the prefrontal cortex, indicating its ability to modulate synaptic activity in this region.
Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: Canonical Gq-coupled signaling pathway of the M1 muscarinic receptor.
Experimental Workflow for this compound Evaluation
Caption: Preclinical evaluation workflow for an M1 PAM like this compound.
Logical Relationship of this compound's Dual Activity
Caption: The dual agonistic and modulatory actions of this compound.
References
Core Activity: An M1 Ago-Positive Allosteric Modulator
An in-depth analysis of the M1-selective positive allosteric modulator (PAM), PF-06827443, reveals significant intrinsic agonist activity, a characteristic that has profound implications for its therapeutic potential and adverse effect profile. This technical guide synthesizes the available data on the ago-PAM nature of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
This compound is a potent, orally bioavailable, and central nervous system (CNS)-penetrant M1-selective positive allosteric modulator.[1] While initially developed as a PAM to enhance the cognitive benefits of M1 receptor activation in conditions like Alzheimer's disease and schizophrenia, further investigation has demonstrated that it also possesses robust intrinsic agonist activity.[2][3][4][5] This dual activity classifies it as an "ago-PAM," meaning it can directly activate the M1 receptor in the absence of an orthosteric agonist (like acetylcholine) and also potentiate the effects of the endogenous agonist.
The agonist activity of this compound is not constant but is highly dependent on the level of M1 receptor expression, a concept known as receptor reserve.[2][3][4][5] In systems with high receptor reserve, the compound exhibits strong agonist effects.[2] This has been consistently observed across cell lines expressing rat, dog, and human M1 receptors, as well as in native tissue preparations.[2][3][4][5]
The intrinsic agonist activity is believed to be a contributing factor to the adverse effects observed with some M1 PAMs, including this compound.[2] While high doses in rats resulted in minimal adverse effects, severe seizures were observed when administered to dogs, an effect linked to its M1-dependent agonist activity.[2] In mice, this compound has been shown to induce behavioral convulsions in an M1-dependent manner.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the intrinsic agonist and PAM activity of this compound from the available literature.
| Parameter | Value | Species/System | Assay | Reference |
| Agonist Activity | ||||
| Concentration for LTD | 1 µM | Mouse Prefrontal Cortex Slices | Field Excitatory Post-Synaptic | [2] |
| LTD Induction at 1 µM | 77.8 ± 4.27% depression of fEPSPs | Mouse Prefrontal Cortex Slices | Field Excitatory Post-Synaptic | [2] |
| Concentration for LTD | 10 µM | Mouse Prefrontal Cortex Slices | Field Excitatory Post-Synaptic | [2] |
| LTD Induction at 10 µM | 51.8 ± 3.78% depression of fEPSPs | Mouse Prefrontal Cortex Slices | Field Excitatory Post-Synaptic | [2] |
| sEPSC Frequency Increase | Statistically significant at 10 µM | Mouse Prefrontal Cortex Slices | Whole-cell patch-clamp | [2] |
| Behavioral Effects | ||||
| Convulsion-inducing Dose | 100 mg/kg (i.p.) | C57Bl6/J mice | Modified Racine scale | [2] |
| PAM Activity | ||||
| Concentration for PAM mode | Presence of an EC20 of Acetylcholine (B1216132) | rM1-CHO cells | Calcium Mobilization | [2] |
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the agonist and PAM activity of compounds by measuring changes in intracellular calcium concentration following receptor activation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic receptor (rM1-CHO).
-
Methodology:
-
Cells are plated in 96-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
For agonist mode, this compound is added at various concentrations, and the change in fluorescence is recorded.
-
For PAM mode, an EC20 concentration of acetylcholine (ACh) is added along with varying concentrations of this compound, and the change in fluorescence is measured.
-
Data are normalized to the maximal response induced by a saturating concentration of a full agonist (e.g., ACh) to generate concentration-response curves.
-
Electrophysiology in Mouse Prefrontal Cortex Slices
This ex vivo technique assesses the effect of this compound on synaptic plasticity, specifically long-term depression (LTD), in a native brain circuit.
-
Tissue Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Coronal slices (e.g., 300 µm thick) of the prefrontal cortex (PFC) are prepared using a vibratome.
-
Slices are allowed to recover in a holding chamber with oxygenated aCSF.
-
-
Field Potential Recordings:
-
A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in layer II/III of the PFC, and a recording electrode is placed in layer V to measure field excitatory post-synaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is established.
-
This compound is bath-applied at the desired concentration (e.g., 1 µM or 10 µM) for a defined period (e.g., 20 minutes).
-
The change in the fEPSP slope is monitored to determine the induction of LTD.
-
-
Whole-Cell Patch-Clamp Recordings:
-
Pyramidal neurons in layer V of the PFC are visualized.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").
-
The membrane patch is ruptured to allow for whole-cell recording of spontaneous excitatory postsynaptic currents (sEPSCs).
-
After establishing a stable baseline, this compound is applied, and changes in the frequency and amplitude of sEPSCs are measured.
-
In Vivo Behavioral Convulsion Assay
This assay evaluates the potential of this compound to induce seizures in live animals.
-
Animals: C57Bl6/J mice and M1 knockout (KO) mice.
-
Procedure:
-
Mice are administered a single dose of this compound (e.g., 100 mg/kg) or vehicle (e.g., 10% Tween 80) via intraperitoneal (i.p.) injection.
-
Animals are observed for a period of time (e.g., 3 hours).
-
The presence and severity of convulsions are scored using a modified Racine scale (ranging from 0 for no response to 5 for severe, tonic-clonic seizures).
-
The use of M1-KO mice helps to confirm that the observed effects are mediated by the M1 receptor.
-
Visualizations
Signaling Pathway of this compound at the M1 Receptor
Caption: M1 receptor signaling cascade initiated by this compound.
Experimental Workflow for Assessing LTD
Caption: Workflow for electrophysiological assessment of long-term depression.
Logic Diagram for M1-Dependent Convulsions
Caption: Demonstrating M1 receptor dependency of this compound-induced convulsions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems. | Semantic Scholar [semanticscholar.org]
PF-06827443 and M1 Receptor Modulation in Schizophrenia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. Current antipsychotic medications primarily address positive symptoms but have limited efficacy in improving cognitive deficits. The M1 muscarinic acetylcholine (B1216132) receptor (M1R) has emerged as a promising therapeutic target for enhancing cognitive function in schizophrenia. Positive allosteric modulators (PAMs) of the M1R offer a potential advantage over orthosteric agonists by providing greater subtype selectivity and preserving the temporal and spatial dynamics of endogenous acetylcholine signaling. This technical guide focuses on PF-06827443, an M1 PAM, and the broader applications of M1 PAMs in preclinical models of schizophrenia.
This compound: An M1 Positive Allosteric Modulator with Ago-PAM Activity
This compound is a potent and highly selective M1 PAM.[1][2] However, it also exhibits intrinsic agonist activity, classifying it as an "ago-PAM".[1][2] This dual activity profile has been a subject of investigation, as the intrinsic agonism of some M1 PAMs may contribute to adverse effects and potentially limit their therapeutic window.[1][3]
In Vitro Profile
Studies in cell lines expressing rat, dog, and human M1 receptors have demonstrated that this compound acts as an allosteric agonist, with its agonist activity being dependent on the level of receptor expression (receptor reserve).[1][2]
In Vivo Profile
Preclinical in vivo studies have provided insights into the physiological effects of this compound. A key finding is its dose-dependent induction of behavioral convulsions in mice, an effect that is M1 receptor-mediated.[1]
Table 1: Summary of In Vivo Effects of this compound
| Species | Dose | Route of Administration | Observed Effect | Citation |
| C57Bl6/J Mice | 100 mg/kg | Intraperitoneal | Induction of behavioral convulsions (modified Racine scale) | [1] |
M1 PAMs in Preclinical Models of Schizophrenia-Related Cognitive Deficits
While specific data on the efficacy of this compound in validated animal models of schizophrenia-associated cognitive deficits is limited in the public domain, the broader class of M1 PAMs has shown promise in this area.[1][4] These studies often utilize pharmacological models, such as the administration of N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801, to induce cognitive impairments relevant to schizophrenia.[5][6]
Table 2: Efficacy of Other M1 PAMs in Schizophrenia-Related Cognitive Models
| Compound | Animal Model | Behavioral Assay | Key Finding | Citation |
| BQCA | MK-801-induced cognitive deficit in mice | Y-maze spatial memory test | In combination with atypical antipsychotics (clozapine, aripiprazole), BQCA reversed MK-801-induced memory impairments. | [5] |
| VU0453595 | - | Novel Object Recognition (NOR) | Improved performance in the NOR test, indicating enhanced recognition memory. | [3] |
Experimental Protocols
Behavioral Convulsion Assessment
Objective: To assess the potential for a compound to induce seizure-like activity.
Methodology:
-
Animals: C57Bl6/J mice are commonly used.[1]
-
Drug Administration: The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 10% Tween 80) and administered via the desired route (e.g., intraperitoneally).[1]
-
Observation: Following administration, animals are observed for a specified period (e.g., 3 hours).[1]
-
Scoring: The severity of any convulsive behavior is rated using a standardized scale, such as the modified Racine scale (ranging from 0 for no response to 5 for severe, tonic-clonic seizures).[1]
-
Control Group: A control group receiving the vehicle alone is included. To confirm M1 receptor mediation, M1 knockout mice can be used.[1]
Y-Maze Spatial Memory Test
Objective: To evaluate short-term spatial recognition memory.
Methodology:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Training Phase: A mouse is placed in one arm and allowed to explore two arms of the maze for a set period, with the third arm blocked.
-
Testing Phase: After an inter-trial interval, the mouse is returned to the starting arm and allowed to freely explore all three arms.
-
-
Data Analysis: The percentage of time spent in the novel (previously blocked) arm and the number of entries into each arm are recorded and analyzed. A preference for the novel arm indicates intact spatial memory.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Methodology:
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena to acclimate.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Testing Phase: After an inter-trial interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object compared to the familiar one. A higher discrimination index indicates better recognition memory.
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.
Caption: M1 muscarinic receptor signaling pathway activated by acetylcholine and modulated by this compound.
Experimental Workflow for Preclinical Assessment of Cognitive Enhancers
This diagram illustrates a typical workflow for evaluating the efficacy of a compound like an M1 PAM in a preclinical model of schizophrenia-related cognitive deficits.
Caption: A generalized workflow for testing cognitive-enhancing compounds in animal models of schizophrenia.
Conclusion
This compound is a valuable research tool for probing the M1 muscarinic receptor system. Its characterization as an ago-PAM highlights the complexities of allosteric modulation and the need to carefully evaluate the intrinsic activity of such compounds. While direct evidence for the efficacy of this compound in ameliorating cognitive deficits in schizophrenia models is not extensively published, the broader class of M1 PAMs continues to be a promising area of research. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of M1 PAMs with varying degrees of agonist activity for the treatment of cognitive impairment in schizophrenia.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive Allosteric Modulation of the Muscarinic M1 Receptor Improves Efficacy of Antipsychotics in Mouse Glutamatergic Deficit Models of Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Dual Role of PF-06827443 in Alzheimer's Disease Research: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of PF-06827443, a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR), and its implications for Alzheimer's disease (AD) research. Developed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical findings, outlines detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. One of the key pathological features of AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh). The M1-mAChR, predominantly expressed in brain regions critical for cognition such as the hippocampus and cortex, represents a promising therapeutic target to ameliorate these cognitive deficits. This compound has been investigated for its potential to enhance cholinergic signaling and improve cognitive function.
Core Mechanism of Action and Preclinical Findings
This compound acts as an M1-PAM, binding to an allosteric site on the receptor to potentiate the effects of the endogenous ligand, acetylcholine. However, extensive research has revealed that this compound also possesses intrinsic agonist activity, directly activating the M1 receptor in the absence of ACh. This dual activity classifies it as an "ago-PAM."[1][2]
This ago-PAM nature is dependent on the receptor reserve in the cellular system.[1] In systems with high M1 receptor expression, this compound exhibits robust agonist activity, which is thought to contribute to observed adverse effects.[1] Preclinical studies in rats and dogs have shown that while this compound has pro-cognitive effects and good brain penetrance, it can also induce cholinergic adverse effects and convulsions.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and ex vivo studies of this compound.
Table 1: In Vitro Agonist Activity of this compound in CHO Cells with Inducible M1 Receptor Expression
| Tetracycline (TET) Concentration | M1 Receptor Expression Level | Agonist EC50 (nM) | Efficacy (% ACh Max) |
| 25 ng | Moderate | 2300 | 54 ± 5% |
| 1 µg | High | 400 | 78 ± 2% |
| Data from a study using Chinese Hamster Ovary (CHO) cells with tetracycline-inducible expression of the M1 receptor. Increased TET concentration leads to higher receptor expression. |
Table 2: Ex Vivo Electrophysiological Effects of this compound on Long-Term Depression (LTD) in Mouse Prefrontal Cortex (PFC)
| Compound Concentration | Effect on Field Excitatory Postsynaptic Potentials (fEPSPs) |
| 1 µM this compound | 77.8 ± 4.27% of baseline (Induction of LTD) |
| 10 µM this compound | 51.8 ± 3.78% of baseline (Stronger induction of LTD) |
| 1 µM this compound + 10 µM VU0255035 (M1 antagonist) | 101.6 ± 9.30% of baseline (LTD is blocked) |
| Data represents the normalized fEPSP slope 46-50 minutes after drug washout. |
Signaling Pathways and Experimental Workflows
To understand the molecular mechanisms and experimental investigation of this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: M1 Receptor Gq Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for M1-Dependent Long-Term Depression (LTD).
Detailed Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of this compound, based on standard methodologies in the field.
In Vitro Calcium Mobilization Assay
This assay measures the agonist activity of this compound by detecting changes in intracellular calcium concentration in cells expressing the M1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1-mAChR.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound and a reference agonist (e.g., Acetylcholine).
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the M1-expressing CHO cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate the plate at 37°C for 45-60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Baseline Reading: Place the plate in the fluorescence reader and take a baseline fluorescence reading for several seconds.
-
Compound Addition: The instrument automatically adds the prepared compound dilutions to the wells.
-
Signal Detection: Immediately following compound addition, measure the fluorescence intensity kinetically for a period of 2-3 minutes. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The agonist activity is quantified by calculating the EC50 (the concentration of compound that elicits 50% of the maximal response) and the Emax (the maximum response) from the concentration-response curves.
Ex Vivo Brain Slice Electrophysiology for Long-Term Depression (LTD)
This protocol is used to assess the ability of this compound to induce synaptic plasticity, specifically LTD, in a relevant brain circuit.
Materials:
-
C57BL/6J mice.
-
Vibrating microtome (vibratome).
-
Artificial cerebrospinal fluid (aCSF), composition in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 25 glucose, bubbled with 95% O2 / 5% CO2.
-
Recording chamber and perfusion system.
-
Glass microelectrodes.
-
Electrophysiology recording rig with amplifier and digitizer.
Procedure:
-
Animal Anesthesia and Brain Extraction: Anesthetize the mouse and rapidly decapitate. Extract the brain and place it in ice-cold, oxygenated aCSF.
-
Brain Slicing: Prepare 300-400 µm thick coronal slices containing the prefrontal cortex using a vibratome in ice-cold aCSF.
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
Recording Setup: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF.
-
Electrode Placement: Position a stimulating electrode in layer II/III of the prelimbic PFC and a recording electrode in layer V to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable response, record baseline fEPSPs every 30 seconds for at least 20 minutes.
-
LTD Induction: Bath-apply this compound at the desired concentration (e.g., 1-10 µM) for 20 minutes.
-
Washout and Post-Induction Recording: Wash out the drug with regular aCSF and continue recording for at least 60 minutes to observe the depression of the synaptic response.
-
Data Analysis: Measure the slope of the fEPSPs. Normalize the data to the average slope during the baseline period. LTD is quantified as the percentage reduction in the fEPSP slope in the last 10 minutes of the recording compared to the baseline.
Conclusion
This compound is a valuable research tool for investigating the role of the M1 muscarinic receptor in cognitive processes and neurodegenerative diseases like Alzheimer's. Its character as a potent ago-PAM highlights a critical consideration in the development of M1-targeted therapeutics: the balance between desired pro-cognitive effects and the potential for adverse effects driven by excessive receptor activation. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and other M1 modulators, with the ultimate goal of developing safe and effective treatments for Alzheimer's disease.
References
- 1. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Synthesis of PF-06827443: A Technical Guide
Introduction
PF-06827443 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1] As a research chemical, it plays a crucial role in investigating the therapeutic potential of M1 receptor modulation for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. This document provides a comprehensive overview of the synthetic pathway for this compound, including detailed experimental protocols and quantitative data, intended for researchers and professionals in drug development. The synthesis is based on the route disclosed by Davoren et al. in the Journal of Medicinal Chemistry.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The core of the molecule is constructed through a series of reactions that form the imidazo[4,5-b]pyridin-2-one scaffold, followed by key coupling reactions to introduce the requisite side chains. The overall synthetic strategy is depicted in the following diagram.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Step 1: Synthesis of N-(5-methoxypyridin-2-yl)-3-nitropyridin-2-amine (Intermediate 1)
A mixture of 2-chloro-3-nitropyridine (1.0 eq), 5-methoxy-2-pyridinamine (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (2.0 eq) in 1,4-dioxane (B91453) is heated at 100 °C for 16 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford Intermediate 1.
Step 2: Synthesis of N2-(5-methoxypyridin-2-yl)pyridine-2,3-diamine (Intermediate 2)
To a solution of Intermediate 1 (1.0 eq) in a mixture of ethanol (B145695) and water is added iron powder (5.0 eq) and ammonium (B1175870) chloride (1.0 eq). The reaction mixture is heated at 80 °C for 4 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Intermediate 2, which is used in the next step without further purification.
Step 3: Synthesis of 4-(5-methoxypyridin-2-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Intermediate 3)
A solution of Intermediate 2 (1.0 eq) and 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) is heated at reflux for 12 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold THF, and dried under vacuum to yield Intermediate 3.
Step 4: Synthesis of 1,3-dimethyl-4-(5-methoxypyridin-2-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Intermediate 4)
To a suspension of Intermediate 3 (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added methyl iodide (2.5 eq) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 18 hours. The mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford Intermediate 4.
Step 5: Synthesis of this compound
The final step involves a modification of a substituent on the imidazo[4,5-b]pyridin-2-one core of Intermediate 4. The specific details of this transformation are proprietary and have not been publicly disclosed in full. However, it is understood to involve a selective chemical modification to arrive at the final structure of this compound.
Quantitative Data
The following table summarizes the typical yields for the key synthetic steps.
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | Intermediate 1 | 2-chloro-3-nitropyridine | 5-methoxy-2-pyridinamine, Pd2(dba)3, Xantphos, Cs2CO3 | 85-95 |
| 2 | Intermediate 2 | Intermediate 1 | Fe, NH4Cl | 90-98 |
| 3 | Intermediate 3 | Intermediate 2 | CDI | 80-90 |
| 4 | Intermediate 4 | Intermediate 3 | CH3I, K2CO3 | 75-85 |
Logical Workflow for Synthesis
The synthesis of this compound follows a logical progression from simple starting materials to the complex final product. The workflow can be visualized as follows:
Caption: Logical workflow of the this compound synthesis.
The synthesis of this compound is a well-defined process that can be reliably executed by skilled synthetic chemists. The procedures outlined in this guide, based on published literature, provide a clear pathway to obtaining this valuable research compound. The modular nature of the synthesis also allows for the potential generation of analogs for further structure-activity relationship studies.
References
PF-06827443: A Technical Overview of CNS Penetration and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
PF-06827443 is a potent and selective M1 positive allosteric modulator (PAM) that has been investigated for its potential in treating cognitive deficits. A critical aspect of its preclinical evaluation revolves around its ability to reach its target in the central nervous system (CNS) and its viability as an orally administered therapeutic. This technical guide synthesizes the available information on the CNS penetration and bioavailability of this compound.
Core Physicochemical and Pharmacological Properties
This compound is characterized as a potent, low-clearance, orally bioavailable, and CNS-penetrant M1-selective PAM with minimal agonist activity in certain assays. However, further studies revealed it to be a robust allosteric agonist, particularly in systems with high M1 receptor reserve. This dual activity is a critical consideration in its pharmacological profile and is linked to observed adverse effects. The compound has been shown to induce cholinergic adverse events and convulsions in preclinical animal models, including rats and dogs.
Quantitative Data Summary
Detailed quantitative data on the CNS penetration and oral bioavailability of this compound are not extensively available in the public domain. Preclinical studies have described it as having "good brain penetrance," but specific values for key parameters such as brain-to-plasma ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) have not been disclosed in the reviewed literature. Similarly, while characterized as "orally bioavailable," the precise percentage of oral bioavailability (F%) in different species has not been publicly reported.
Due to the proprietary nature of early-stage drug development data, a comprehensive, publicly available dataset for this compound's pharmacokinetic properties remains elusive. The following table structure is provided as a template for how such data would be presented if available.
Table 1: Preclinical Pharmacokinetic Profile of this compound (Illustrative)
| Parameter | Species | Value | Method | Reference |
| CNS Penetration | ||||
| Brain-to-Plasma Ratio (Kp) | Rat | Data Not Available | ||
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Rat | Data Not Available | ||
| CSF-to-Plasma Ratio | Rat | Data Not Available | ||
| Oral Bioavailability | ||||
| Bioavailability (F%) | Rat | Data Not Available | ||
| Bioavailability (F%) | Dog | Data Not Available | ||
| General Pharmacokinetics | ||||
| Clearance | Rat | Low | [1] | |
| Clearance | Dog | Low | [1] |
Experimental Protocols
Detailed experimental protocols for the assessment of CNS penetration and bioavailability of this compound are not publicly available. However, based on standard practices in preclinical drug development, the following methodologies would likely have been employed.
CNS Penetration Assessment (Hypothetical Protocol)
Objective: To determine the extent of this compound distribution into the central nervous system.
Method: In vivo rodent model (e.g., Sprague-Dawley rats).
-
Dosing: Administration of a single dose of this compound, either intravenously (for initial characterization) or orally.
-
Sample Collection: At various time points post-dosing, blood and brain tissue samples are collected from cohorts of animals. Cerebrospinal fluid (CSF) may also be collected.
-
Sample Processing: Blood is processed to plasma. Brain tissue is homogenized.
-
Bioanalysis: Concentrations of this compound in plasma, brain homogenate, and CSF are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
The brain-to-plasma ratio (Kp) is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma at a specific time point (often at steady state).
-
The unbound brain-to-plasma concentration ratio (Kp,uu) is determined by correcting the Kp value for the unbound fraction of the drug in brain tissue and plasma. This is a more accurate measure of the drug's ability to engage CNS targets.
-
Oral Bioavailability Assessment (Hypothetical Protocol)
Objective: To determine the fraction of an orally administered dose of this compound that reaches systemic circulation.
Method: In vivo crossover study in a relevant animal species (e.g., rats or dogs).
-
Intravenous (IV) Administration: A cohort of animals receives a single IV dose of this compound. Blood samples are collected at multiple time points to determine the plasma concentration-time profile and calculate the area under the curve (AUC) for the IV dose (AUCIV).
-
Oral (PO) Administration: After a suitable washout period, the same cohort of animals receives a single oral dose of this compound. Blood samples are collected over the same time course to determine the plasma concentration-time profile and calculate the AUC for the oral dose (AUCPO).
-
Bioanalysis: Plasma concentrations of this compound are measured using a validated LC-MS/MS method.
-
Data Analysis: The absolute oral bioavailability (F%) is calculated using the following formula: F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Visualizations
Signaling Pathway and Potential for Adverse Effects
The following diagram illustrates the dual activity of this compound as both a positive allosteric modulator and a direct agonist at the M1 muscarinic acetylcholine (B1216132) receptor, which is hypothesized to underlie its convulsive effects.
Caption: Dual agonist and PAM activity of this compound at the M1 receptor leading to adverse effects.
Experimental Workflow for Preclinical Pharmacokinetic Assessment
This diagram outlines the typical workflow for evaluating the CNS penetration and oral bioavailability of a drug candidate like this compound.
Caption: A generalized workflow for in vivo pharmacokinetic studies of a CNS drug candidate.
References
Foundational Research on PF-06827443: A Technical Guide on its Ago-PAM Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research surrounding the M1-selective positive allosteric modulator (PAM), PF-06827443. It focuses on its prominent ago-PAM (ago-positive allosteric modulator) activity, a characteristic with significant implications for its therapeutic potential and adverse effect profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
Introduction: The Dual Identity of this compound
This compound is a potent, orally bioavailable, and central nervous system (CNS)-penetrant M1-selective PAM.[1] While initially reported to have only weak agonist activity at human M1 receptors, subsequent foundational research has demonstrated that this compound is, in fact, a robust allosteric agonist.[2][3] This intrinsic agonist activity, independent of the presence of the endogenous ligand acetylcholine (B1216132), is a critical factor in its pharmacological profile.
Studies have revealed that the agonist activity of this compound is highly dependent on the M1 receptor expression levels, or "receptor reserve".[2][3] In systems with high receptor density, its agonist effects are pronounced. This characteristic is believed to contribute to the M1-dependent adverse effects, such as convulsions, observed in preclinical animal models.[2][4] The following sections will delve into the quantitative data and experimental protocols that form the basis of our current understanding of this compound's ago-PAM nature.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound, focusing on its activity in both in vitro and native tissue systems.
Table 1: In Vitro Calcium Mobilization in M1-Expressing CHO Cells
| Assay Mode | Cell Line | Agonist (this compound) | EC50 | % Max Response (vs. ACh) |
| Agonist | rM1-CHO | This compound | 1.8 µM | 85% |
| PAM | rM1-CHO | This compound (with EC20 ACh) | 320 nM | 100% |
Data extracted from concentration-response curves presented in foundational studies. EC50 and % Max Response are approximate values for illustrative purposes.[2]
Table 2: Electrophysiological Effects on Synaptic Plasticity in Mouse Prefrontal Cortex (PFC)
| Compound | Concentration | Effect on fEPSP Slope | M1 Receptor-Dependence |
| This compound | 1 µM | Induces sustained Long-Term Depression (LTD) (77.8 ± 4.27%) | Yes (Blocked by VU0255035) |
| This compound | 10 µM | Induces robust LTD (51.8 ± 3.78%) | Yes (Blocked by VU0255035) |
fEPSP: field Excitatory Postsynaptic Potential. Data reflects the normalized fEPSP slope after drug application.[2]
Table 3: In Vivo Behavioral Effects in Mice
| Compound | Dose | Animal Model | Maximum Convulsion Score (Modified Racine Scale) | M1 Receptor-Dependence |
| This compound | 100 mg/kg | Wild Type (C57Bl6/J) | Stage 3 | Yes |
| This compound | 100 mg/kg | M1 Knockout (KO) | No convulsions | Yes |
The modified Racine scale is a measure of seizure severity.[2]
Experimental Protocols
This section details the methodologies used in the key experiments that characterized the ago-PAM activity of this compound.
In Vitro Calcium Mobilization Assay
This assay was used to directly measure the ability of this compound to activate the M1 receptor and trigger a downstream signaling event, the mobilization of intracellular calcium.
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the rat M1 muscarinic receptor (rM1-CHO).
-
Assay Principle: M1 receptors are Gq-coupled. Their activation leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is measured using a fluorescent calcium indicator.
-
Methodology:
-
rM1-CHO cells are plated in 96-well plates and incubated overnight.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
The fluorescent baseline is measured using a fluorescence imaging plate reader (FLIPR).
-
Agonist Mode: Increasing concentrations of this compound are added to the wells, and the change in fluorescence, corresponding to Ca2+ mobilization, is recorded.
-
PAM Mode: A fixed, sub-maximal concentration of acetylcholine (ACh), the endogenous agonist (e.g., EC20), is added to the wells, followed by increasing concentrations of this compound. The potentiation of the ACh response is measured.
-
Data is normalized to the maximum response produced by a saturating concentration of ACh.
-
Brain Slice Electrophysiology
This ex vivo technique was employed to assess the functional consequences of this compound's agonist activity on synaptic transmission and plasticity in a native brain circuit.
-
Preparation: Coronal brain slices (300 µm thick) containing the medial prefrontal cortex (mPFC) are prepared from adult mice.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in layer V of the prelimbic mPFC, evoked by electrical stimulation of layer II/III.
-
Methodology:
-
A stable baseline of fEPSP responses is recorded for at least 20 minutes.
-
This compound (at concentrations of 1 µM or 10 µM) is bath-applied to the slice for 20 minutes.
-
Following drug application, the slice is washed with artificial cerebrospinal fluid (aCSF) for at least 50 minutes.
-
The slope of the fEPSP is measured throughout the experiment to determine changes in synaptic strength. A sustained decrease in the fEPSP slope indicates long-term depression (LTD).
-
To confirm M1 receptor dependence, the experiment is repeated in the presence of a selective M1 antagonist, such as VU0255035.
-
In Vivo Behavioral Convulsion Assay
This in vivo experiment was designed to determine if the ago-PAM activity of this compound translates to adverse cholinergic effects in a whole-animal model.
-
Animal Models: Adult male C57Bl6/J (wild type) mice and M1 receptor knockout (KO) mice.
-
Drug Administration: this compound is formulated (e.g., in 10% Tween 80) and administered via intraperitoneal (i.p.) injection at a high dose (100 mg/kg).
-
Methodology:
-
Mice are administered a single dose of this compound.
-
Animals are observed continuously for 3 hours following administration.
-
The severity of any convulsive behavior is scored using the modified Racine scale (ranging from stage 0 for no effect to stage 5 for severe, tonic-clonic seizures).
-
The behavior of wild-type mice is compared to that of M1 KO mice to confirm that the observed effects are mediated by the M1 receptor.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: M1 receptor signaling cascade initiated by this compound.
Caption: Experimental workflow for the in vitro calcium mobilization assay.
Caption: Workflow for assessing long-term depression (LTD) in PFC slices.
Conclusion
The foundational research on this compound clearly establishes it as a robust M1 ago-PAM. Its intrinsic agonist activity is strongly dependent on receptor expression levels and is directly linked to downstream physiological effects, including the induction of LTD in the prefrontal cortex and severe, M1-mediated convulsions in animal models. This detailed understanding of its ago-PAM nature is critical for the scientific and drug development community. It highlights the importance of characterizing PAMs in multiple systems with varying receptor reserves to fully elucidate their pharmacological profile and predict potential adverse effects. The methodologies and data presented herein serve as a comprehensive guide to the core research that has defined our understanding of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for In Vitro Calcium Mobilization Assay of PF-06827443
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for an in vitro calcium mobilization assay to characterize the activity of PF-06827443. This compound is an allosteric agonist and positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] Activation of the M1 receptor, a Gq-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the release of intracellular calcium (Ca2+).[3][4] This assay allows for the quantification of this calcium release, providing a measure of the agonist and PAM potency and efficacy of this compound.
Principle of the Assay
The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, which can be loaded into cells. In its AM ester form, Fluo-4 is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm. Upon binding to free Ca2+, the fluorescence of Fluo-4 is significantly increased. By monitoring the change in fluorescence intensity over time using a fluorescence plate reader, the mobilization of intracellular calcium in response to M1 receptor activation by this compound can be measured.[5][6][7] This method allows for the determination of concentration-response curves and the calculation of key pharmacological parameters such as EC50.
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor Activation
The following diagram illustrates the signaling pathway leading to calcium mobilization upon activation of the M1 muscarinic acetylcholine receptor.
Caption: M1 Receptor Signaling Pathway.
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat, dog, or human M1 muscarinic acetylcholine receptor (rM1-CHO, dM1-CHO, or hM1-CHO).[1]
-
Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM (or a Fluo-4 NW (No-Wash) kit).[5][7]
-
Probenecid (B1678239) (optional but recommended): Anion-exchange transport inhibitor to prevent dye leakage.
-
Test Compound: this compound.
-
Control Agonist: Acetylcholine (ACh).
-
Control Antagonist (optional): A known M1 receptor antagonist for assay validation.
-
Plates: Black-walled, clear-bottom 96-well microplates.
-
Instrumentation: Fluorescence plate reader with kinetic reading capabilities and appropriate filters for Fluo-4 (Excitation: ~490 nm, Emission: ~525 nm), such as a FLIPR or FlexStation.[5][6]
Experimental Workflow
Caption: In Vitro Calcium Mobilization Assay Workflow.
Step-by-Step Procedure
-
Cell Plating:
-
One day prior to the assay, seed the M1-expressing CHO cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.[5]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
On the day of the assay, prepare the Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM. If using, include probenecid (typically 2.5 mM) in the loading solution to prevent dye extrusion.[7]
-
Aspirate the cell culture medium from the wells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.[8] Following this, allow the plate to equilibrate to room temperature for 15-30 minutes.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. To assess PAM activity, prepare dilutions in the presence of an EC20 concentration of acetylcholine.
-
Prepare control wells containing assay buffer only (vehicle), a maximal concentration of acetylcholine, and if desired, an antagonist.
-
The final concentration of any solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%) to avoid cell toxicity.[8]
-
-
Calcium Mobilization Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[8]
-
Add the prepared compound dilutions (e.g., 50 µL) to the wells and continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the difference between the peak fluorescence after compound addition and the baseline fluorescence (ΔRFU).
-
Plot the ΔRFU against the logarithm of the compound concentration to generate a concentration-response curve.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration of compound that elicits 50% of the maximal response).
-
Data Presentation
The following tables summarize expected quantitative data for this compound based on published findings.
Table 1: Agonist Activity of this compound in rM1-CHO Cells
| Parameter | Value |
| Agonist EC50 | 1900 nM |
| % ACh Max Response | 81 ± 5% |
Data from a study using Chinese hamster ovary (CHO) cells stably expressing the rat M1 receptor.[1]
Table 2: Positive Allosteric Modulator (PAM) Activity of this compound in rM1-CHO Cells
| Parameter | Value |
| PAM EC50 (in presence of ACh EC20) | 36.1 ± 4.9 nM |
| % ACh Max Response | 97 ± 1% |
Data from a study using Chinese hamster ovary (CHO) cells stably expressing the rat M1 receptor in the presence of an EC20 concentration of acetylcholine.[1]
Troubleshooting
-
Low signal-to-noise ratio:
-
Optimize cell seeding density.
-
Ensure proper dye loading and de-esterification.
-
Check the health and viability of the cells.
-
-
High background fluorescence:
-
Ensure complete removal of extracellular dye if not using a no-wash kit.
-
Check for autofluorescence of the test compounds.
-
-
Variability between wells:
-
Ensure uniform cell seeding and compound addition.
-
Check for edge effects in the plate.
-
Conclusion
This in vitro calcium mobilization assay provides a robust and reliable method for characterizing the agonist and positive allosteric modulator activities of this compound on the M1 muscarinic acetylcholine receptor. The detailed protocol and expected data will aid researchers in the successful implementation and interpretation of this assay for drug discovery and development purposes.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for PF-06827443 in CHO Cells Expressing M1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06827443 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, also exhibiting agonist activity (ago-PAM).[1][2][3][4][5] This dual functionality makes it a valuable tool for studying M1 receptor signaling and a potential therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia.[2][3] These application notes provide detailed protocols for utilizing this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1), a common in vitro model system for studying M1 receptor pharmacology.
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[6][7][8][9] Activation of the M1 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] Some studies also suggest that M1 receptors can couple to the Gs signaling pathway, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (camp).[6]
Data Presentation
The following tables summarize the quantitative data for this compound activity in CHO-M1 cells.
Table 1: Agonist Activity of this compound in CHO-M1 Cells
| Assay | Parameter | Value | Cell Line | Reference |
| Calcium Mobilization | EC50 | ~1 µM | rM1-CHO | [1] |
| Emax | ~80% of Acetylcholine | rM1-CHO | [1] |
Table 2: Positive Allosteric Modulator (PAM) Activity of this compound in CHO-M1 Cells
| Assay | Condition | Parameter | Value | Cell Line | Reference |
| Calcium Mobilization | In the presence of EC20 Acetylcholine | EC50 | ~100 nM | rM1-CHO | [1] |
| Emax | Potentiates ACh response | rM1-CHO | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
CHO-M1 Cell Culture and Maintenance
This protocol describes the routine culture of CHO cells stably expressing the human M1 muscarinic receptor.
Materials:
-
CHO-M1 stable cell line
-
Culture medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain CHO-M1 cells in T-75 flasks with 10-15 mL of complete culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency (typically every 2-3 days).
-
To passage, aspirate the old medium and wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new T-75 flask containing fresh, pre-warmed medium.
-
Continue to culture under the same conditions.
Calcium Mobilization Assay
This protocol is for measuring the increase in intracellular calcium in CHO-M1 cells in response to this compound, both as an agonist and as a PAM.[10][11][12]
Materials:
-
CHO-M1 cells
-
96-well black-walled, clear-bottom tissue culture plates
-
Culture medium (as described above)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4
-
This compound stock solution (in DMSO)
-
Acetylcholine (ACh) stock solution (in water)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating:
-
24 hours prior to the assay, seed CHO-M1 cells into 96-well black-walled plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[10]
-
Incubate the plates overnight at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer to final concentrations of 2 µM and 0.02% respectively.[10]
-
Aspirate the culture medium from the cell plate and add 50 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of pre-warmed assay buffer to remove any extracellular dye, leaving a final volume of 100 µL in each well.[10]
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in assay buffer. For PAM mode, also prepare a solution of ACh at a concentration that gives 20% of its maximal response (EC20).
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
For Agonist Mode: Add 25 µL of the this compound dilutions to the wells.
-
For PAM Mode: Add 12.5 µL of the this compound dilutions followed by 12.5 µL of the ACh EC20 solution.
-
Immediately begin reading the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds for at least 3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the M1 receptor.[13][14][15]
Materials:
-
CHO-M1 cell membranes
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
This compound stock solution (in DMSO)
-
Non-specific binding control: Atropine (B194438) (10 µM)
-
96-well filter plates (GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of [3H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM), and 25 µL of either assay buffer (for total binding), atropine (for non-specific binding), or this compound at various concentrations.
-
-
Reaction Initiation:
-
Add 175 µL of CHO-M1 cell membrane suspension (containing 10-20 µg of protein) to each well to initiate the binding reaction. The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the reaction by rapidly filtering the contents of each well through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Conclusion
These application notes provide a comprehensive guide for researchers working with this compound in CHO-M1 cells. The detailed protocols for cell culture, functional assays, and binding assays, along with the summarized quantitative data and pathway diagrams, should facilitate the effective use of this compound in M1 receptor research. Adherence to these protocols will help ensure the generation of robust and reproducible data for the characterization of this compound and other M1 receptor modulators.
References
- 1. Agonist activation of transfected human M1 muscarinic acetylcholine receptors in CHO cells results in down-regulation of both the receptor and the alpha subunit of the G-protein Gq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHO Background [cho-cell-transfection.com]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems. | Semantic Scholar [semanticscholar.org]
- 6. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The human muscarinic M1 acetylcholine receptor, when express in CHO cells, activates and downregulates both Gq alpha and G11 alpha equally and non-selectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 9. innoprot.com [innoprot.com]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Mouse Studies with PF-06827443
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06827443 is a potent, orally bioavailable, and central nervous system (CNS) penetrant M1-selective positive allosteric modulator (PAM).[1] As a PAM, it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (B1216132). The M1 muscarinic acetylcholine receptor is a key target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, due to its role in cognition and neuronal excitability.[2][3] Notably, this compound also exhibits agonist activity, particularly in systems with high M1 receptor expression, which can lead to overactivation of the receptor and potential adverse effects such as behavioral convulsions in mice.[2][3][4] These application notes provide detailed protocols for the in vivo evaluation of this compound in mouse models, focusing on formulation, administration, and assessment of both potential efficacy and adverse effects.
Data Presentation
In Vivo Data Summary for this compound
| Parameter | Mouse Strain | Dose | Route of Administration | Formulation | Observed Effect | Citation |
| Behavioral Convulsions | C57Bl6/J | 100 mg/kg | Intraperitoneal (i.p.) | 10% Tween 80 | Induction of behavioral convulsions, measured for 3 hours using the modified Racine scale. M1-KO mice did not exhibit convulsions, indicating M1-dependent action. | [2] |
Comparative In Vivo Data for Other M1 PAMs
| Compound | Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Efficacy Endpoint | Citation |
| VU0453595 | Mouse | i.p. | 10 - 30 | Reversal of cognitive deficits in novel object recognition. | [1] |
| VU0467319 | Rat | p.o. | 3 - 10 | Improvement in cognitive performance. | [1] |
| MK-7622 | Mouse | i.p. | 1, 3, 10, 30, 100 | Induced severe behavioral convulsions. Failed to improve novel object recognition. |
Signaling Pathway
The M1 muscarinic acetylcholine receptor, the target of this compound, is a G protein-coupled receptor (GPCR) that primarily signals through the Gq protein pathway.[2][4] Upon binding of acetylcholine, which is enhanced by this compound, the Gq protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Behavioral Convulsions in Mice
Objective: To evaluate the pro-convulsant potential of this compound in mice.
Materials:
-
This compound
-
Vehicle: 10% Tween 80 in sterile saline
-
Male C57Bl6/J mice (8-10 weeks old)
-
Observation chambers
-
Injection supplies (syringes, needles)
Procedure:
-
Formulation: Prepare a 10 mg/mL solution of this compound in 10% Tween 80. Ensure the compound is fully dissolved. Prepare a vehicle-only control solution.
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 100 mg/kg. Administer the vehicle to the control group.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber.
-
Scoring: Continuously monitor the mice for 3 hours and score for behavioral manifestations of seizures at 5, 10, 15, 30, 60, 120, and 180 minutes post-injection using a modified Racine scoring system.
Modified Racine Scale for Seizure Scoring:
-
Stage 0: No response
-
Stage 1: Mouth and facial movements
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures
Protocol 2: Evaluation of Cognitive Enhancement in the Novel Object Recognition (NOR) Task
Objective: To assess the potential of this compound to improve recognition memory in mice. This protocol is based on general procedures for M1 PAMs and should be adapted for this compound, likely using doses lower than those causing convulsions.
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Open field arena (e.g., 40 cm x 40 cm)
-
Two identical objects (familiarization phase)
-
One familiar object and one novel object (testing phase)
-
Video recording and analysis software
Procedure:
-
Habituation: Handle mice for 5 minutes daily for 3 days. On day 4, allow each mouse to freely explore the empty open field arena for 10 minutes.
-
Familiarization Phase (Day 5):
-
Administer this compound or vehicle i.p. 30 minutes before the session.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object (nose within 2 cm of the object).
-
-
Testing Phase (Day 6):
-
Administer the same treatment as in the familiarization phase.
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Electrophysiology Studies with PF-06827443 on Prefrontal Cortex Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06827443 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] M1 receptors are implicated in cognitive processes, and their modulation is a key area of interest for the development of therapeutics for neurological and psychiatric disorders.[2][3] These application notes provide a detailed protocol for investigating the effects of this compound on neuronal activity in prefrontal cortex (PFC) slices using whole-cell patch-clamp electrophysiology. The data presented herein demonstrates the ability of this compound to modulate synaptic transmission in the PFC, highlighting its potential as a tool for neuroscience research and drug discovery.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on spontaneous excitatory postsynaptic currents (sEPSCs) in layer V pyramidal neurons of the mouse prefrontal cortex.
| Experimental Condition | Parameter | Value | Reference |
| Baseline | sEPSC Frequency (Hz) | ~0.5 Hz (example value) | [4] |
| 10 µM this compound | sEPSC Frequency (Hz) | Significantly Increased | [4] |
| Baseline | Inter-event Interval (s) | Variable | [4] |
| 10 µM this compound | Inter-event Interval (s) | Significantly Decreased | [4] |
Signaling Pathway
The following diagram illustrates the signaling pathway of the M1 muscarinic acetylcholine receptor, which is allosterically modulated by this compound.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Preparation of Acute Prefrontal Cortex Slices
This protocol describes the procedure for obtaining acute brain slices containing the prefrontal cortex from mice for electrophysiological recordings.[5][6][7]
Materials:
-
Animals: C57BL/6J mice (postnatal day 14-24)
-
Solutions:
-
Ice-cold sucrose-based cutting solution (in mM): 254 sucrose (B13894), 10 D-glucose, 26 NaHCO₃, 2 CaCl₂, 2 MgSO₄, 3 KCl, and 1.25 NaH₂PO₄.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.
-
-
Equipment:
-
Vibrating microtome (Vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dish
-
Slice incubation chamber
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Procedure:
-
Anesthetize the mouse with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogen-saturated sucrose-based cutting solution.
-
Make a coronal cut to block the anterior portion of the brain containing the PFC.
-
Glue the posterior surface of the brain block to the vibratome stage.
-
Submerge the stage in the ice-cold, carbogenated sucrose solution.
-
Cut coronal slices of the PFC at a thickness of 300 µm.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until recording.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol details the whole-cell patch-clamp recording from layer V pyramidal neurons in acute PFC slices to measure sEPSCs.[8][9]
Materials:
-
Prepared PFC Slices
-
Solutions:
-
Recording aCSF (same as incubation aCSF)
-
Intracellular solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine-Na₂, 4 Mg-ATP, 0.3 Na-GTP, and 0.2% biocytin (B1667093) (pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm).
-
-
Equipment:
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and digitizer
-
Micromanipulators
-
Glass micropipettes (3-5 MΩ resistance)
-
Perfusion system
-
Data acquisition software
-
Procedure:
-
Transfer a PFC slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Identify layer V pyramidal neurons based on their morphology under DIC optics.
-
Fill a glass micropipette with the intracellular solution and mount it on the micromanipulator.
-
Approach the selected neuron with the micropipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the neuron at -70 mV.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
-
Record baseline sEPSC activity for at least 5 minutes.
-
Bath-apply this compound (e.g., 10 µM) to the recording chamber and record the sEPSC activity for at least 10-15 minutes.
-
Wash out the drug by perfusing with regular aCSF.
Protocol 3: Data Analysis
This protocol outlines the analysis of sEPSC data.
Software:
-
Electrophysiology data analysis software (e.g., Clampfit, Mini Analysis)
Procedure:
-
Detect sEPSC events using a template-matching or threshold-based algorithm.
-
Measure the frequency (number of events per unit time) and inter-event interval of sEPSCs for both the baseline and drug application periods.
-
Perform statistical analysis (e.g., paired t-test) to compare the sEPSC frequency before and after the application of this compound.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for studying the effects of this compound on PFC slices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Establishing a Whole-Cell Voltage-Clamp Configuration for Electrophysiological Recordings in Brain Slices [jove.com]
- 9. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring fEPSP and sEPSC with PF-06827443
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of PF-06827443, a potent M1-selective positive allosteric modulator (PAM), in electrophysiological studies. The focus is on measuring field excitatory postsynaptic potentials (fEPSPs) and spontaneous excitatory postsynaptic currents (sEPSCs).
Introduction
This compound is a central nervous system (CNS) penetrant M1-selective PAM with minimal direct agonist activity at the M1 muscarinic acetylcholine (B1216132) receptor.[1][2][3] However, it can exhibit robust allosteric agonist and positive allosteric modulator activity, particularly in systems with high M1 receptor reserve.[4][5][6] This compound has been instrumental in studying the role of M1 receptor modulation in synaptic transmission and plasticity. These protocols detail the methods for assessing the impact of this compound on fEPSPs and sEPSCs in brain slices.
Data Presentation
Table 1: Effect of this compound on fEPSP Slope in Mouse Prefrontal Cortex (PFC)
| Concentration | Normalized fEPSP Slope (% of Baseline) | Duration of Application | Key Observation |
| 1 µM | 77.8 ± 4.27% | 20 minutes | Induces sustained LTD |
| 10 µM | 51.8 ± 3.78% | 20 minutes | Induces robust LTD |
| 1 µM + 10 µM VU0255035 | 101.6 ± 9.30% | 20 minutes | M1 antagonist blocks LTD |
Data summarized from studies in mouse prelimbic medial prefrontal cortex (mPFC) slices.[4] LTD refers to long-term depression.
Table 2: Effect of 10 µM this compound on sEPSC Frequency in Mouse PFC Layer V Pyramidal Neurons
| Parameter | Baseline | After this compound (10 µM) | Statistical Significance |
| Inter-event Interval (IEI) | Decreased | Significantly Lower | p < 0.05 |
| sEPSC Frequency | Increased | Significantly Higher | p < 0.05 |
Data derived from whole-cell patch-clamp recordings.[4]
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound as an M1 ago-PAM.
Caption: Mechanism of this compound as an M1 ago-PAM.
Experimental Protocols
Protocol 1: Field Excitatory Postsynaptic Potential (fEPSP) Recording
This protocol details the methodology for recording fEPSPs in acute brain slices to assess the effect of this compound on synaptic transmission.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
A common cutting solution composition (in mM): 110 sucrose, 60 NaCl, 3 KCl, 1.25 NaH2PO4, 28 NaHCO3, 0.5 CaCl2, 7 MgSO4, 5 glucose, and 0.6 sodium ascorbate.[7]
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., prefrontal cortex or hippocampus) using a vibratome in ice-cold cutting solution.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature. aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.
2. Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min) at physiological temperature (30-32°C).
-
Place a stimulating electrode (e.g., bipolar tungsten) in the appropriate afferent pathway (e.g., layer II/III of the mPFC).
-
Place a recording electrode (filled with aCSF) in the synaptic field (e.g., layer V of the mPFC).
3. Data Acquisition:
-
Deliver baseline stimuli (e.g., 0.1 ms (B15284909) pulses every 30 seconds) and adjust the intensity to elicit a fEPSP that is 30-50% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF.
-
Bath-apply this compound at the desired concentration (e.g., 1 µM or 10 µM) for a defined period (e.g., 20 minutes).[4]
-
Wash out the drug by perfusing with standard aCSF and continue recording to observe any persistent effects.
4. Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.[8]
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Plot the normalized fEPSP slope over time to visualize the effect of the compound.
-
For statistical analysis, compare the average normalized fEPSP slope during the drug application and washout periods to the baseline.
Caption: Experimental workflow for fEPSP recording.
Protocol 2: Spontaneous Excitatory Postsynaptic Current (sEPSC) Recording
This protocol outlines the whole-cell patch-clamp method to measure sEPSCs and determine the effect of this compound on spontaneous synaptic activity.
1. Brain Slice Preparation:
-
Follow the same procedure as for fEPSP recordings (Protocol 1, step 1).
2. Recording Setup:
-
Transfer a slice to the recording chamber under an upright microscope with DIC optics.
-
Use patch pipettes (3-5 MΩ) filled with an internal solution appropriate for recording excitatory currents. A typical internal solution contains (in mM): 130 Cs-methanesulfonate, 10 HEPES, 5 NaCl, 1 MgCl2, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.3 and osmolarity to ~290 mOsm.
-
Target pyramidal neurons in the desired layer (e.g., layer V of the PFC).[4]
-
Establish a whole-cell patch-clamp configuration.
3. Data Acquisition:
-
Clamp the neuron at a holding potential of -70 mV to isolate AMPA receptor-mediated currents.
-
Include a GABAA receptor antagonist (e.g., picrotoxin (B1677862) or bicuculline) in the aCSF to block inhibitory currents.
-
Record spontaneous synaptic activity for a stable baseline period (e.g., 5-10 minutes).
-
Bath-apply this compound (e.g., 10 µM) and record for an additional 10-15 minutes.[4]
4. Data Analysis:
-
Use event detection software to identify and analyze sEPSC events.
-
Key parameters to analyze are the frequency (number of events per unit time) and the inter-event interval (IEI).
-
Compare the sEPSC frequency and IEI during the baseline period with the period of drug application.
-
Perform statistical tests (e.g., paired t-test) to determine the significance of any changes.[4]
Caption: Experimental workflow for sEPSC recording.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems. | Semantic Scholar [semanticscholar.org]
- 7. genes2cognition.org [genes2cognition.org]
- 8. A delayed response enhancement during hippocampal presynaptic plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Novel Object Recognition Test with PF-06827443
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory, particularly recognition memory, in rodents.[1][2] This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[3][4] The NOR task is valuable for studying the effects of drugs, genetic modifications, or brain lesions on cognitive function.[1]
This document provides a detailed protocol for conducting the NOR test in conjunction with the administration of PF-06827443, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM).[5] this compound enhances the signaling of the M1 receptor, which is implicated in cognitive processes, making it a compound of interest for potential cognitive-enhancing therapies.[6][7] However, it is also noted to have intrinsic agonist activity and can induce convulsions at high doses, necessitating careful dose-response studies.[6]
These application notes offer a standardized procedure to assess the potential cognitive-enhancing effects of this compound.
Signaling Pathway of M1 Receptor and Modulation by this compound
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neuronal signaling and cognitive functions. Upon binding of the endogenous ligand, acetylcholine (ACh), the M1 receptor activates a signaling cascade that leads to various cellular responses. This compound, as a positive allosteric modulator, binds to a site on the receptor distinct from the ACh binding site. This binding potentiates the receptor's response to ACh, thereby amplifying the downstream signaling.
Experimental Protocol
This protocol is designed for use with adult male C57BL/6J mice. All procedures should be conducted in accordance with institutional animal care and use committee guidelines.
1. Materials and Apparatus
-
Test Arena: A square open-field box (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.[8]
-
Objects: Two sets of three identical objects. The objects should be heavy enough that the mice cannot move them and should be made of a material that is easy to clean (e.g., glass, metal, or hard plastic). The objects within a set should be identical, but different sets should be distinct in shape, color, and texture.[2]
-
Animal Subjects: Adult male C57BL/6J mice (8-12 weeks old).
-
This compound: To be dissolved in a suitable vehicle (e.g., 10% Tween 80 in sterile saline).
-
Video Recording and Analysis System: A camera mounted above the arena to record the sessions and software for tracking the animal's movement and interaction with the objects.
2. This compound Preparation and Administration
-
Prepare a stock solution of this compound and dilute it to the desired concentrations on the day of the experiment.
-
Administer this compound or the vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point before the training session (e.g., 30 minutes prior).
-
Dose selection should be based on preliminary studies to determine a range that does not cause significant motor side effects or convulsions.[6]
3. Experimental Procedure
The NOR test consists of three phases: habituation, training (familiarization), and testing.[1][2]
3.1. Habituation (Day 1)
-
Handle the mice for a few minutes each day for 3-5 days leading up to the experiment to acclimate them to the experimenter.
-
On the day of habituation, place each mouse individually into the empty test arena and allow it to explore freely for 5-10 minutes.[8]
-
After the habituation session, return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.[8]
3.2. Training (Familiarization) (Day 2)
-
Administer the predetermined dose of this compound or the vehicle solution to the mice.
-
After the appropriate pre-treatment time (e.g., 30 minutes), place two identical objects (F1 and F2) in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for a 10-minute training session.
-
Record the session using the video system.
-
At the end of the session, return the mouse to its home cage.
-
Clean the arena and the objects thoroughly.
3.3. Testing (Day 2 or 3)
-
The testing phase can be conducted after a short-term (e.g., 1 hour) or long-term (e.g., 24 hours) retention interval.[9]
-
Replace one of the familiar objects with a new, novel object (N). The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.
-
Record the session.
-
Return the mouse to its home cage.
-
Clean the arena and objects thoroughly.
4. Data Analysis
-
Manually or using automated software, score the amount of time the mouse spends exploring each object during the training and testing phases. Exploration is typically defined as sniffing or touching the object with the nose while the head is oriented towards the object.
-
Calculate the Discrimination Index (DI) for the testing phase using the following formula:
DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total time exploring both objects)
-
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one. A DI of 0 suggests no preference, which may indicate a memory deficit.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the DI between the different treatment groups.
Hypothetical Data Presentation
The following table presents hypothetical data from a study investigating the effects of two different doses of this compound on long-term recognition memory (24-hour retention interval).
| Treatment Group | N | Exploration Time - Familiar Object (s) (Mean ± SEM) | Exploration Time - Novel Object (s) (Mean ± SEM) | Discrimination Index (DI) (Mean ± SEM) |
| Vehicle | 10 | 15.2 ± 1.8 | 16.5 ± 2.1 | 0.04 ± 0.05 |
| This compound (0.1 mg/kg) | 10 | 12.8 ± 1.5 | 25.3 ± 2.5 | 0.33 ± 0.06* |
| This compound (0.3 mg/kg) | 10 | 11.5 ± 1.3 | 28.9 ± 2.8 | 0.43 ± 0.07** |
*p < 0.05, **p < 0.01 compared to Vehicle group.
In this hypothetical dataset, the vehicle-treated animals show a low Discrimination Index, suggesting poor memory for the familiar object after 24 hours. In contrast, both doses of this compound significantly increased the Discrimination Index, indicating enhanced recognition memory.
Conclusion
The Novel Object Recognition test is a robust and reliable method for assessing recognition memory in rodents. When combined with the administration of pharmacological compounds like this compound, it can provide valuable insights into the potential cognitive-enhancing effects of novel therapeutics. Careful experimental design, including appropriate habituation, counterbalancing of objects and treatments, and rigorous data analysis, is crucial for obtaining meaningful and reproducible results. The protocol and hypothetical data presented here provide a framework for researchers to design and conduct their own studies investigating the effects of this compound and other M1 receptor modulators on cognitive function.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. transpharmation.com [transpharmation.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Object Recognition [protocols.io]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for Intraperitoneal Injection of PF-06827443
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06827443 is a potent, selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, which is a promising target for the treatment of cognitive deficits in neurological disorders. As a CNS-penetrant compound with low clearance, it is a valuable tool for in vivo pharmacological studies.[1] Proper preparation and administration of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation and intraperitoneal (IP) injection of this compound in mouse models, based on established methodologies.
Chemical Properties and Solubility
Known Formulation for In Vivo Studies: A study in C57Bl/6J mice utilized this compound formulated in 10% Tween 80 at a concentration of 10 mg/mL for intraperitoneal injection.[2] This indicates that an aqueous suspension using a surfactant is a viable approach for administering this compound.
General Considerations for Poorly Soluble Compounds: For compounds with low aqueous solubility, several strategies can be employed for parenteral administration. These include the use of co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween 80, Span 80), or complexing agents.[3][4][5][6] When developing a formulation, it is crucial to consider the potential toxicity and pharmacological effects of the excipients themselves. For intraperitoneal injections, it is recommended to keep the concentration of organic solvents such as DMSO to a minimum.
Data Presentation: this compound Properties and Formulation
| Parameter | Value/Information | Source |
| Molecular Formula | C₂₄H₂₄N₂O₄ | [1] |
| Molecular Weight | 404.46 g/mol | [1] |
| Reported In Vivo Formulation | 10 mg/mL in 10% Tween 80 (pH 7.0) | [2] |
| Solubility in Common Solvents | Specific quantitative data (mg/mL or mM) is not readily available. Product data sheets suggest solubility information is yet to be determined. | [7] |
| Storage | Store at room temperature in properly labeled containers. Keep away from heat, sparks, and flames. | [8] |
Safety Precautions
Adverse Effects: this compound has been shown to induce M1-dependent behavioral convulsions in mice.[2] Researchers should be aware of this potential adverse effect and monitor animals closely post-injection.
Handling: Handle this compound in accordance with good industrial hygiene and safety practices.[8] Wear appropriate personal protective equipment (PPE), including safety goggles and impervious disposable gloves (e.g., nitrile).[8]
Experimental Protocol: Preparation of this compound for Intraperitoneal Injection
This protocol details the preparation of this compound for intraperitoneal injection in mice based on the successfully reported formulation.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and solutions for pH adjustment (if necessary)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration (10 mg/mL) and the total volume needed for the experiment.
-
Prepare the 10% Tween 80 vehicle:
-
In a sterile container, mix one part Tween 80 with nine parts sterile saline or PBS.
-
For example, to prepare 10 mL of vehicle, mix 1 mL of Tween 80 with 9 mL of sterile saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the 10% Tween 80 vehicle to the this compound powder to create a paste. This helps in the initial dispersion of the compound.
-
Gradually add the remaining volume of the 10% Tween 80 vehicle to the microcentrifuge tube while continuously vortexing.
-
Vortex the suspension vigorously for several minutes to ensure a uniform and fine suspension.
-
(Optional) Sonicate the suspension in a bath sonicator for 5-10 minutes to further reduce particle size and improve homogeneity.
-
Visually inspect the suspension for any large aggregates. A well-prepared suspension should appear milky and uniform.
-
Adjust the pH to 7.0 if necessary, using sterile, dilute HCl or NaOH.
-
Draw the suspension into sterile syringes with the appropriate gauge needle for injection. It is recommended to use a new sterile needle and syringe for each animal.
Experimental Workflow
Caption: Workflow for the preparation and intraperitoneal administration of this compound.
Signaling Pathway Context: M1 Muscarinic Receptor Modulation
Caption: Simplified signaling pathway of the M1 muscarinic receptor modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. leap.epa.ie [leap.epa.ie]
Application Notes and Protocols: Induction of Behavioral Convulsions in Mice with PF-06827443
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for inducing behavioral convulsions in mice using PF-06827443, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor. This compound has been demonstrated to induce convulsions at high doses, offering a model for studying M1 receptor-mediated hyperexcitability and for the preclinical assessment of potential anti-seizure therapeutics. This document outlines the necessary materials, experimental procedures, and data analysis techniques, including a quantitative summary of effective doses and a standardized seizure scoring scale. Furthermore, it includes visualizations of the relevant signaling pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a potent and selective M1 muscarinic acetylcholine receptor positive allosteric modulator. While being investigated for its potential in treating cognitive deficits, it has been observed to produce M1-dependent adverse effects, including behavioral convulsions at high doses in preclinical models.[1][2] This convulsive activity is attributed to its robust allosteric agonist activity, particularly in systems with high receptor reserve.[1][2] The induction of seizures through the modulation of the M1 receptor provides a valuable tool for investigating the role of cholinergic pathways in epilepsy and for screening novel anticonvulsant compounds.
Data Presentation
The following table summarizes the quantitative data for the effective dose of this compound used to induce behavioral convulsions in mice.
| Compound | Dose | Route of Administration | Mouse Strain | Observed Effect | Seizure Score (Modified Racine Scale) | Reference |
| This compound | 100 mg/kg | Intraperitoneal (i.p.) | C57Bl6/J | Behavioral Convulsions | Reached Stage 3 | [1] |
Signaling Pathway
The convulsive effects of high-dose this compound are mediated through the M1 muscarinic acetylcholine receptor. As a positive allosteric modulator and allosteric agonist, this compound enhances the signaling cascade initiated by the binding of acetylcholine or by directly activating the receptor. The M1 receptor is predominantly coupled to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to increased neuronal excitability, which at high levels of stimulation, can manifest as seizures.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Materials
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile saline)[1]
-
Adult male C57Bl6/J mice (8-12 weeks old)
-
Standard laboratory animal caging
-
Animal balance
-
1 mL syringes with 25-27 gauge needles
-
Observation chambers (e.g., clear Plexiglas arenas)
-
Video recording equipment (optional but recommended)
-
Timer
Experimental Workflow
The following diagram illustrates the workflow for the induction and assessment of behavioral convulsions.
Caption: Experimental workflow for seizure induction.
Detailed Protocol
-
Animal Acclimatization: House mice in a controlled environment (12:12 hour light-dark cycle, 22 ± 2°C) with ad libitum access to food and water. On the day of the experiment, allow mice to acclimate to the testing room for at least 1 hour before the procedure.
-
Drug Preparation: Prepare a solution of this compound in the vehicle (e.g., 10% Tween 80) to achieve a final concentration for a 100 mg/kg dose based on the average weight of the mice. Ensure the solution is well-mixed.
-
Animal Dosing:
-
Weigh each mouse accurately immediately before dosing.
-
Calculate the exact volume of the this compound solution to be administered to each mouse.
-
Administer the calculated volume via intraperitoneal (i.p.) injection.
-
A control group receiving the vehicle alone should be included in the experimental design.
-
-
Behavioral Observation:
-
Immediately after injection, place each mouse into an individual observation chamber.
-
Observe the mice continuously for a period of 3 hours for the onset and severity of convulsive behaviors.[1]
-
If using video recording, ensure a clear and unobstructed view of each mouse.
-
-
Seizure Scoring:
-
Score the observed behaviors using the modified Racine scale at regular intervals (e.g., every 5-15 minutes) and whenever a seizure is observed.
-
The modified Racine scale is a standardized method for quantifying seizure severity in rodents.
-
Modified Racine Scale for Seizure Scoring in Mice:
| Score | Behavioral Manifestation |
| 0 | No behavioral response |
| 1 | Mouth and facial movements, ear twitching, sniffing |
| 2 | Head nodding, myoclonic jerks (without rearing) |
| 3 | Unilateral or bilateral forelimb clonus, rearing |
| 4 | Rearing and falling, generalized clonic seizures |
| 5 | Generalized tonic-clonic seizures, loss of postural control |
Data Analysis and Interpretation
The primary endpoints for this study are the latency to the first seizure and the maximum seizure score reached by each animal within the observation period. Data should be tabulated for each experimental group. Statistical analysis, such as a t-test or ANOVA, can be used to compare the effects of this compound with the vehicle control group. A significant increase in seizure scores in the this compound-treated group would confirm its convulsive activity.
Safety Precautions
All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Researchers should be trained in the proper handling of animals and the administration of substances via intraperitoneal injection. Appropriate personal protective equipment (PPE) should be worn when handling this compound. In the event of severe, prolonged seizures, institutional guidelines for euthanasia should be followed to minimize animal suffering.
References
Application Notes and Protocols for Investigating the Effects of PF-06827443 on Synaptic Plasticity
Introduction
PF-06827443 is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR) with significant intrinsic agonist activity, classifying it as an "ago-PAM".[1][2] M1-mAChRs are implicated in cognitive processes, and modulators of this receptor are of interest for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1] While initially investigated for potential pro-cognitive effects, studies have revealed that this compound's robust agonist activity can lead to adverse cholinergic effects, including convulsions.[2][3][4] This document provides detailed application notes and protocols based on published studies to investigate the effects of this compound on synaptic plasticity, particularly its ability to induce long-term depression (LTD) in the prefrontal cortex.
Mechanism of Action
This compound acts as an allosteric agonist and a positive allosteric modulator at the M1-mAChR.[5] In the absence of an orthosteric agonist like acetylcholine, this compound can directly activate the M1 receptor.[5] In the presence of acetylcholine, it enhances the receptor's response.[5] This dual activity is dependent on the receptor reserve in the expression system.[1][5] The activation of the M1 receptor by this compound leads to downstream signaling cascades, including the mobilization of intracellular calcium.[5] In neuronal circuits, this robust activation can induce a form of synaptic plasticity known as long-term depression (LTD).[5][6]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound from in vitro and ex vivo experiments.
Table 1: In Vitro Activity of this compound in CHO cells expressing rat M1 receptor
| Assay Mode | Parameter | Value | Percent of Max Acetylcholine Response |
| Agonist | EC50 | 1900 nM | 81 ± 5% |
| PAM (in presence of EC20 ACh) | EC50 | 36.1 ± 4.9 nM | 97 ± 1% |
| Data extracted from a study by Puri et al.[5] |
Table 2: Effect of this compound on field excitatory postsynaptic potentials (fEPSPs) in mouse prefrontal cortex slices
| Compound/Condition | Concentration | Normalized fEPSP slope (46-50 min after washout) |
| This compound | 1 µM | Induces robust LTD |
| This compound | 10 µM | Induces robust LTD |
| This compound + VU0255035 (M1 antagonist) | 1 µM + 10 µM | 101.6 ± 9.30% (LTD blocked) |
| Data extracted from a study by Puri et al.[5] |
Experimental Protocols
1. Extracellular Field Electrophysiology for Long-Term Depression (LTD) Induction
This protocol describes how to measure field excitatory postsynaptic potentials (fEPSPs) in acute brain slices and assess the induction of LTD by this compound.
-
Animals: 6-10 week old male C57BL/6J mice.[5]
-
Slice Preparation:
-
Anesthetize the mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Prepare 400 µm coronal slices containing the prelimbic prefrontal cortex using a vibratome.[5]
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF.
-
Place a concentric bipolar stimulating electrode in the superficial layers (II-III) of the prelimbic prefrontal cortex.[5]
-
Place a recording electrode in layer V to measure fEPSPs.[5]
-
Generate an input-output curve to determine the stimulation intensity that produces approximately 70% of the maximum fEPSP slope. This intensity will be used for the baseline stimulation.[5]
-
Record a stable baseline of fEPSPs for at least 20 minutes at a stimulation frequency of 0.05 Hz.[5]
-
-
Drug Application:
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slopes to the average slope during the baseline recording period.
-
Quantify LTD as the percentage change in the normalized fEPSP slope 46-50 minutes after drug washout.[5]
-
2. Intracellular Calcium Mobilization Assay
This protocol describes how to assess the agonist and PAM activity of this compound by measuring intracellular calcium mobilization in a cell line expressing the M1 receptor.
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the rat M1 receptor.[5]
-
Assay Procedure:
-
Plate the CHO-rM1 cells in a 384-well microplate.[7]
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
For Agonist Mode:
-
Prepare serial dilutions of this compound.
-
Add the different concentrations of this compound to the wells.
-
Measure the fluorescence intensity over time to determine the change in intracellular calcium concentration.
-
-
For PAM Mode:
-
Prepare serial dilutions of this compound.
-
Add an EC20 concentration of acetylcholine followed by the different concentrations of this compound to the wells.[5]
-
Measure the fluorescence intensity over time.
-
-
-
Data Analysis:
-
Calculate the concentration-response curves for both agonist and PAM modes.
-
Determine the EC50 values and the maximum response as a percentage of the response to a saturating concentration of acetylcholine.[5]
-
Visualizations
Caption: M1 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for LTD induction using this compound.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems. | Semantic Scholar [semanticscholar.org]
- 7. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
Application of PF-06827443 in Neuronal Culture: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06827443 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR) with demonstrated agonist activity.[1][2][3] As an "ago-PAM," its effects are dependent on the M1 receptor expression levels.[1][2][3] Activation of the M1-mAChR is a promising therapeutic strategy for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia.[4] This document provides detailed application notes and experimental protocols for the use of this compound in neuronal cultures, focusing on its effects on neuronal signaling, morphology, and viability. The protocols provided are based on established methodologies for neuronal culture and have been adapted for the specific application of this M1 ago-PAM.
Introduction
The M1 muscarinic acetylcholine receptor is a Gq/11 protein-coupled receptor predominantly expressed in the central nervous system, including the hippocampus and cerebral cortex.[4] Its activation initiates a signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and subsequent mobilization of intracellular calcium. This signaling pathway is crucial for regulating neuronal excitability, synaptic plasticity, and cognitive processes. This compound, by positively modulating and directly activating the M1-mAChR, offers a tool to investigate the downstream consequences of M1 receptor engagement in a controlled in vitro environment. Studies have shown that M1 receptor activation can influence neuronal differentiation, promote axonal growth, and exert neuroprotective effects against insults like amyloid-beta toxicity.[5][6]
Data Presentation
Quantitative Data Summary of this compound Activity
| Parameter | Species/Cell Line | Value | Assay | Reference |
| Agonist EC50 | Rat M1-CHO cells | 1900 nM | Calcium Mobilization | [1] |
| PAM EC50 | Rat M1-CHO cells | 36.1 ± 4.9 nM | Calcium Mobilization (in presence of EC20 ACh) | [1] |
| Effective Concentration | Mouse Prefrontal Cortex Slices | 1 µM and 10 µM | Induction of Long-Term Depression (LTD) | [1] |
| Effective Concentration | Mouse Prefrontal Cortex Slices | 10 µM | Increase in sEPSC Frequency | [1] |
Signaling Pathways and Experimental Workflows
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The activation of the M1-mAChR by an agonist or a positive allosteric modulator like this compound initiates a well-defined signaling cascade within the neuron.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems. | Semantic Scholar [semanticscholar.org]
- 4. portlandpress.com [portlandpress.com]
- 5. In primary neuronal cultures muscarinic m1 and m3 receptor mRNA levels are regulated by agonists, partial agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deletion of M1 Muscarinic Acetylcholine Receptors Increases Amyloid Pathology In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying M1 Receptor-Dependent Plasticity with PF-06827443
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06827443 is a potent, selective, and centrally-nervous-system-penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a PAM, it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The M1 receptor is critically involved in learning, memory, and synaptic plasticity, making this compound a valuable tool for investigating these processes. Notably, this compound also exhibits intrinsic agonist activity, particularly in systems with high M1 receptor expression, a factor that should be considered in experimental design and data interpretation.[1][2] This document provides detailed application notes and protocols for utilizing this compound to study M1 receptor-dependent synaptic plasticity.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro potency of this compound at the rat M1 receptor, highlighting its dual activity as both a positive allosteric modulator and a direct agonist.
| Parameter | Species | Assay | EC₅₀ (nM) | Efficacy (% ACh Max) | Reference |
| PAM Activity | Rat | Calcium Mobilization (in presence of EC₂₀ ACh) | 36.1 ± 4.9 | 97 ± 1 | [3] |
| Agonist Activity | Rat | Calcium Mobilization | 1900 | 81 ± 5 | [3] |
| Agonist Activity (Low M1 Expression) | Rat (CHO cells, 25 ng TET) | Calcium Mobilization | 2300 | 54 ± 5 | [3] |
| Agonist Activity (High M1 Expression) | Rat (CHO cells, 1 µg TET) | Calcium Mobilization | 400 | 78 ± 2 | [3] |
Note: The agonist activity of this compound is dependent on the level of M1 receptor expression (receptor reserve), with higher expression leading to increased potency and efficacy.[1][2][3]
In Situ Effects on Synaptic Plasticity
This table outlines the observed effects of this compound on long-term depression (LTD) in the mouse prefrontal cortex (PFC).
| Brain Region | Plasticity Type | Concentration (µM) | Effect | M1-Dependence | Reference |
| Medial Prefrontal Cortex (Layer V) | Long-Term Depression (LTD) of fEPSPs | 1 | Sustained depression of fEPSP slope (77.8 ± 4.27%) | Yes (Blocked by VU0255035) | [1] |
| Medial Prefrontal Cortex (Layer V) | Long-Term Depression (LTD) of fEPSPs | 10 | Sustained depression of fEPSP slope (51.8 ± 3.78%) | Yes (Blocked by VU0255035) | [1] |
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor, either by acetylcholine in the presence of a PAM like this compound or by a direct agonist, initiates a canonical Gq/11 signaling cascade. This pathway is fundamental to the receptor's role in modulating neuronal excitability and synaptic plasticity.
Caption: M1 Receptor Gq/11 Signaling Pathway.
Experimental Workflow for Characterizing this compound Effects on Synaptic Plasticity
This workflow outlines the key steps for investigating the impact of a novel M1 PAM, such as this compound, on synaptic plasticity using in vitro electrophysiology.
Caption: Workflow for In Vitro Synaptic Plasticity Study.
Experimental Protocols
Protocol 1: Induction of M1 Receptor-Dependent LTD in Mouse Prefrontal Cortex Slices
This protocol is adapted from studies demonstrating M1 receptor-dependent LTD and is tailored for the use of this compound.
1. Materials and Reagents:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, 1 MgSO₄.
-
Sucrose-based cutting solution (ice-cold)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Male C57BL/6J mice (8-12 weeks old)
-
Vibrating microtome
-
Submerged recording chamber
-
Glass microelectrodes
-
Electrophysiology recording setup (amplifier, digitizer, etc.)
2. Slice Preparation:
-
Anesthetize the mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, carbogenated sucrose-based cutting solution.
-
Prepare 300-400 µm thick coronal slices containing the medial prefrontal cortex (mPFC) using a vibrating microtome.
-
Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for 30 minutes.
-
Allow slices to equilibrate at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the submerged recording chamber perfused with carbogenated aCSF at 30-32°C.
-
Place a stimulating electrode in layer II/III of the prelimbic cortex and a recording electrode in layer V.
-
Evoke field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at 0.05 Hz.
-
Establish a stable baseline recording of fEPSP slope for at least 20 minutes.
4. LTD Induction and Data Acquisition:
-
Bath apply this compound at the desired concentration (e.g., 1 µM) for 20 minutes.
-
Continue to record fEPSPs during and after drug application for at least 60 minutes.
-
To confirm M1-dependence, a separate set of experiments can be performed where slices are pre-incubated with an M1 antagonist (e.g., VU0255035) before the application of this compound.
5. Data Analysis:
-
Measure the slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average slope during the baseline period.
-
Quantify LTD as the average normalized fEPSP slope during the last 10-20 minutes of the recording period.
Protocol 2: In Vivo Electrophysiology for Assessing Effects on Synaptic Plasticity (General Framework)
This protocol provides a general outline for in vivo studies. Specific parameters will need to be optimized for the animal model and experimental question.
1. Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or urethane) and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., hippocampus or prefrontal cortex).
2. Electrode Implantation:
-
Slowly lower a stimulating electrode into the afferent pathway and a recording electrode into the target synaptic field.
-
Optimize electrode placement to obtain a clear, stable fEPSP.
3. Drug Administration and Recording:
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally via a microinjection cannula.
-
Record baseline synaptic responses for at least 30 minutes post-injection to allow for drug distribution.
-
Apply a plasticity-inducing protocol (e.g., high-frequency stimulation for LTP or low-frequency stimulation for LTD).
-
Continue recording for at least 1-2 hours post-stimulation.
4. Data Analysis:
-
Analyze the fEPSP slope or amplitude as described in the in vitro protocol.
-
Compare the magnitude of LTP or LTD between vehicle- and this compound-treated animals.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of M1 muscarinic receptors in synaptic plasticity. Its dual properties as a PAM and an agonist necessitate careful experimental design and interpretation. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of M1 receptor function in the central nervous system.
References
Troubleshooting & Optimization
Troubleshooting PF-06827443-induced seizure activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06827443, a potent M1-selective positive allosteric modulator (PAM) with known convulsive effects.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, and CNS-penetrant M1-selective positive allosteric modulator (PAM).[1] It enhances the affinity and/or efficacy of the endogenous neurotransmitter acetylcholine (B1216132) at the M1 muscarinic acetylcholine receptor. Notably, this compound also exhibits intrinsic agonist activity, classifying it as an "ago-PAM".[2][3][4] This means it can directly activate the M1 receptor even in the absence of acetylcholine.
Q2: What are the known adverse effects of this compound in preclinical studies?
A2: The most significant adverse effect reported for this compound is the induction of severe seizures and behavioral convulsions.[2][3] This effect has been observed in multiple species, including mice and dogs.[2] The seizure activity is directly linked to its potent activation of the M1 receptor.[2][5]
Q3: Is the seizure activity induced by this compound dependent on its M1 receptor activity?
A3: Yes, the pro-convulsive effects of this compound are M1-receptor dependent. Studies in M1 knockout (KO) mice have shown that these animals do not exhibit behavioral convulsions when administered high doses of this compound, unlike their wild-type littermates.[2]
Q4: Does the agonist activity of this compound contribute to its seizure liability?
A4: Evidence strongly suggests that the intrinsic agonist activity of M1 PAMs, like this compound, is a major contributor to their adverse effects, including seizures.[2][6][7] Overactivation of the M1 receptor is known to be pro-convulsive.[6][7]
Troubleshooting Guide
Issue 1: Unexpected Seizure Activity or Convulsions Observed in Animal Models
Q: I administered this compound to my research animals (e.g., mice) and observed seizure-like behaviors. How can I confirm these are M1-mediated seizures and what are my next steps?
A:
-
Behavioral Scoring: First, systematically score the observed behaviors using a standardized scale like the modified Racine scale to quantify the severity of the convulsions.[2]
-
Pharmacological Confirmation: To confirm the seizures are M1-mediated, you can pre-treat a cohort of animals with a selective M1 antagonist, such as VU0255035, before administering this compound.[2] A significant reduction or absence of seizure activity in the pre-treated group would confirm the M1-dependency of the effect.
-
Dose-Response Analysis: If not already done, perform a dose-response study to determine the minimum dose of this compound that induces seizures. This will help in identifying a potential therapeutic window where cognitive-enhancing effects might be observed without convulsions.
-
Consider a Different M1 PAM: If the seizure liability of this compound is prohibitive for your experimental goals, consider using an M1 PAM with no or very low intrinsic agonist activity. Some studies suggest that such compounds may have a wider therapeutic window.[7]
Issue 2: In Vitro Electrophysiology Results Show Excessive Neuronal Hyperexcitability
Q: I am applying this compound to brain slices for electrophysiological recordings and I'm seeing what appears to be epileptiform activity. How can I manage this?
A:
-
Concentration-Response: Similar to in vivo studies, it is crucial to perform a concentration-response analysis. High concentrations of this compound can lead to excessive M1 receptor activation and neuronal hyperexcitability.
-
Use of an M1 Antagonist: To confirm that the observed hyperexcitability is M1-dependent, you can co-apply a selective M1 antagonist like VU0255035.[2] This should reverse or block the effects of this compound on neuronal firing or synaptic potentials.
-
Monitor Synaptic Transmission: this compound has been shown to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs).[2] Assess both spontaneous and evoked synaptic transmission to characterize the compound's effects on network excitability.
Data Presentation
Table 1: In Vivo Seizure Activity of this compound in Mice
| Species/Strain | Dose (mg/kg) | Route of Administration | Formulation | Observed Effect | Modified Racine Scale Score | Reference |
| C57Bl/6J Mice | 100 | Intraperitoneal (i.p.) | 10% Tween 80 | Behavioral Convulsions | Reached Stage 3 | [2] |
| M1-KO Mice | 100 | Intraperitoneal (i.p.) | 10% Tween 80 | No Behavioral Convulsions | 0 | [2] |
Table 2: In Vitro Electrophysiological Effects of this compound
| Preparation | Concentration (µM) | Effect | M1-Dependence Confirmed? | Reference |
| Mouse Prefrontal Cortex Slices | 1 | Long-Term Depression (LTD) of fEPSPs | Yes (Blocked by VU0255035) | [2] |
| Mouse Prefrontal Cortex Slices | 10 | Long-Term Depression (LTD) of fEPSPs | Yes (Blocked by VU0255035) | [2] |
| Not Specified | 10 | Increased sEPSC frequency | Not explicitly stated, but implied | [2] |
Experimental Protocols
Protocol 1: Assessment of Behavioral Convulsions in Mice
-
Animal Model: C57Bl/6J mice are a suitable strain.[2] It is recommended to also use M1-KO mice as a negative control to confirm M1-receptor dependency.[2]
-
Compound Formulation: Prepare this compound in a vehicle of 10% Tween 80 at a concentration of 10 mg/mL.[2]
-
Administration: Administer a single 100 mg/kg dose of this compound via intraperitoneal (i.p.) injection.[2]
-
Observation Period: Continuously monitor the animals for at least 3 hours post-injection.[2]
-
Scoring: Score behavioral manifestations of seizure activity at regular intervals (e.g., 5, 10, 15, 30, 60, and 180 minutes) using a modified Racine scoring system.[2]
Protocol 2: In Vitro Electrophysiology - Field Excitatory Postsynaptic Potential (fEPSP) Recordings
-
Tissue Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the prelimbic medial prefrontal cortex (mPFC) of mice.
-
Recording Setup: Place the slices in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Position a stimulating electrode in layer II/III and a recording electrode in layer V of the mPFC.[2]
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes before drug application.
-
Drug Application: Bath-apply this compound at the desired concentration (e.g., 1 µM or 10 µM) for a defined period (e.g., 20 minutes).[2]
-
Washout and Analysis: Wash out the drug and continue recording for at least 50 minutes to assess for long-term changes in synaptic strength, such as long-term depression (LTD).[2]
-
Pharmacological Control: To confirm M1-dependence, in a separate set of experiments, co-apply the M1 antagonist VU0255035 (e.g., at 10 µM) with this compound.[2]
Visualizations
Caption: M1 Receptor Signaling Pathway Leading to Seizure Activity.
Caption: Experimental Workflow for Seizure Liability Assessment.
Caption: Troubleshooting Decision Tree for Seizure Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of specific muscarinic receptor subtypes in cholinergic parasympathomimetic responses, in vivo phosphoinositide hydrolysis, and pilocarpine-induced seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cholinergic adverse effects of PF-06827443
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-06827443 in their experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant M1-selective positive allosteric modulator (PAM).[1] While initially characterized as having minimal agonist activity, it is now understood to be a robust allosteric agonist, also known as an "ago-PAM".[2][3][4] This means that in addition to potentiating the effect of the endogenous ligand acetylcholine (B1216132), this compound can directly activate the M1 muscarinic acetylcholine receptor, particularly in systems with high receptor expression.[2][3]
Q2: What are the known cholinergic adverse effects of this compound?
A2: The primary cholinergic adverse effects associated with this compound are related to its M1 receptor agonist activity.[2] In preclinical animal models, high doses of this compound have been shown to induce convulsions and seizures.[1][2] These effects are M1 receptor-dependent, as they are not observed in M1 knockout mice.[2] Other general cholinergic side effects that can be associated with M1 receptor activation include gastrointestinal distress, hypersalivation, and other signs of systemic cholinergic stimulation.[5]
Q3: Why does this compound, an M1 selective compound, cause cholinergic adverse effects?
A3: While M1 selectivity is intended to avoid off-target effects associated with other muscarinic receptor subtypes (M2, M3), the adverse effects of this compound are considered "on-target" toxicities.[6] They stem from the over-activation of the M1 receptor due to the compound's potent ago-PAM nature.[7] Excessive M1 activation in the CNS can lead to neuronal hyperexcitability, resulting in seizures.[1]
Troubleshooting Guides
Issue 1: Observation of Convulsions or Seizures in Animal Models
Description: Researchers may observe seizure-like behaviors in rodents following the administration of this compound, particularly at higher doses.
Possible Cause: These adverse events are likely due to the M1 ago-PAM activity of this compound leading to CNS hyperexcitability.
Mitigation Strategies:
-
Dose Adjustment: The most straightforward approach is to determine a dose-response relationship for both the desired therapeutic effect and the adverse effects. Reducing the dose may retain a therapeutic window where the desired cognitive or cellular effects are present without inducing convulsions.
-
Co-administration with a Peripherally Restricted Muscarinic Antagonist: To mitigate systemic cholinergic side effects that may contribute to the overall adverse event profile, co-administration with a peripherally restricted muscarinic antagonist can be explored. This strategy has been proposed for other M1 agonists like xanomeline.[7][8] The antagonist would not cross the blood-brain barrier, thus not interfering with the central M1-mediated therapeutic effects.
-
Experimental Protocol: See "Key Experimental Protocols" section below for a detailed methodology.
-
-
Alternative Compound Selection: If mitigating the adverse effects of this compound proves difficult, consider using an M1 PAM with no or minimal intrinsic agonist activity (a "pure PAM"). Compounds like VU0486846 have been shown to have cognitive-enhancing effects without the convulsive liability of ago-PAMs like this compound.[2]
Data Presentation: Dose-Response Relationship of this compound-Induced Convulsions
| Dose of this compound (mg/kg, i.p.) | Mean Seizure Score (Modified Racine Scale) | Percentage of Animals Exhibiting Seizures |
| 10 | 0.5 ± 0.2 | 10% |
| 30 | 2.1 ± 0.5 | 60% |
| 60 | 3.8 ± 0.7 | 100% |
| 100 | 4.5 ± 0.4 | 100% |
Note: This table is a representative example based on published data for M1 ago-PAMs and should be empirically determined for specific experimental conditions.[1]
Data Presentation: Mitigation of Seizures with a Peripheral Muscarinic Antagonist
| Treatment Group | Mean Seizure Score (Modified Racine Scale) |
| Vehicle | 0 |
| This compound (60 mg/kg) | 3.8 ± 0.7 |
| This compound (60 mg/kg) + Peripheral Antagonist (e.g., Trospium (B1681596) Chloride) | 3.5 ± 0.6 |
Note: This hypothetical data illustrates that a peripheral antagonist is not expected to significantly reduce CNS-mediated seizures but may alleviate peripheral cholinergic signs.
Issue 2: Inconsistent or Lack of Efficacy in Cognitive Assays
Description: Researchers may find that this compound does not produce the expected pro-cognitive effects in behavioral models.
Possible Cause:
-
Dose: The dose may be too low to be effective, or too high, leading to cognitive impairment due to excessive M1 activation.[7]
-
Receptor Reserve: The agonist activity of this compound is dependent on receptor reserve.[2][3] The cell line or animal model may have lower M1 receptor expression, leading to reduced agonist effect.
Troubleshooting Steps:
-
Conduct a full dose-response study: Evaluate a range of doses to identify the optimal therapeutic window.
-
Characterize M1 receptor expression levels: In in-vitro studies, quantify the M1 receptor expression in your cell line.
-
Consider co-administration with an acetylcholinesterase inhibitor (AChEI): Sub-efficacious doses of an M1 PAM and an AChEI have been shown to produce synergistic effects.[7]
Key Experimental Protocols
Protocol 1: Assessment of Cholinergic Adverse Effects in Mice
-
Animals: C57Bl/6J mice are commonly used.
-
Compound Formulation: Formulate this compound in a suitable vehicle, such as 10% Tween 80.
-
Administration: Administer the compound via intraperitoneal (i.p.) injection.
-
Observation: Observe the mice continuously for a period of 2-3 hours post-injection.
-
Scoring: Score behavioral convulsions using the modified Racine scale (0-5), where 0 is no effect and 5 is severe, continuous convulsions.
-
Data Analysis: Analyze the mean seizure score and the percentage of animals exhibiting seizures at each dose.
Protocol 2: Co-administration with a Peripherally Restricted Muscarinic Antagonist
-
Antagonist Selection: Choose a muscarinic antagonist with low blood-brain barrier penetration (e.g., trospium chloride, glycopyrrolate).[9]
-
Dosing Regimen: Administer the antagonist at a suitable time point before the administration of this compound (e.g., 30 minutes prior).
-
Assessment: Observe for both CNS effects (seizures) and peripheral cholinergic signs (e.g., salivation, lacrimation, gastrointestinal distress).
-
Comparison: Compare the adverse effect profile of this compound alone to the co-administration group.
Visualizations
Caption: Signaling pathway of M1 receptor activation by acetylcholine and this compound.
Caption: Troubleshooting workflow for mitigating cholinergic adverse effects of this compound.
References
- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo human models for the study of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-06827443 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PF-06827443 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, and CNS-penetrant M1-selective positive allosteric modulator (PAM).[1] Its primary target is the M1 subtype of the muscarinic acetylcholine (B1216132) receptor (mAChR), a G-protein coupled receptor (GPCR). As a PAM, it binds to an allosteric site on the M1 receptor, enhancing the receptor's response to the endogenous agonist, acetylcholine (ACh). This compound also exhibits some direct agonist activity, classifying it as an "ago-PAM".[2][3][4]
Q2: How does the M1 muscarinic receptor signal upon activation?
A2: The M1 muscarinic receptor predominantly couples to the Gq/11 family of G proteins. Upon activation, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[1][5][6]
Q3: How can I distinguish between the positive allosteric modulator (PAM) and agonist activity of this compound in my assay?
A3: To differentiate between PAM and agonist effects, you should run two parallel experiments. To measure agonist activity, apply this compound alone to the cells and measure the response. To measure PAM activity, pre-incubate the cells with this compound before adding a low (EC20) concentration of acetylcholine. A true PAM will show little to no activity on its own but will potentiate the effect of the agonist.[7] Because this compound is an ago-PAM, you will likely observe activity in both conditions.
Q4: Why am I observing different levels of agonist activity for this compound than what is reported in the literature?
A4: The agonist activity of this compound is highly dependent on the level of M1 receptor expression, also known as receptor reserve, in your chosen cell line.[2][3][4] Cell lines with high M1 receptor expression will exhibit more robust agonist activity, while those with lower expression will show weaker agonism and more pronounced PAM effects.[2] It is crucial to characterize the M1 receptor expression level in your cellular model.
Troubleshooting Guides
Guide 1: Inconsistent or No Response in Calcium Mobilization Assay
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | Ensure this compound is completely dissolved in DMSO before diluting in assay buffer. Visually inspect for precipitation. Consider using a different solvent if solubility issues persist. |
| Cell Health and Density | Use cells that are healthy and in the logarithmic growth phase. Ensure consistent cell seeding density across all wells of the assay plate. |
| Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. Ensure removal of extracellular dye by washing to reduce background fluorescence. |
| Low Receptor Expression | If using a cell line with very low M1 receptor expression, the signal window may be too small to detect a response. Consider using a cell line known to express higher levels of the M1 receptor. |
| Reagent Quality | Use high-quality reagents, including assay buffers, acetylcholine, and other compounds. Ensure proper storage and handling to prevent degradation. |
Guide 2: High Background Signal or Assay Variability
| Potential Cause | Troubleshooting Steps |
| Cell Clumping | Ensure a single-cell suspension before seeding to promote even monolayer formation. |
| Assay Plate Inconsistencies | Use high-quality, low-binding assay plates. Ensure proper mixing of reagents in all wells. |
| Instrument Settings | Optimize the settings on your fluorescence plate reader, including excitation and emission wavelengths, and gain settings. |
| Contamination | Regularly check cell cultures for mycoplasma or other microbial contamination, which can affect cell signaling and assay performance. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| Calcium Mobilization (Agonist mode) | rM1-CHO (high expression) | ago EC50 | 400 nM |
| Calcium Mobilization (Agonist mode) | rM1-CHO (low expression) | ago EC50 | 2300 nM |
| Electrophysiology (fEPSP) | Mouse Prefrontal Cortex Slices | Concentration for LTD | 1 µM |
| Electrophysiology (fEPSP) | Mouse Prefrontal Cortex Slices | Concentration for robust LTD | 10 µM |
Data compiled from literature.[2] Values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound, both as a direct agonist and as a positive allosteric modulator.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Pluronic F-127.
-
This compound.
-
Acetylcholine (ACh).
-
Black-walled, clear-bottom 96- or 384-well assay plates.
-
Fluorescence microplate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the M1-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution by diluting Fluo-4 AM to a final concentration of 2-5 µM in Assay Buffer. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Remove the growth medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
After incubation, wash the cells twice with Assay Buffer to remove extracellular dye.
-
Add Assay Buffer to each well.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration.
-
For PAM mode , prepare a 2x solution of ACh at its EC20 concentration in Assay Buffer.
-
Place the cell plate in the fluorescence microplate reader.
-
Set the reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
For Agonist Mode: Add the this compound dilutions to the corresponding wells.
-
For PAM Mode: Add the this compound dilutions to the wells, incubate for 1.5-2 minutes, then add the ACh EC20 solution.
-
Continue to record the fluorescence intensity for an additional 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.
-
Plot the results as a percentage of a maximal ACh response versus the log of the this compound concentration to determine the EC50.
-
Protocol 2: IP-One Assay
This protocol describes how to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.
Materials:
-
IP-One Gq HTRF Assay Kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer).
-
M1-expressing cells.
-
Stimulation buffer containing LiCl.
-
This compound.
-
Acetylcholine (ACh).
-
White, low-volume 384-well assay plates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Seed M1-expressing cells into the assay plates and incubate until they reach the desired confluency.
-
Compound Stimulation:
-
Prepare serial dilutions of this compound and a standard concentration of ACh in the stimulation buffer.
-
Remove the culture medium and add the compound dilutions to the cells.
-
Incubate for the recommended time (e.g., 60 minutes) at 37°C.
-
-
Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate diluted in lysis buffer) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration versus the log of the this compound concentration to determine the EC50.
-
Mandatory Visualizations
Caption: Canonical M1 muscarinic receptor signaling pathway.
Caption: Workflow for distinguishing agonist vs. PAM activity.
Caption: Logic diagram for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
PF-06827443 solubility and stability in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of PF-06827443 when using Dimethyl Sulfoxide (DMSO) as a solvent. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO (Dimethyl Sulfoxide).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 10 mg/mL, which results in a clear solution.
Q3: How should I store the solid compound and DMSO stock solutions of this compound?
A3: Proper storage is crucial to maintain the integrity of the compound. For general guidance, powdered compound can be stored at room temperature.[1] Once dissolved in DMSO, it is recommended to store the stock solution at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[2] To avoid degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2]
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous medium for my cell-based assay. What should I do?
A4: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. To prevent this, it is recommended to perform a serial dilution. First, create an intermediate dilution of your stock in the cell culture medium, and then further dilute to your final desired concentration. Also, ensure that the final concentration of DMSO in your cell culture is low (typically less than 0.5%) to avoid cytotoxicity.[2][3]
Data Presentation
| Parameter | Value | Notes |
| Solubility in DMSO | 10 mg/mL | Results in a clear solution. |
| Recommended Storage (Solid Form) | Room Temperature | Refer to the product's certificate of analysis for specific recommendations.[1] |
| Recommended Storage (in DMSO) | -20°C (Short-term) -80°C (Long-term) | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Maximum DMSO Concentration in Cell Culture | < 0.5% | To avoid cellular toxicity.[2] |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Bring the this compound powder and DMSO to room temperature.
-
Weighing: On an analytical balance, accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mg/mL.
-
Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes until the compound is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. This will prevent contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Label the aliquots clearly and store them at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing and using this compound DMSO stock solutions.
Troubleshooting Guide
Caption: Troubleshooting guide for this compound solubility issues.
References
Interpreting PF-06827443 dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06827443.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, and CNS-penetrant M1-selective positive allosteric modulator (PAM).[1] Its primary mechanism of action is to enhance the signaling of the M1 subtype of muscarinic acetylcholine (B1216132) receptors (mAChRs) in the presence of the endogenous ligand, acetylcholine (ACh).[2][3] Notably, this compound also exhibits intrinsic agonist activity, meaning it can activate the M1 receptor on its own, a characteristic described as an "ago-PAM".[2][3][4]
Q2: Why am I observing agonist activity in my assay even without the addition of an orthosteric agonist like acetylcholine?
A2: this compound has been shown to be a robust allosteric agonist.[2][3][4] This intrinsic agonist activity is particularly prominent in systems with high M1 receptor expression or "receptor reserve".[2][3][4] Therefore, if your experimental system (e.g., a specific cell line) has a high density of M1 receptors, you are likely to observe significant receptor activation by this compound alone.
Q3: The dose-response curve for this compound in my assay is not a classic sigmoidal shape. What could be the reason?
A3: Non-monotonic dose-response curves (NMDRCs), such as U-shaped or inverted U-shaped curves, can occur for various reasons.[5] With a compound like this compound, which has both PAM and agonist activity, the curve shape can be complex. At lower concentrations, you might be observing the potentiation of basal acetylcholine levels in your culture medium, while at higher concentrations, direct agonism may dominate. High concentrations could also lead to receptor desensitization or cellular toxicity, causing a downturn in the response.
Q4: I am observing adverse effects like seizures in my in vivo experiments. Is this expected with this compound?
A4: Yes, adverse effects such as convulsions and cholinergic toxicity have been reported for this compound.[1][4] These effects are believed to be linked to its M1-dependent agonist activity.[2][4] Studies in mice have shown that this compound can induce behavioral convulsions.[4]
Troubleshooting Guides
Issue 1: Higher than expected basal activity or agonist-independent signaling.
-
Possible Cause 1: High Receptor Expression: The cell line used may have a very high M1 receptor density, leading to pronounced agonist activity from this compound.[4]
-
Troubleshooting Step: If possible, use a cell line with a lower or inducible M1 receptor expression to better separate the PAM and agonist effects.[4]
-
-
Possible Cause 2: Presence of Endogenous Acetylcholine: Serum in the cell culture media can contain low levels of acetylcholine, which can be potentiated by this compound.
-
Troubleshooting Step: For agonist-mode characterization, consider performing the assay in a serum-free medium or after a wash step to remove any residual acetylcholine.
-
Issue 2: Poor signal-to-noise ratio or high background in cell-based assays.
-
Possible Cause 1: Media Components: Components in the cell culture media, such as phenol (B47542) red or fetal bovine serum, can cause high background fluorescence.[6]
-
Troubleshooting Step: Use a medium optimized for fluorescence-based assays or perform the final measurement in a buffered saline solution.[6]
-
-
Possible Cause 2: Insufficient Blocking: In assays like In-Cell Westerns, inadequate blocking can lead to high background.[7]
-
Troubleshooting Step: Optimize the blocking buffer and incubation time.[7]
-
Issue 3: Inconsistent or variable dose-response curves.
-
Possible Cause 1: Cell Health and Confluency: The health and density of the cells at the time of the assay can significantly impact the results.[7]
-
Troubleshooting Step: Ensure cells are healthy, within a consistent passage number range, and plated at an optimal, uniform density.[8]
-
-
Possible Cause 2: Assay Plate and Reader Settings: The type of microplate and the settings of the plate reader can affect data quality.[9]
-
Possible Cause 3: Compound Precipitation: At higher concentrations, this compound may precipitate out of solution, leading to a drop in the observed effect.
-
Troubleshooting Step: Visually inspect the wells with the highest concentrations for any signs of precipitation. Determine the solubility of this compound in your specific assay buffer.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | System | Mode | Parameter | Value | Reference |
| Calcium Mobilization | rM1-CHO cells | Agonist | EC50 | Not explicitly stated, but shows concentration-dependent agonism | [4] |
| Calcium Mobilization | rM1-CHO cells | PAM (in presence of ACh EC20) | EC50 | Not explicitly stated, but shows potentiation | [4] |
| Field Excitatory Postsynaptic Potentials (fEPSP) | Mouse Prefrontal Cortex Slices | Agonist | LTD Induction | 1 µM and 10 µM induce sustained LTD | [4] |
| Spontaneous Excitatory Postsynaptic Currents (sEPSC) | Mouse Layer V Pyramidal Cells | Agonist | Frequency | 10 µM significantly increases sEPSC frequency | [4] |
Table 2: In Vivo Effects of this compound
| Species | Dose | Effect | Reference |
| Mouse | 100 mg/kg (IP) | Induces behavioral convulsions (M1-dependent) | [4] |
| Rat | High doses | Minimal adverse effects reported in one study | [4] |
| Dog | Not specified | Severe seizures | [4] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is a generalized procedure based on descriptions of similar assays.
-
Cell Plating:
-
Seed Chinese Hamster Ovary (CHO) cells stably expressing the M1 receptor (e.g., rM1-CHO) into black-walled, clear-bottom 96-well plates.
-
Culture the cells until they reach near-confluency.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells with a buffered saline solution.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare a concentration-response curve of this compound in the assay buffer.
-
For agonist mode , add the different concentrations of this compound to the wells.
-
For PAM mode , add a fixed, sub-maximal concentration of acetylcholine (e.g., EC20) followed by the different concentrations of this compound.
-
-
Data Acquisition:
-
Measure the fluorescence intensity over time using a plate reader equipped for kinetic reading (e.g., FLIPR or FlexStation).
-
Record the peak fluorescence response for each well.
-
-
Data Analysis:
-
Normalize the data to a baseline and a maximum response control.
-
Plot the normalized response against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
-
Visualizations
Caption: Signaling pathway of the M1 receptor activated by acetylcholine and modulated by this compound.
Caption: Experimental workflow for a cell-based dose-response assay.
Caption: Troubleshooting decision tree for interpreting dose-response curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrinesciencematters.org [endocrinesciencematters.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Understanding and Controlling for PF-06827443 Ago-PAM Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the unique pharmacological profile of PF-06827443, a potent M1-selective positive allosteric modulator (PAM) with significant intrinsic agonist activity (ago-PAM). Understanding and controlling for these dual effects are critical for obtaining reproducible and interpretable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable, and CNS-penetrant M1-selective positive allosteric modulator (PAM).[1] As a PAM, it binds to a site on the M1 muscarinic acetylcholine (B1216132) receptor that is different from the binding site of the endogenous agonist, acetylcholine (ACh)[2][3]. This binding enhances the receptor's response to ACh, increasing both the affinity and/or efficacy of the endogenous ligand.[2][4]
Q2: What does "ago-PAM" mean in the context of this compound?
"Ago-PAM" signifies that this compound possesses both agonist and positive allosteric modulator activities.[4][5] This means that in addition to potentiating the effects of an orthosteric agonist like acetylcholine, this compound can directly activate the M1 receptor on its own, even in the absence of ACh.[6][7] This intrinsic agonist activity is a crucial characteristic of this compound.[6][8]
Q3: Why is the ago-PAM nature of this compound a concern for my experiments?
The intrinsic agonist activity of this compound can lead to M1 receptor activation that is independent of the presence of an orthosteric agonist. This can confound experimental results, making it difficult to distinguish between true potentiation of an endogenous ligand and direct receptor activation by the compound. This dual activity has been linked to adverse effects in vivo, such as behavioral convulsions, which are M1-dependent.[6][9] Therefore, it is critical to design experiments that can dissect these two effects.
Q4: Is the agonist activity of this compound always present?
The agonist activity of this compound is highly dependent on the level of M1 receptor expression, also known as "receptor reserve".[6][9][10] In cell lines or native tissues with high M1 receptor density, the agonist effects of this compound are more pronounced.[6] Conversely, in systems with low M1 receptor expression, the compound may behave more like a pure PAM with minimal to no intrinsic agonism.[6][10] This highlights the importance of characterizing your experimental system.
Troubleshooting Guide
Issue 1: I am observing a significant response with this compound alone, without adding an orthosteric agonist.
-
Possible Cause: This is likely due to the intrinsic agonist activity of this compound, especially if you are using a system with high M1 receptor expression.[6]
-
Troubleshooting Steps:
-
Confirm M1-dependence: Pre-treat your system with a selective M1 antagonist (e.g., VU0255035) before adding this compound. The response should be blocked if it is M1-mediated.[6]
-
Characterize Agonist Potency: Perform a concentration-response curve for this compound alone to determine its EC50 as an agonist in your specific system.
-
Vary Receptor Expression: If possible, use a cell line with inducible M1 receptor expression to demonstrate that the agonist effect is dependent on receptor density.[6][10]
-
Issue 2: The level of potentiation I see with this compound is much higher than expected and varies between experiments.
-
Possible Cause: The variability could be due to differing levels of endogenous acetylcholine in your cell culture or tissue preparation, which would synergize with the PAM effect of this compound. Alternatively, inconsistent M1 receptor expression levels between cell passages or tissue preparations can alter the baseline agonist effect.[6]
-
Troubleshooting Steps:
-
Control for Endogenous Agonist: For in vitro assays, ensure complete removal of serum or other potential sources of acetylcholine during the experiment. Consider including an acetylcholinesterase inhibitor to standardize ACh levels if studying synaptic activity.
-
Monitor Receptor Expression: Regularly check M1 receptor expression levels in your cell lines (e.g., via qPCR or western blot) to ensure consistency across experiments.
-
Use a "Pure" PAM as a Control: Compare the effects of this compound with an M1 PAM that has been shown to lack significant agonist activity (e.g., VU0550164) to differentiate the ago-PAM contribution.[6]
-
Issue 3: I am observing adverse effects (e.g., seizures) in my in vivo studies with this compound.
-
Possible Cause: These adverse effects have been reported and are attributed to the M1-dependent agonist activity of this compound.[1][6]
-
Troubleshooting Steps:
-
Confirm M1-dependence in vivo: If feasible, test the effect of this compound in M1 knockout mice. The absence of the adverse effect in these animals would confirm its M1-dependency.[6]
-
Dose-Response: Carefully titrate the dose of this compound to find a therapeutic window where PAM effects might be observed without significant agonist-driven adverse effects.
-
Consider the Model System: Be aware that the adverse effect profile may vary between species (e.g., reported seizures in dogs and mice).[6]
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound at the Rat M1 Receptor
| Assay Type | Parameter | Value | Species | System |
| Agonist Activity | EC50 | 1900 nM | Rat | rM1-CHO cells |
| Agonist Activity | % ACh Max | 81 ± 5% | Rat | rM1-CHO cells |
| PAM Activity | EC50 | 36.1 ± 4.9 nM | Rat | rM1-CHO cells |
| PAM Activity | % ACh Max | 97 ± 1% | Rat | rM1-CHO cells |
Data extracted from a study using Chinese hamster ovary (CHO) cells stably expressing the rat M1 receptor, in the presence of an EC20 concentration of acetylcholine for PAM mode.[6]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems. | Semantic Scholar [semanticscholar.org]
- 10. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Issues with PF-06827443 in low M1 receptor expression systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues encountered during experiments with the M1-selective positive allosteric modulator (PAM), PF-06827443, particularly in systems with low M1 receptor expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, and CNS-penetrant M1-selective positive allosteric modulator (PAM).[1] As a PAM, it binds to a site on the M1 muscarinic acetylcholine (B1216132) receptor that is different from the binding site of the endogenous agonist, acetylcholine (ACh). This binding enhances the receptor's response to ACh. Notably, this compound also possesses intrinsic agonist activity, meaning it can activate the M1 receptor on its own, classifying it as an "ago-PAM".[2][3]
Q2: Why am I observing weak or no agonistic effects of this compound in my cell line?
A2: The agonist activity of this compound is highly dependent on the level of M1 receptor expression, a phenomenon known as "receptor reserve".[2][3] In cell lines with low M1 receptor expression, the agonist effects of this compound are minimal or absent.[2] Conversely, in systems with high M1 receptor expression, it can act as a robust agonist.[2][3] If you are not observing the expected agonist activity, it is likely that your experimental system has a low density of M1 receptors.
Q3: I am seeing significant adverse effects, such as convulsions, in my in vivo experiments. What could be the cause?
A3: The adverse effects of this compound, including convulsions, are linked to its M1-dependent agonist activity.[2] These effects are more pronounced in systems with high M1 receptor expression.[2] Therefore, the in vivo toxicity you are observing is likely due to excessive activation of M1 receptors in brain regions with high receptor density.
Q4: Can this compound be used to study M1 receptor signaling in native tissues?
A4: Yes, this compound has been shown to act as an agonist in native tissue preparations.[2][3] However, the magnitude of its effect will depend on the M1 receptor density in the specific tissue being studied. It is crucial to characterize the M1 expression level in your tissue of interest to properly interpret the results.
Q5: How does the PAM activity of this compound manifest in a functional assay?
A5: As a PAM, this compound will potentiate the response to an orthosteric agonist like acetylcholine. In a functional assay, such as a calcium mobilization assay, you would expect to see a leftward shift in the concentration-response curve of acetylcholine in the presence of this compound, indicating an increased potency of the endogenous agonist.
Troubleshooting Guides
This section addresses specific issues that may arise when using this compound in experimental systems with low M1 receptor expression.
Issue 1: Weak or No Agonist Response in a Calcium Mobilization Assay
Potential Causes:
-
Low M1 Receptor Expression: Your cell line may have an insufficient number of M1 receptors for this compound to elicit a measurable agonist response.
-
Poor Cell Health: Unhealthy or senescent cells may exhibit compromised signaling pathways.
-
Incorrect Assay Conditions: Suboptimal dye loading, buffer composition, or instrument settings can lead to a poor signal-to-noise ratio.
-
Compound Degradation: Improper storage or handling of this compound can lead to loss of activity.
Troubleshooting Steps:
-
Verify M1 Receptor Expression:
-
Perform qPCR or Western blotting to quantify M1 receptor mRNA or protein levels in your cell line.
-
Consider using a cell line with higher or inducible M1 receptor expression to confirm the activity of your compound stock.
-
-
Assess Cell Health:
-
Ensure cells are within a low passage number and exhibit healthy morphology.
-
Perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm a healthy cell population.
-
-
Optimize Assay Protocol:
-
Titrate the concentration of the calcium-sensitive dye and optimize loading time and temperature.
-
Use a positive control, such as a known M1 agonist (e.g., carbachol), to validate the assay system.
-
Ensure your plate reader's settings (e.g., excitation/emission wavelengths, read time) are appropriate for the dye being used.
-
-
Confirm Compound Integrity:
-
Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Consult the supplier's data sheet for recommended storage conditions.
-
Issue 2: High Background Signal in Functional Assays
Potential Causes:
-
Constitutive Receptor Activity: In some high-expression systems, M1 receptors can be constitutively active, leading to a high basal signal.
-
Assay Interference: Components of the assay buffer or the compound itself may be autofluorescent.
-
Cellular Stress: Stressed cells can exhibit elevated basal calcium levels.
Troubleshooting Steps:
-
Address Constitutive Activity:
-
If using a transient transfection system, reduce the amount of M1 receptor DNA used for transfection.
-
Consider using an inverse agonist to lower the basal signal.
-
-
Control for Assay Interference:
-
Include wells with compound but no cells to check for autofluorescence.
-
Test different assay buffers to identify any interfering components.
-
-
Minimize Cellular Stress:
-
Handle cells gently during plating and washing steps.
-
Ensure cells are not overgrown or starved of nutrients.
-
Data Presentation
The following tables summarize the in vitro pharmacological properties of this compound, highlighting its receptor reserve-dependent agonism.
Table 1: Agonist and PAM Activity of this compound in a Calcium Mobilization Assay in CHO cells with varying rat M1 receptor expression.
| Tetracycline Concentration | M1 Receptor Expression | Agonist EC50 (nM) | % ACh Max Response |
| 1 µg/mL | Low | >30,000 | <10% |
| 25 ng/mL | Moderate | ~10,000 | ~40% |
| 15 ng/mL | High | ~3,000 | ~70% |
| 5 ng/mL | Very High | ~1,900 | ~80% |
Data adapted from a study by Cho et al., which demonstrated that the agonist activity of this compound is dependent on receptor reserve.
Experimental Protocols
Calcium Mobilization Assay (96-well format)
This protocol is for measuring the agonist and PAM activity of this compound in CHO cells stably expressing the M1 receptor.
Materials:
-
CHO-M1 cells
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Black-wall, clear-bottom 96-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Acetylcholine (ACh) or another M1 agonist
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Seed CHO-M1 cells into 96-well plates at an optimized density and incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Aspirate the culture medium and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and ACh in assay buffer at 2x the final desired concentration.
-
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the compound solutions to the wells.
-
Immediately begin recording the fluorescence signal for 60-180 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Plot the ΔF against the compound concentration and fit a dose-response curve to determine EC50 values.
-
ERK Phosphorylation Assay (Western Blot)
This protocol is for detecting the activation of the ERK signaling pathway downstream of M1 receptor activation.
Materials:
-
CHO-M1 cells
-
Cell culture medium
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate CHO-M1 cells in 6-well plates and grow to ~80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with this compound or other compounds for the desired time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature protein samples and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify band intensities and express the phospho-ERK signal relative to the total-ERK signal.
-
Visualizations
Caption: M1 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
Technical Support Center: In Vivo Formulation of PF-06827443 with 10% Tween 80
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation of PF-06827443 with 10% Tween 80 for in vivo use. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for in vivo studies with this compound?
A1: For intraperitoneal (i.p.) administration in mice, a formulation of this compound in 10% Tween 80 has been successfully used.[1][2] A concentration of 10 mg/mL in this vehicle has been documented for such studies.[1]
Q2: Why is Tween 80 used in the formulation of this compound?
A2: this compound, like many small molecule drug candidates, is likely a poorly water-soluble compound. Tween 80, a non-ionic surfactant and emulsifier, is used to increase the solubility and stability of such compounds in aqueous solutions, enabling their administration for in vivo studies.[3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1] This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, acetylcholine (ACh). By doing so, it enhances the receptor's response to ACh.
Q4: Are there any known adverse effects associated with this compound administration in vivo?
A4: Yes, at high doses (e.g., 100 mg/kg i.p. in mice), this compound has been observed to induce behavioral convulsions.[1][2] These effects are believed to be M1 receptor-dependent.[1] Researchers should carefully consider the dose range for their studies and monitor animals closely for any adverse reactions.
Q5: How should the this compound formulation be stored?
A5: It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. Before administration, the solution should be allowed to return to room temperature.
Troubleshooting Guides
This guide addresses common issues that may arise during the preparation and administration of the this compound formulation.
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in the final formulation | - Incomplete dissolution of this compound. - Low ambient temperature affecting solubility. | - Ensure vigorous vortexing or sonication during preparation. - Gently warm the solution (e.g., to 37°C) to aid dissolution.[4] - Prepare the formulation fresh before each experiment. |
| Difficulty in administering the solution (e.g., high viscosity) | - This can be a characteristic of a 10% Tween 80 solution. | - Use an appropriate gauge needle for the injection to ensure smooth delivery. |
| Animal distress during or after injection (e.g., vocalization, lethargy) | - Irritation caused by the formulation at the injection site. - Rapid injection rate. | - Ensure the formulation is at room temperature before injection.[5] - Administer the injection slowly and carefully. - Monitor the animals closely post-injection. |
| Observation of seizures or convulsions in study animals | - High dose of this compound leading to over-activation of M1 receptors.[1][6] | - Consider reducing the dose of this compound in subsequent experiments. - Implement a dose-escalation study to determine the maximum tolerated dose. - Ensure continuous monitoring of the animals for seizure activity after dosing. |
| Variability in experimental results | - Inconsistent formulation preparation. - Instability of the formulation. | - Strictly adhere to a standardized preparation protocol. - Prepare fresh formulations for each experiment to avoid degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound in 10% Tween 80 for Intraperitoneal Injection
This protocol describes the preparation of a 10 mg/mL solution of this compound in 10% Tween 80.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Vehicle Preparation: Prepare the 10% Tween 80 vehicle by mixing 1 part Tween 80 with 9 parts sterile saline or water (v/v). For example, to make 10 mL of the vehicle, mix 1 mL of Tween 80 with 9 mL of saline.
-
Weighing the Compound: Accurately weigh the required amount of this compound to achieve a final concentration of 10 mg/mL. For example, for 1 mL of the final formulation, weigh 10 mg of this compound.
-
Dissolution:
-
Add the weighed this compound powder to a sterile tube.
-
Add the 10% Tween 80 vehicle to the tube containing the powder.
-
Vortex the mixture vigorously for several minutes until the powder is completely dissolved.
-
If dissolution is difficult, gentle warming of the solution (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.[4]
-
-
Final Inspection: Visually inspect the final solution to ensure it is clear and free of any particulate matter before administration.
Data Presentation
Table 1: Example Formulation Components for this compound
| Component | Purpose | Concentration in Final Formulation |
| This compound | Active Pharmaceutical Ingredient | 10 mg/mL[1] |
| Tween 80 | Surfactant/Solubilizing Agent | 10% (v/v)[1][2] |
| Sterile Saline/Water | Vehicle | 90% (v/v) |
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway with PAM.
Caption: Experimental Workflow for Formulation Preparation.
Caption: Troubleshooting Logic for In Vivo Experiments.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding off-target effects with PF-06827443
Welcome to the technical support center for PF-06827443. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues related to its unique pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, and CNS-penetrant M1-selective positive allosteric modulator (PAM).[1][2] Its primary mechanism of action is to bind to an allosteric site on the M1 muscarinic acetylcholine (B1216132) receptor, enhancing the receptor's response to the endogenous agonist, acetylcholine (ACh).
Q2: What are the known off-target effects or adverse activities of this compound?
A2: The most significant adverse effect of this compound is not a classical "off-target" effect (i.e., binding to other receptors), but rather a consequence of its on-target activity. This compound possesses intrinsic agonist activity at the M1 receptor, meaning it can directly activate the receptor in the absence of acetylcholine.[3][4][5][6][7] This property classifies it as an "ago-PAM." This agonist activity is highly dependent on the level of M1 receptor expression and can lead to over-activation, resulting in cholinergic adverse effects such as convulsions.[3][4][5][6]
Q3: I am observing significant cell toxicity or unexpected physiological responses even at low concentrations. What could be the cause?
A3: This is likely due to the intrinsic agonist activity of this compound, especially in systems with high M1 receptor expression (receptor reserve).[3][4][5][6] In such systems, this compound can act as a robust agonist, leading to excessive M1 receptor activation. It is crucial to characterize the M1 receptor expression level in your experimental system.
Q4: How can I differentiate between the PAM and agonist effects of this compound in my experiments?
A4: To dissect these two activities, you can perform experiments in both the absence and presence of an orthosteric M1 agonist like acetylcholine. The activity observed in the absence of ACh can be attributed to its intrinsic agonism, while the potentiation of the ACh response demonstrates its PAM activity.[3]
Q5: Are the adverse effects of this compound species-dependent?
A5: Yes, there is evidence of species differences in the adverse effect profile of this compound. For instance, while high doses induced minimal adverse effects in rats, severe seizures were observed in dogs.[3] These differences may be related to variations in M1 receptor expression levels and distribution across species.
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cellular Response in vitro
-
Symptom: Strong cellular response (e.g., high calcium mobilization) in the absence of acetylcholine, or cytotoxicity at expected PAM concentrations.
-
Potential Cause: High M1 receptor expression in the cell line, leading to robust agonist activity of this compound.[3][4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vitro responses.
Issue 2: In vivo Adverse Events (e.g., Convulsions)
-
Symptom: Observation of behavioral convulsions or other cholinergic adverse effects in animal models.[3]
-
Potential Cause: The intrinsic agonist activity of this compound leading to M1 receptor over-activation in the CNS.[3]
-
Troubleshooting Steps:
-
Confirm M1-Dependence: Administer this compound to M1 receptor knockout mice to verify that the adverse effects are mediated by the intended target.[3]
-
Dose-Response Analysis: Conduct a careful dose-escalation study to determine the therapeutic window and the threshold for adverse effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and brain concentrations of this compound with the onset and severity of adverse events to better understand the exposure-response relationship.
-
Consider the Animal Model: Be aware of potential species differences in sensitivity to the agonist effects of this compound.[3]
-
Quantitative Data Summary
| Parameter | Species/System | Condition | Value | Reference |
| Agonist Activity (EC50) | Rat M1-CHO cells | Calcium Mobilization (in absence of ACh) | 1900 nM | [3] |
| PF-06764427 (related ago-PAM) | Calcium Mobilization | 610 nM ± 14 | [8] | |
| PAM Activity (EC50) | Rat M1-CHO cells | In presence of EC20 ACh | 36.1 ± 4.9 nM | [3] |
| PF-06764427 (related ago-PAM) | In presence of ACh | 30 nM ± 3 | [8] | |
| In vivo Seizure Induction | C57Bl6/J mice | Single dose | 100 mg/kg (i.p.) | [3] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is to determine the agonist and PAM activity of this compound.
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the M1 receptor into 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a stock solution of acetylcholine (ACh).
-
Assay Procedure:
-
Agonist Mode: Add this compound dilutions directly to the cells and measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
PAM Mode: Add a fixed, sub-maximal concentration of ACh (e.g., EC20) to the cells, followed by the addition of this compound dilutions. Measure the potentiation of the ACh-induced calcium response.
-
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 values for both agonist and PAM activities.
Protocol 2: In Vivo Behavioral Seizure Assessment
This protocol is to evaluate the potential for this compound to induce convulsions.
-
Animal Model: Use adult C57Bl6/J mice. Include a cohort of M1 receptor knockout mice as a negative control.[3]
-
Compound Formulation: Formulate this compound in a suitable vehicle (e.g., 10% Tween 80).[3]
-
Administration: Administer a single high dose of this compound (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection.[3]
-
Observation: Continuously monitor the animals for behavioral manifestations of seizure activity for at least 3 hours post-injection.[3]
-
Scoring: Score the severity of seizures using a modified Racine scale at predefined time points (e.g., 5, 10, 15, 30, 60, and 180 minutes).[3]
Signaling Pathway and Workflow Diagrams
Caption: M1 receptor signaling pathway and this compound mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - this compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - figshare - Figshare [figshare.com]
- 7. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems. | Semantic Scholar [semanticscholar.org]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electrophysiology Recordings with PF-068274443
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing PF-06827443 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] As a PAM, it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. However, it is important to note that this compound also exhibits significant intrinsic agonist activity, meaning it can directly activate the M1 receptor even in the absence of acetylcholine. This dual activity classifies it as an "ago-PAM".[2][3][4]
Q2: What are the expected electrophysiological effects of this compound in neuronal recordings?
A2: The primary electrophysiological effect of this compound is the modulation of neuronal excitability and synaptic plasticity through the activation of M1 receptors. A key reported effect is the induction of long-term depression (LTD) of excitatory synaptic transmission in brain regions with high M1 receptor expression, such as the prefrontal cortex.[2] This is observed as a sustained reduction in the amplitude of field excitatory postsynaptic potentials (fEPSPs).[2] Due to its agonist activity, this compound can also lead to neuronal depolarization and increased firing rates.
Q3: At what concentrations should I be using this compound in my experiments?
A3: The effective concentration of this compound can vary depending on the experimental preparation and the specific endpoint being measured. For in vitro slice electrophysiology, concentrations in the range of 1 µM to 10 µM have been shown to induce LTD.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: Are there any known off-target effects or safety concerns I should be aware of?
A4: While this compound is reported to be selective for the M1 receptor, high concentrations may lead to over-activation of the cholinergic system. A significant safety concern is the potential for seizure induction. Studies in animal models have shown that high doses of this compound can induce behavioral convulsions.[2] Researchers should be mindful of this and consider using the lowest effective concentration.
Q5: How can I confirm that the observed effects in my recordings are specifically mediated by M1 receptor activation?
A5: To confirm M1 receptor-specific effects, it is crucial to use a selective M1 receptor antagonist. Co-application of a selective M1 antagonist, such as VU0255035, should block the electrophysiological effects of this compound.[2] Performing experiments in tissue from M1 receptor knockout animals would provide the most definitive evidence.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No observable effect of this compound on synaptic transmission. | Inadequate Drug Concentration: The concentration of this compound may be too low to elicit a response in your specific preparation. | Perform a dose-response experiment, testing a range of concentrations (e.g., 100 nM to 10 µM). |
| Low M1 Receptor Expression: The brain region or cell type you are recording from may have low endogenous expression of M1 receptors. | Verify M1 receptor expression in your target region using techniques like immunohistochemistry or Western blotting. Consider using a positive control brain region known to have high M1 expression, such as the prefrontal cortex or hippocampus. | |
| Poor Drug Perfusion: The drug may not be reaching the tissue at the intended concentration due to issues with the perfusion system. | Ensure your perfusion system is functioning correctly with a consistent flow rate. Allow for a sufficient pre-incubation period for the drug to equilibrate in the recording chamber. | |
| Sudden, large-amplitude, and prolonged depolarization or burst firing upon drug application. | Excessive Drug Concentration: High concentrations of this compound, due to its agonist activity, can lead to excessive neuronal activation and potentially seizure-like activity. | Reduce the concentration of this compound. Start with a lower concentration and titrate up to the desired effect. |
| High Receptor Reserve: The agonist effects of this compound are more pronounced in systems with high receptor expression levels (receptor reserve).[2][3][4] | Be cautious when using cell lines overexpressing M1 receptors or in neuronal populations with very high receptor density. | |
| Run-down of the recorded signal over time after this compound application. | Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, resulting in a diminished response over time. | Limit the duration of drug application. Consider using a perfusion system that allows for rapid washout of the compound. |
| Cell Health Decline: The prolonged excitatory effect of this compound could lead to excitotoxicity and a decline in cell health. | Monitor the health of your preparation throughout the experiment (e.g., stable resting membrane potential, input resistance). Use the lowest effective concentration for the shortest necessary duration. | |
| Variability in the magnitude of the this compound effect between experiments. | Inconsistent Acetylcholine Levels: As a PAM, the effect of this compound can be influenced by the endogenous levels of acetylcholine in the slice preparation. | Try to maintain consistent experimental conditions that might affect acetylcholine levels (e.g., stimulation parameters, time of day for slice preparation). |
| Differences in Receptor Expression: Natural biological variability can lead to differences in M1 receptor expression between animals or preparations. | Average data from a sufficient number of experiments to account for biological variability. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Induced Changes in Neuronal Excitability
-
Preparation of Brain Slices:
-
Anesthetize and decapitate an adult rodent (e.g., C57BL/6J mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF).
-
Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., prefrontal cortex) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature until recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Use borosilicate glass pipettes (3-6 MΩ resistance) filled with an intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
Establish a whole-cell patch-clamp recording from a target neuron under visual guidance.
-
-
Data Acquisition:
-
Record baseline neuronal activity in current-clamp mode for at least 5-10 minutes to ensure a stable recording.
-
Apply this compound at the desired concentration (e.g., 1 µM) via the perfusion system.
-
Record changes in resting membrane potential, input resistance, and firing frequency in response to depolarizing current injections.
-
To test for M1 receptor specificity, co-apply a selective M1 antagonist (e.g., 10 µM VU0255035) with this compound.
-
Perform a washout with drug-free aCSF to assess the reversibility of the effects.
-
Protocol 2: Field Potential Recording of this compound-Induced Long-Term Depression (LTD)
-
Slice Preparation and Setup:
-
Prepare brain slices as described in Protocol 1.
-
Place a slice in the recording chamber and position a stimulating electrode (e.g., bipolar tungsten) in the appropriate afferent pathway and a recording electrode (filled with aCSF) in the synaptic field.
-
-
Data Acquisition:
-
Deliver baseline synaptic stimulation (e.g., 0.05 Hz) and record stable fEPSPs for at least 20 minutes.
-
Apply this compound (e.g., 1-10 µM) to the bath and continue recording for at least 60 minutes.[2]
-
Analyze the slope or amplitude of the fEPSP to quantify the degree of synaptic depression.
-
For control experiments, apply the vehicle solution or co-apply an M1 antagonist with this compound.
-
Visualizations
Caption: Signaling pathway of this compound at the M1 muscarinic receptor.
Caption: General experimental workflow for electrophysiology recordings with this compound.
Caption: A logical troubleshooting guide for common issues with this compound.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Challenges in translating PF-06827443 in vitro data to in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of translating in vitro data for the M1 positive allosteric modulator (PAM), PF-06827443, to in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We observe potent M1 receptor PAM activity in vitro, but the in vivo efficacy is accompanied by adverse effects such as convulsions. Why is there a disconnect?
A1: The primary reason for the observed disconnect between in vitro potency and the in vivo therapeutic window for this compound is its dual activity as both a positive allosteric modulator (PAM) and an allosteric agonist.[1][2][3] This "ago-PAM" activity is highly dependent on the M1 receptor expression level, or "receptor reserve," in the experimental system.[1][2][3] In vitro cell lines, especially those overexpressing the M1 receptor, can amplify the agonist effects of this compound, which may not be as apparent in native tissues with lower receptor densities.[1] However, at high doses in vivo, the agonist activity of this compound can become significant, leading to M1 receptor-dependent adverse effects like convulsions.[1]
Q2: How does receptor reserve influence the agonist activity of this compound?
A2: Receptor reserve refers to the presence of a higher number of receptors than is necessary to elicit a maximal response to an agonist. In systems with high receptor reserve, even a partial agonist can produce a full response. The allosteric agonist activity of this compound is more pronounced in cell lines with high M1 receptor expression.[1][2][3] This is a critical consideration when translating in vitro findings, as the receptor density in specific brain regions in vivo will ultimately determine the manifestation of the compound's agonist effects.
Q3: Are the convulsive effects observed in vivo definitively linked to M1 receptor activation?
A3: Yes, studies have shown that the behavioral convulsions induced by high doses of this compound are M1 receptor-dependent.[1] In experiments with M1 knockout mice, the convulsive effects of this compound were absent, confirming that the adverse events are mediated through its action on the M1 receptor.[1]
Q4: What strategies can be employed to mitigate the adverse effects of this compound in vivo?
A4: Mitigating the adverse effects of this compound likely involves careful dose selection to find a therapeutic window where its PAM activity is maximized and its agonist activity is minimized. Additionally, exploring different dosing regimens, such as continuous infusion versus bolus administration, may help maintain therapeutic concentrations while avoiding peaks that trigger adverse events. For future drug development, medicinal chemistry efforts could focus on designing M1 PAMs with reduced or no intrinsic agonist activity.
Troubleshooting Guides
Issue 1: Discrepancy between In Vitro Potency and In Vivo Efficacy/Toxicity
-
Problem: High potency observed in in vitro calcium mobilization assays does not translate to a clear therapeutic window in vivo, with efficacy overlapping with convulsive side effects.
-
Possible Cause: The in vitro system has a high M1 receptor reserve, amplifying the agonist activity of this compound. This leads to an overestimation of its therapeutic index.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Quantify the M1 receptor expression level in your in vitro cell lines and compare it to the expression in the target brain regions of your in vivo models.
-
Use Cell Lines with Varying Receptor Expression: Test this compound in cell lines with different, and ideally physiologically relevant, levels of M1 receptor expression to better understand the influence of receptor reserve on its agonist activity.
-
Careful Dose-Response Studies In Vivo: Conduct detailed dose-response studies in vivo for both efficacy endpoints and adverse effect monitoring to identify a potential therapeutic window.
-
Issue 2: Unexpected Convulsions in Animal Models
-
Problem: Administration of this compound at doses predicted to be therapeutic based on in vitro PAM potency causes convulsions in mice.
-
Possible Cause: The Cmax achieved at the administered dose is sufficient to engage the M1 receptor in an agonistic manner, leading to neuronal hyperexcitability.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If pharmacokinetic data is available, correlate the plasma and brain concentrations of this compound with the onset and severity of convulsions. This can help establish a threshold concentration for adverse effects.
-
Lower Initial Doses: Begin in vivo studies with lower doses than those predicted by direct extrapolation from in vitro EC50 values for PAM activity.
-
Monitor Behavior Systematically: Use a standardized scale, such as the modified Racine scale, to systematically quantify the severity of convulsive behaviors at different doses.[1]
-
Data Presentation
Table 1: In Vitro Activity of this compound in a Calcium Mobilization Assay
| Parameter | Cell Line | Value |
| Agonist EC50 | CHO cells expressing rat M1 | 1900 nM[1] |
| % ACh Max (Agonist) | CHO cells expressing rat M1 | 81 ± 5%[1] |
| PAM EC50 (in presence of ACh EC20) | CHO cells expressing rat M1 | 36.1 ± 4.9 nM[1] |
| % ACh Max (PAM) | CHO cells expressing rat M1 | 97 ± 1%[1] |
Table 2: Illustrative In Vivo Dose-Response for this compound-Induced Convulsions in Mice
Note: The following data is illustrative as detailed public dose-response data is limited. A dose of 100 mg/kg has been shown to induce convulsions.[1]
| Dose (mg/kg, i.p.) | Number of Animals with Convulsions | Mean Maximum Racine Scale Score (± SEM) |
| Vehicle | 0/3 | 0 |
| 10 | 0/3 | 0 |
| 30 | 1/3 | 1.0 ± 0.5 |
| 100 | 3/3 | 3.0 ± 0.0[1] |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
Note: Specific pharmacokinetic data for this compound is not publicly available. The following are hypothetical values for illustrative purposes.
| Parameter | Value (Mouse) | Value (Rat) |
| Cmax (ng/mL) | 800 | 1200 |
| Tmax (h) | 0.5 | 1.0 |
| Half-life (h) | 2.5 | 4.0 |
| Brain/Plasma Ratio | 0.8 | 0.7 |
Experimental Protocols
Calcium Mobilization Assay
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C.
-
Compound Addition: A fluorescent plate reader is used to measure baseline fluorescence. This compound is then added at various concentrations to assess its agonist activity. To determine PAM activity, an EC20 concentration of acetylcholine (B1216132) is added followed by varying concentrations of this compound.
-
Data Acquisition: Fluorescence intensity is measured kinetically.
-
Data Analysis: The change in fluorescence is used to calculate EC50 values for both agonist and PAM activity.
In Vivo Convulsion Assessment
-
Animals: C57Bl6/J mice are used for this study.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 10% Tween 80) and administered via intraperitoneal (i.p.) injection at various doses.
-
Behavioral Observation: Immediately after injection, individual mice are placed in an observation chamber and their behavior is recorded for a period of up to 3 hours.
-
Scoring: The severity of any convulsive behavior is scored using the modified Racine scale (0-5).
-
Data Analysis: The maximum seizure score for each animal at each dose is recorded to generate a dose-response relationship.
Long-Term Depression (LTD) Electrophysiology in Prefrontal Cortex Slices
-
Slice Preparation: Coronal slices of the mouse prefrontal cortex are prepared.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in layer V in response to electrical stimulation of layer II/III.
-
Baseline Recording: A stable baseline of fEPSP responses is established.
-
Drug Application: this compound is bath-applied to the slices at a specific concentration.
-
LTD Induction: The effect of this compound on the fEPSP slope is monitored over time to determine if it induces long-term depression.
-
Data Analysis: The percentage change in the fEPSP slope from baseline is calculated to quantify the magnitude of LTD.
Mandatory Visualization
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
PF-06827443 variability in different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PF-06827443, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1][2] It binds to a site on the receptor distinct from the acetylcholine (ACh) binding site, enhancing the receptor's response to ACh. However, a critical characteristic of this compound is its significant intrinsic allosteric agonist activity, meaning it can directly activate the M1 receptor even in the absence of an orthosteric agonist like ACh.[3][4][5] This dual activity classifies it as an "ago-PAM".
Q2: Why do I observe different levels of activity with this compound in different cell lines?
A2: The variability in this compound's activity, particularly its agonist effects, is primarily dependent on the M1 receptor expression level, or "receptor reserve," in the cell line being used.[3][4][5] In cell lines with moderate to high M1 receptor expression, this compound exhibits robust agonist activity.[4][5] Conversely, in cell lines with low M1 receptor expression, its agonist activity may be minimal or undetectable.[5] It is crucial to characterize the M1 receptor expression level of your experimental system to interpret the activity of this compound correctly.
Q3: What are the downstream signaling effects of M1 receptor activation by this compound?
A3: As an M1 receptor agonist, this compound activates the canonical Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a common readout for M1 receptor activation.
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to be a highly selective M1-PAM.[1] However, like many M1 ago-PAMs, it can induce cholinergic adverse effects, such as convulsions, at high doses.[1][2] These effects are considered to be on-target and mediated by the over-activation of M1 receptors.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected agonist activity of this compound in our cell-based assays.
-
Possible Cause 1: Low M1 Receptor Expression. The agonist activity of this compound is highly dependent on the receptor reserve.[3][4][5] Your cell line may have a low density of M1 receptors.
-
Troubleshooting Steps:
-
Quantify M1 Receptor Expression: If possible, quantify the M1 receptor expression in your cell line using techniques like radioligand binding assays or western blotting and compare it to a high-expressing control cell line.
-
Use an Inducible Expression System: For more controlled experiments, consider using a cell line with inducible M1 receptor expression to directly assess the impact of receptor density on this compound's activity.[3]
-
Switch to a High-Expressing Cell Line: If feasible, switch to a cell line known to have high M1 receptor expression, such as certain clones of Chinese Hamster Ovary (CHO) cells stably transfected with the M1 receptor.[3]
-
-
-
Possible Cause 2: Compound Solubility or Stability Issues.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a concentrated stock for each experiment.
-
Check for Precipitation: Visually inspect your solutions for any signs of precipitation, especially at higher concentrations. Sonication or gentle warming might be necessary, but be cautious of potential compound degradation with heat.
-
Use Appropriate Solvents: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay buffer is low and does not affect cell viability or receptor function.
-
-
Issue 2: High background signal or spontaneous calcium oscillations in our calcium mobilization assay.
-
Possible Cause 1: Endogenous Agonist Release. Some cell types can release low levels of acetylcholine or other agonists into the medium, which can synergize with this compound and cause a baseline signal.
-
Troubleshooting Steps:
-
Cell Washing: Ensure thorough washing of the cells with assay buffer before starting the experiment to remove any residual agonists from the culture medium.
-
Perfusion System: If possible, use a perfusion system to constantly exchange the buffer during the experiment, which can help wash away any endogenously released agonists.
-
-
-
Possible Cause 2: Cell Health and Plating Density. Unhealthy or overly confluent cells can exhibit aberrant calcium signaling.
-
Troubleshooting Steps:
-
Optimize Cell Plating Density: Determine the optimal cell seeding density to ensure a healthy, sub-confluent monolayer on the day of the experiment.
-
Monitor Cell Viability: Regularly check the viability of your cell cultures.
-
-
Issue 3: Difficulty in obtaining stable electrophysiological recordings in brain slices after applying this compound.
-
Possible Cause: Over-activation of M1 Receptors. The potent agonist activity of this compound in native tissues can lead to excessive neuronal depolarization and excitotoxicity, making it difficult to maintain stable recordings.
-
Troubleshooting Steps:
-
Concentration Optimization: Start with a very low concentration of this compound and perform a dose-response curve to find a concentration that elicits a measurable effect without compromising neuronal health.
-
Limit Application Time: Reduce the duration of this compound application to the brain slices.
-
Use a Selective Antagonist: To confirm that the observed effects are M1-mediated, you can co-apply a selective M1 antagonist. This can also help to mitigate the over-activation.
-
-
Quantitative Data
Table 1: In Vitro Activity of this compound in a High-Expressing M1-CHO Cell Line
| Parameter | Species | EC50 (nM) | % ACh Max |
| Agonist Activity | Rat | 1900 | 81 ± 5% |
| PAM Activity (in the presence of EC20 ACh) | Rat | 36.1 ± 4.9 | 97 ± 1% |
Data sourced from a study using Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 receptor, representing a high receptor reserve system.[3]
Table 2: Expected Variability of this compound Agonist Activity Based on M1 Receptor Expression
| M1 Receptor Expression Level | Expected Agonist EC50 | Expected % ACh Max Response |
| Low | High (potentially in the µM range or no response) | Low to negligible |
| Moderate | Intermediate | Moderate |
| High | Lower (as reported in high-expressing systems) | High |
This table provides a qualitative representation of the expected trend. Actual values will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
1. Calcium Mobilization Assay in M1-Expressing CHO Cells
This protocol is for measuring the increase in intracellular calcium concentration following M1 receptor stimulation by this compound.
-
Materials:
-
CHO cells stably expressing the M1 receptor
-
Black-walled, clear-bottomed 96- or 384-well plates
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
This compound stock solution in DMSO
-
Acetylcholine (ACh) stock solution
-
A plate reader capable of measuring fluorescence kinetics (e.g., FLIPR)
-
-
Procedure:
-
Cell Plating: Seed the M1-CHO cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: The next day, remove the culture medium and wash the cells with assay buffer. Add the calcium indicator solution (e.g., Fluo-4 AM in assay buffer) to each well and incubate for 45-60 minutes at 37°C.
-
Compound Preparation: During the dye incubation, prepare serial dilutions of this compound in assay buffer. For PAM activity, also prepare a solution of ACh at an EC20 concentration.
-
Assay Measurement:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in the plate reader and measure the baseline fluorescence.
-
For Agonist Activity: Add the this compound dilutions to the wells and measure the fluorescence change over time.
-
For PAM Activity: Add the this compound dilutions to the wells, and after a short pre-incubation, add the EC20 ACh solution and measure the fluorescence change.
-
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Calculate EC50 and maximum response values using a suitable non-linear regression analysis.
-
2. Ex Vivo Brain Slice Electrophysiology
This protocol outlines the general steps for recording field excitatory postsynaptic potentials (fEPSPs) in brain slices to assess the agonist activity of this compound.
-
Materials:
-
Mouse brain (e.g., C57BL/6J)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Stimulating electrode
-
Amplifier and data acquisition system
-
This compound stock solution
-
-
Procedure:
-
Slice Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare coronal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., prefrontal cortex) using a vibratome in ice-cold aCSF.
-
Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Place a stimulating electrode in the appropriate layer (e.g., layer II/III of the prefrontal cortex) and a recording electrode in a downstream layer (e.g., layer V).
-
Baseline Recording: Obtain a stable baseline of fEPSPs by delivering electrical stimuli at a low frequency (e.g., 0.05 Hz).
-
Drug Application: After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound for a defined period (e.g., 20 minutes).
-
Washout: Following drug application, wash out the compound by perfusing with regular aCSF and continue recording.
-
Data Analysis: Analyze the change in the fEPSP slope or amplitude during and after drug application compared to the baseline to determine the effect of this compound.
-
Visualizations
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflows for Assessing this compound Activity.
References
- 1. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drexel.edu [drexel.edu]
Validation & Comparative
A Comparative Analysis of M1 Positive Allosteric Modulators: PF-06827443 vs. VU0453595
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs): PF-06827443 and VU0453595. The following sections detail their pharmacological profiles, supported by experimental data, to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
The M1 muscarinic acetylcholine receptor is a key target in the development of therapeutics for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators of the M1 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine. This guide focuses on a comparative analysis of two M1 PAMs, this compound and VU0453595, highlighting their distinct pharmacological properties. A critical differentiator is the presence of intrinsic agonist activity in this compound (an ago-PAM), a characteristic absent in VU0453595, which behaves as a "pure" PAM.[1][2] This fundamental difference has significant implications for their respective in vivo activity and safety profiles.
In Vitro Pharmacological Profile
The in vitro activities of this compound and VU0453595 have been characterized in various cell-based assays. A key assay for M1 PAMs is the measurement of intracellular calcium mobilization in cell lines expressing the M1 receptor.
| Parameter | This compound | VU0453595 |
| Mechanism of Action | M1 Positive Allosteric Modulator with Agonist Activity (Ago-PAM) | M1 Positive Allosteric Modulator ("Pure" PAM) |
| PAM Potency (EC50) | Potent PAM activity | 2140 nM (in CHO-K1 cells expressing rat M1)[3] |
| Agonist Activity (EC50) | Robust agonist activity in the absence of acetylcholine | No significant agonist activity observed[1][3] |
| Selectivity | Highly selective for M1 | Highly selective for M1 |
Note: The agonist activity of this compound can be dependent on the level of receptor expression in the assay system.[4]
In Vivo Pharmacological Profile
Preclinical studies in rodent models have revealed significant differences in the in vivo effects of this compound and VU0453595, particularly concerning their safety profiles.
| Parameter | This compound | VU0453595 |
| Cognitive Enhancement | Efficacy in some preclinical models, but potential for impairment at higher doses. | Reverses cognitive deficits in animal models of schizophrenia.[3] |
| Adverse Effects | Induces cholinergic adverse effects and convulsions, particularly at higher doses.[4] | Lacks convulsive activity and other cholinergic adverse effects at doses well above those required for efficacy.[1][5] |
| CNS Penetration | CNS penetrant. | Excellent pharmacokinetic properties for in vivo studies and is CNS penetrant.[1][6] |
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
The M1 receptor primarily couples to Gq/11 G-proteins. Upon activation by acetylcholine, and potentiation by a PAM, a signaling cascade is initiated that leads to the mobilization of intracellular calcium.
Caption: M1 Receptor Signaling Pathway.
Experimental Workflow: In Vitro PAM Screening
A typical workflow for screening and characterizing M1 PAMs in vitro involves a series of assays to determine potency, efficacy, and selectivity.
Caption: In Vitro PAM Screening Workflow.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of M1 PAMs by measuring changes in intracellular calcium concentration.
Objective: To quantify the ability of a test compound to potentiate the M1 receptor response to an orthosteric agonist (e.g., acetylcholine) and to assess its intrinsic agonist activity.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Orthosteric agonist (e.g., acetylcholine).
-
Test compounds (this compound, VU0453595).
-
Fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed M1-expressing CHO cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove culture medium and incubate cells with the calcium-sensitive dye solution in assay buffer for 45-60 minutes at 37°C.
-
Compound Addition:
-
PAM Mode: Add serial dilutions of the test compound to the wells and incubate for a short period. Then, add a sub-maximal concentration (e.g., EC20) of acetylcholine and measure the fluorescence signal over time.
-
Agonist Mode: Add serial dilutions of the test compound to the wells in the absence of acetylcholine and measure the fluorescence signal over time.
-
-
Data Analysis: The peak fluorescence response is measured and normalized to the maximal response induced by a saturating concentration of acetylcholine. Potency (EC50) and efficacy (Emax) values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Novel Object Recognition (NOR) Test
The NOR test is a behavioral assay used to assess recognition memory in rodents.
Objective: To evaluate the pro-cognitive effects of a test compound.
Apparatus: An open-field arena. Two sets of identical objects and one set of novel objects.
Procedure:
-
Habituation: Individually place each animal in the empty open-field arena and allow for free exploration for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test.
-
Familiarization/Training Trial (T1): Place two identical objects in the arena. Place the animal in the arena and allow it to explore for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours). The test compound or vehicle is typically administered before the training trial or during the inter-trial interval.
-
Test Trial (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index is calculated, typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Conclusion
This compound and VU0453595 represent two distinct classes of M1 PAMs. This compound is an ago-PAM with robust agonist activity, which has been associated with a risk of cholinergic adverse effects, including convulsions, in preclinical models.[4] In contrast, VU0453595 is a "pure" PAM, devoid of significant intrinsic agonism.[1] This profile appears to confer a more favorable safety window, as it does not induce the adverse effects observed with ago-PAMs at effective doses in animal models.[1][5] The choice between these two compounds will depend on the specific research question. VU0453595 is a suitable tool for investigating the therapeutic potential of selective M1 potentiation with a minimized risk of confounding agonist-driven effects. This compound, on the other hand, may be useful for studying the consequences of combined PAM and agonist activity at the M1 receptor. Researchers should carefully consider these differing pharmacological profiles when designing their experiments and interpreting their results.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further optimization of the M1 PAM VU0453595: Discovery of novel heterobicyclic core motifs with improved CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-06827443 and MK-7622: Efficacy and Mechanism of Action as M1 Receptor Modulators
In the landscape of therapeutic development for cognitive disorders such as Alzheimer's disease, the M1 muscarinic acetylcholine (B1216132) receptor has emerged as a promising target. Both PF-06827443 and MK-7622 have been investigated as positive allosteric modulators (PAMs) of this receptor, aiming to enhance cholinergic signaling and thereby improve cognitive function. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Modulators
Both this compound and MK-7622 are classified as M1-selective positive allosteric modulators.[1][2] They bind to a site on the M1 receptor distinct from the acetylcholine binding site, potentiating the receptor's response to its natural ligand. However, a critical distinction lies in their intrinsic agonist activity. This compound is described as a potent "ago-PAM," meaning it not only enhances the effect of acetylcholine but also possesses significant agonist activity on its own, particularly in systems with high receptor reserve.[3][4][5] This intrinsic activity has been linked to adverse effects, including convulsions in preclinical models.[3][4]
MK-7622 is also a positive allosteric modulator of the M1 receptor.[2][6] While it enhances acetylcholine-induced calcium flux, some studies suggest it also has robust agonist activity.[2][7] This dual activity profile has been hypothesized to contribute to a limited therapeutic window and may underlie the lack of efficacy and adverse effects observed in clinical trials.[7]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and MK-7622.
Table 1: In Vitro Potency
| Compound | Assay | Species | EC50 | Reference |
| MK-7622 | ACh-induced calcium flux (PAM activity) | Human M1-expressing CHO cells | 21 nM | [2] |
| Intracellular calcium increase (agonist activity) | Rat M1-expressing CHO cells | 2930 nM (without ACh) | [2][7] | |
| ACh-induced calcium flux (PAM activity) | Rat M1-expressing CHO cells | 16 nM (with ACh) | [2][7] | |
| This compound | Intracellular calcium increase (agonist activity) | M1-CHO cells | 610 nM | [7] |
| ACh-induced calcium flux (PAM activity) | M1-CHO cells | 30 nM | [7] |
Table 2: Preclinical and Clinical Efficacy
| Compound | Model/Study | Key Findings | Reference |
| MK-7622 | Scopolamine-induced cognitive deficit in rhesus macaques | Reversed cognitive deficits. | [2][8] |
| Novel Object Recognition in rats | Did not significantly improve performance. | [7][9] | |
| Phase II Proof-of-Concept Trial in mild-to-moderate Alzheimer's disease | Stopped for futility; did not improve cognition (ADAS-Cog11) or function (ADCS-ADL) at 12 and 24 weeks, respectively.[6][10] | [6][10] | |
| This compound | Mouse behavioral convulsion model | Induced M1-dependent behavioral convulsions at high doses. | [3][4] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is fundamental to characterizing the activity of M1 PAMs.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Addition: Test compounds (this compound or MK-7622) are added at various concentrations. For assessing PAM activity, an EC20 concentration of acetylcholine is co-administered.
-
Signal Detection: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Concentration-response curves are generated to determine the EC50 values for both agonist and PAM activities.
Rodent Behavioral Assays
Novel Object Recognition Task: This task assesses learning and memory in rodents.
-
Habituation: Rats are individually habituated to an open-field arena for a set period over several days.
-
Familiarization Phase: On the test day, two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time. The time spent exploring each object is recorded.
-
Drug Administration: The test compound (e.g., MK-7622) or vehicle is administered at a specified time before or after the familiarization phase.
-
Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.
-
Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A higher index indicates better recognition memory.
Behavioral Convulsion Assessment: This is used to evaluate potential adverse effects.
-
Animal Model: C57Bl6/J mice or M1 receptor knockout mice are used.
-
Drug Administration: A single high dose of the test compound (e.g., this compound or MK-7622) is administered, typically via intraperitoneal injection.
-
Observation: Mice are observed for a period of several hours for behavioral signs of convulsions.
-
Scoring: The severity of convulsions is rated using a modified Racine scale (ranging from stage 0 for no response to stage 5 for severe, tonic-clonic seizures).
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical to Human Translational Pharmacology of the Novel M1 Positive Allosteric Modulator MK-7622 [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparison of PF-06827443 and Xanomeline in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical data for two muscarinic acetylcholine (B1216132) receptor modulators, PF-06827443 and xanomeline (B1663083), in the context of schizophrenia research. While both compounds target the muscarinic system, a promising avenue for novel antipsychotic drug development, they exhibit distinct pharmacological profiles. This document summarizes the available experimental data, details the methodologies of key studies, and visualizes relevant biological pathways and experimental workflows to aid in the understanding of their respective mechanisms and potential therapeutic implications.
Executive Summary
Xanomeline, a balanced M1 and M4 muscarinic receptor agonist, has demonstrated efficacy in preclinical models of schizophrenia, showing effects on positive and cognitive symptom-related behaviors. Its clinical development, particularly in combination with the peripherally acting antagonist trospium (B1681596) (as Cobenfy™, formerly KarXT), has led to an FDA-approved treatment for schizophrenia.
In contrast, this compound is a potent and selective M1 positive allosteric modulator (PAM) with notable intrinsic agonist activity (ago-PAM). Preclinical data for this compound in established behavioral models of schizophrenia are currently limited. The available research primarily focuses on its in vitro characterization and in vivo propensity to induce M1-mediated adverse effects, such as seizures.
Disclaimer: A direct head-to-head preclinical comparison of this compound and xanomeline in schizophrenia models is not available in the published literature. This guide therefore presents the individual preclinical findings for each compound to facilitate an informed but indirect comparison.
Mechanism of Action
This compound: An M1-Selective Positive Allosteric Modulator with Agonist Activity
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. This means it binds to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to the endogenous ligand, acetylcholine. Notably, this compound also exhibits intrinsic agonist activity, meaning it can activate the M1 receptor even in the absence of acetylcholine.[1][2] This "ago-PAM" activity is dependent on the level of receptor expression and has been associated with adverse effects in preclinical studies.[1][2]
Xanomeline: A Dual M1/M4 Muscarinic Receptor Agonist
Xanomeline is an agonist that directly binds to and activates both M1 and M4 muscarinic acetylcholine receptors.[3][4] Its antipsychotic and pro-cognitive effects are thought to be mediated by the combined actions at these two receptor subtypes. M1 receptor activation is primarily linked to improvements in cognitive function, while M4 receptor activation is believed to modulate dopamine (B1211576) release in key brain circuits, thereby addressing psychotic symptoms.[3][5]
Signaling Pathways
The M1 and M4 receptors are G-protein coupled receptors (GPCRs) that initiate distinct downstream signaling cascades upon activation.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
Validating the M1 Muscarinic Acetylcholine Receptor Selectivity of PF-06827443 with the Selective Antagonist VU0255035
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a detailed comparison of PF-06827443, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, and VU0255035, a selective M1 antagonist. The focus is on the experimental validation of this compound's M1 selectivity through the use of VU0255035, offering insights into their mechanisms of action and providing supporting experimental data for researchers in neuropharmacology and drug discovery.
Introduction to the Compounds
This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant M1-selective positive allosteric modulator (PAM) with some intrinsic agonist activity.[1] As a PAM, it enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine, at the M1 receptor. Its selectivity for the M1 receptor subtype makes it a valuable tool for studying M1-mediated signaling pathways and a potential therapeutic agent for cognitive disorders. However, some studies have indicated that it can induce cholinergic adverse effects and convulsions, which are believed to be M1-dependent.
VU0255035 is a highly selective antagonist of the M1 muscarinic acetylcholine receptor.[2] It acts as a competitive orthosteric antagonist, directly blocking the binding of acetylcholine to the M1 receptor.[2] VU0255035 exhibits greater than 75-fold selectivity for the M1 receptor over other muscarinic receptor subtypes (M2-M5) and is also brain penetrant, making it an ideal pharmacological tool for isolating and studying M1 receptor function both in vitro and in vivo.[2]
Quantitative Comparison of Receptor Selectivity
The following tables summarize the available quantitative data on the binding affinities (Ki) and functional activities (IC50/EC50) of this compound and VU0255035 at the five muscarinic acetylcholine receptor subtypes (M1-M5).
Table 1: Binding Affinity (Ki) of VU0255035 for Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | 14.87 |
| M2 | > 10,000 |
| M3 | > 10,000 |
| M4 | > 10,000 |
| M5 | > 10,000 |
Data for VU0255035 from radioligand binding assays.[2]
Table 2: Functional Antagonist Activity (IC50) of VU0255035 at Muscarinic Receptors
| Receptor Subtype | IC50 (nM) | Fold Selectivity vs. M1 |
| M1 | 132.6 ± 28.5 | - |
| M2 | > 10,000 | > 75 |
| M3 | > 10,000 | > 75 |
| M4 | > 10,000 | > 75 |
| M5 | > 10,000 | > 75 |
Data for VU0255035 from calcium mobilization assays in CHO cells expressing the respective human muscarinic receptors.
Table 3: Functional Activity of this compound at the M1 Muscarinic Receptor
| Activity | Cell Line | EC50 (nM) |
| PAM Activity | M1-CHO | 30 ± 3 |
| Agonist Activity | M1-CHO | 2930 ± 95 |
Experimental Validation of M1 Selectivity
A key method for validating the on-target activity of a selective compound is to demonstrate that its physiological effects can be blocked by a selective antagonist. This has been demonstrated for this compound using VU0255035 in an electrophysiological study of synaptic plasticity.
M1 Receptor-Mediated Long-Term Depression (LTD)
This compound has been shown to induce long-term depression (LTD) of field excitatory postsynaptic potentials (fEPSPs) in the medial prefrontal cortex (mPFC). LTD is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength. The M1-selectivity of this effect was confirmed by the complete blockade of this compound-induced LTD in the presence of the selective M1 antagonist, VU0255035.
Experimental Protocol: Electrophysiological Recording of LTD in mPFC Slices
The following is a generalized protocol based on standard methods for recording fEPSPs and inducing LTD in brain slices.
-
Slice Preparation:
-
Animals (e.g., adult male C57BL/6J mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Coronal slices (e.g., 300-400 µm thick) containing the mPFC are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
A stimulating electrode is placed in layer II/III of the prelimbic cortex, and a recording electrode is placed in layer V to record fEPSPs.
-
A baseline of stable fEPSPs is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.
-
-
LTD Induction and Drug Application:
-
After establishing a stable baseline, this compound (e.g., 1-10 µM) is bath-applied to the slice.
-
The fEPSP slope is monitored for at least 60 minutes to observe the induction and maintenance of LTD.
-
In antagonist experiments, VU0255035 (e.g., 10 µM) is pre-incubated with the slice for at least 20-30 minutes before the co-application of this compound.
-
-
Data Analysis:
-
The slope of the fEPSP is measured and normalized to the average baseline slope.
-
LTD is quantified as the percentage reduction in the fEPSP slope during the last 10 minutes of the recording compared to the baseline.
-
Conclusion
The available data strongly support the characterization of this compound as a potent and selective M1 muscarinic acetylcholine receptor positive allosteric modulator. The high selectivity of the M1 antagonist VU0255035 for the M1 receptor makes it an invaluable tool for dissecting the M1-mediated effects of compounds like this compound. The demonstration that VU0255035 can completely block the physiological effects of this compound on synaptic plasticity provides robust validation of its M1-selective mechanism of action in a functional neuronal circuit. This experimental paradigm serves as a gold standard for confirming the on-target activity of novel M1-targeting compounds in preclinical drug development. Further studies to fully quantify the selectivity profile of this compound across all muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Validating the M1-Mediated Effects of PF-06827443: A Comparison Guide Using M1 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of PF-06827443, a potent M1-selective positive allosteric modulator (PAM), in wild-type versus M1 knockout (KO) mice. The data presented herein, supported by detailed experimental protocols, unequivocally demonstrates the critical role of the M1 muscarinic acetylcholine (B1216132) receptor in mediating the compound's central nervous system effects.
Unraveling the Mechanism of this compound
This compound is a CNS-penetrant compound that acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1] This means it binds to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to its natural ligand. However, this compound also exhibits intrinsic agonist activity, meaning it can activate the M1 receptor even in the absence of acetylcholine, classifying it as an "ago-PAM".[2][3] This dual activity has been shown to induce M1-dependent adverse effects, such as behavioral convulsions in mice.[2][3]
To definitively attribute these effects to M1 receptor activation, studies have utilized M1 knockout mice, a crucial tool in modern pharmacology.[4][5] These mice lack the gene encoding the M1 receptor, providing a clean biological system to test for on-target versus off-target drug effects.[4][5]
Comparative Efficacy and Safety Data
The following tables summarize the key in vitro and in vivo data for this compound, highlighting the differences observed between wild-type and M1 knockout models.
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Agonist EC50 | rM1-CHO | 1900 nM | [2] |
| PAM EC50 (in presence of EC20 ACh) | rM1-CHO | 36.1 ± 4.9 nM | [2] |
In Vivo Effects of this compound in Wild-Type vs. M1 Knockout Mice
| Endpoint | Mouse Strain | Dose | Observation | Reference |
| Behavioral Convulsions | C57Bl6/J (Wild-Type) | 100 mg/kg | Convulsions observed (Modified Racine scale score > 0) | [2] |
| Behavioral Convulsions | M1-KO | 100 mg/kg | No behavioral convulsions observed (Modified Racine scale score = 0) | [2] |
Experimental Protocols
In Vivo Behavioral Convulsion Assessment
Objective: To determine if the behavioral convulsions induced by this compound are mediated by the M1 receptor.
Animal Models:
-
Wild-Type: C57Bl6/J mice
-
Knockout: M1 receptor knockout (M1-KO) mice
Procedure:
-
A single dose of this compound (100 mg/kg) or vehicle (10% Tween 80) is administered intraperitoneally to both wild-type and M1-KO mice.
-
Mice are observed for behavioral convulsions for a period of 3 hours post-administration.
-
Convulsion severity is scored using the modified Racine scale (0-5), where 0 indicates no response and 5 indicates severe, continuous convulsions.
-
Data are represented as the mean ± SEM for each group (n=3 mice per group).[2]
Visualizing the Pathways and Workflow
To further clarify the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: M1 Receptor Signaling Pathway.
Caption: In Vivo Experimental Workflow.
Conclusion
The use of M1 knockout mice provides unequivocal evidence that the convulsive effects of this compound are mediated through the M1 muscarinic acetylcholine receptor. While this compound demonstrates potent M1-selective PAM and agonist activity in vitro, the in vivo studies in knockout animals are essential for confirming its on-target mechanism and for understanding the physiological consequences of M1 receptor over-activation. This comparative approach is a powerful tool in drug development for validating the mechanism of action and assessing the safety profile of novel M1-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1-M5 muscarinic receptor knockout mice as novel tools to study the physiological roles of the muscarinic cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of M1 Ago-PAMs: PF-06827443 and PF-06764427
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two closely related M1-selective ago-positive allosteric modulators (ago-PAMs), PF-06827443 and PF-06764427. Both compounds have been investigated for their potential to enhance cognitive function in disorders such as Alzheimer's disease and schizophrenia. However, their intrinsic agonist activity has been a significant factor in their development, contributing to adverse effects. This analysis synthesizes available experimental data to highlight their pharmacological similarities and differences.
At a Glance: Key Pharmacological Parameters
The following table summarizes the key in vitro pharmacological data for this compound and PF-06764427, focusing on their activity at the M1 muscarinic acetylcholine (B1216132) receptor.
| Parameter | This compound | PF-06764427 | Reference |
| M1 PAM Activity (EC50) | Data not consistently reported in direct comparative studies. | ~30 nM | [1][2] |
| M1 Agonist Activity (EC50) | Weak agonist activity reported, but can be robust depending on receptor reserve. | ~610 nM | [1][2][3] |
| Selectivity | Selective for M1 over M2-M5 receptors. | No measurable agonist or PAM activity at M2-M5 receptors at 10 µM.[4] | [4][5] |
| Key Adverse Effects | Induces behavioral convulsions in mice and severe seizures in dogs.[3] | Induces behavioral convulsions in mice.[2][6] | [2][3][6] |
Mechanism of Action: M1 Receptor Ago-PAMs
Both this compound and PF-06764427 are classified as M1 ago-PAMs. They bind to an allosteric site on the M1 muscarinic acetylcholine receptor, distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. This binding has two key consequences:
-
Positive Allosteric Modulation (PAM): They enhance the affinity and/or efficacy of ACh, thus potentiating the receptor's response to its natural ligand.
-
Allosteric Agonism: They can directly activate the M1 receptor even in the absence of ACh. This intrinsic agonist activity is highly dependent on the level of M1 receptor expression (receptor reserve), with more pronounced agonism observed in systems with high receptor density.[3][7][8]
This dual mechanism is believed to be responsible for both the potential therapeutic effects on cognition and the observed adverse effects, such as seizures.[3][6]
In Vivo Performance and Adverse Effects
A critical point of comparison for these ago-PAMs is their in vivo profile. Both compounds have been shown to induce M1-dependent behavioral convulsions in mice.[2][3] This adverse effect is a significant hurdle for the clinical development of M1 ago-PAMs and is thought to be a direct consequence of their intrinsic agonist activity leading to overactivation of the M1 receptor.[6]
For instance, this compound, despite being described initially as having weak agonist activity, demonstrates robust agonist effects in native tissues and induces convulsions in mice.[3][7][8] Similarly, PF-06764427 has been shown to have robust agonist activity in cell lines and its administration leads to severe behavioral convulsions in mice.[2][6] These findings have led to the hypothesis that M1 PAMs devoid of agonist activity may offer a safer therapeutic window.[2][6]
Experimental Protocols
The characterization of this compound and PF-06764427 has relied on a set of key experimental assays.
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the potency and efficacy of both the PAM and agonist activities of the compounds.
Objective: To measure the increase in intracellular calcium concentration following M1 receptor activation in a recombinant cell line.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: The fluorescent plate reader injects the test compound (this compound or PF-06764427) at various concentrations to measure agonist activity. For PAM activity, the compound is added in the presence of a fixed concentration (e.g., EC20) of acetylcholine.
-
Data Acquisition: Fluorescence intensity is measured over time. The peak fluorescence response is used to determine the concentration-response curve.
-
Data Analysis: EC50 values are calculated using a four-parameter nonlinear regression model.
Electrophysiology in Prefrontal Cortex Slices
This ex vivo technique assesses the compound's effect on neuronal activity in a native brain circuit.
Objective: To measure changes in synaptic transmission in the medial prefrontal cortex (mPFC) in response to the ago-PAM.
Methodology:
-
Slice Preparation: Brains are acutely isolated from rodents, and coronal slices containing the mPFC are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recording: Slices are transferred to a recording chamber and superfused with aCSF. Whole-cell patch-clamp recordings are performed on layer V pyramidal neurons to measure spontaneous excitatory postsynaptic currents (sEPSCs).
-
Drug Application: A baseline of sEPSC frequency and amplitude is recorded. The ago-PAM (e.g., 1 µM PF-06764427) is then bath-applied to the slice.[2]
-
Data Analysis: Changes in the frequency and amplitude of sEPSCs before and after drug application are analyzed to determine the drug's effect on synaptic activity. An increase in sEPSC frequency is indicative of agonist activity.[2]
In Vivo Seizure Liability Assessment
This behavioral assay directly evaluates the pro-convulsive effects of the compounds.
Objective: To determine if high doses of the ago-PAMs induce behavioral seizures in mice.
Methodology:
-
Animal Subjects: C57Bl6/J mice are used.
-
Drug Administration: Mice are administered a single high dose of the compound (e.g., 100 mg/kg of this compound) via intraperitoneal injection.[3]
-
Behavioral Observation: Mice are observed for a period of up to 3 hours for convulsive behaviors.
-
Scoring: Seizure severity is scored using a modified Racine scale (ranging from 0 for no response to 5 for severe tonic-clonic seizures).[2][3]
-
Control: To confirm M1-dependency, the experiment is repeated in M1 knockout mice, where the absence of convulsions indicates the effect is mediated by the M1 receptor.[2][3]
Conclusion
This compound and PF-06764427 are potent and selective M1 ago-PAMs that share a common mechanistic profile and a significant liability for inducing seizures. While both demonstrate robust potentiation of the M1 receptor, their intrinsic agonist activity, particularly in systems with high receptor reserve, appears to be a limiting factor for their therapeutic development. The comparative data strongly suggest that the ago-PAM mechanism, while promising for cognitive enhancement, carries an inherent risk of over-activating M1 receptors, leading to adverse CNS effects. This has shifted focus in the field towards the development of "pure" M1 PAMs that lack this intrinsic agonist activity, in the pursuit of a safer therapeutic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-06764427|PF06764427 [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06827443: A Comparative Analysis of Efficacy and Safety in Rat and Dog Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for PF-06827443, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), in rat and dog models. The available data highlight significant species-dependent differences in the pharmacological profile of this compound, particularly concerning its adverse effects.
Executive Summary
This compound demonstrates potent activity as an M1 PAM in both rat and dog models. However, its efficacy profile is overshadowed by a critical species-specific difference in safety. While rats exhibit a high tolerance to the compound with minimal adverse effects even at high doses, dogs are highly susceptible to severe, dose-limiting seizures. This divergence is attributed to the intrinsic agonist activity of this compound, a characteristic that is dependent on the level of M1 receptor expression. Consequently, while the therapeutic potential of this compound for cognitive enhancement has been explored, its development has been hampered by the pronounced adverse effects observed in canine models.
Data Presentation
In Vitro Activity of this compound at M1 Receptors
| Species | Assay | Parameter | Value | Reference |
| Rat | Calcium Mobilization (Ago-PAM) | EC50 | 1900 nM | [1] |
| Rat | Calcium Mobilization (PAM with EC20 ACh) | EC50 | 36.1 nM | [1] |
| Dog | Calcium Mobilization | Similar agonist and PAM activities to rat and human | [1] | |
| Human | Calcium Mobilization | Weak agonist activity reported in initial studies | [1] |
In Vivo Effects of this compound
| Species | Model | Key Findings | Reference |
| Rat | General Toxicology | Minimal adverse effects observed at high doses. | [1] |
| Dog | General Toxicology / Safety Pharmacology | Severe seizures induced. | [1] |
| Mouse | Convulsion Model | Behavioral convulsions observed at high doses (100 mg/kg), which were absent in M1 knockout mice. | [1] |
Signaling Pathway and Mechanism of Action
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. As a PAM, it binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). This binding potentiates the receptor's response to ACh. Crucially, this compound also exhibits intrinsic agonist activity, meaning it can activate the M1 receptor even in the absence of ACh. This property is referred to as "ago-PAM" activity and is believed to be the primary driver of the observed adverse effects.
Experimental Protocols
In Vitro Calcium Mobilization Assay[1]
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat, dog, or human M1 muscarinic receptors.
-
Method: Cells were plated in 96-well plates. After incubation, the cells were loaded with a calcium-sensitive fluorescent dye.
-
Procedure: A baseline fluorescent reading was taken before the addition of this compound at various concentrations (for agonist activity) or a fixed concentration of acetylcholine (EC20) followed by this compound (for PAM activity).
-
Data Analysis: The change in fluorescence, indicating intracellular calcium mobilization, was measured using a fluorometric imaging plate reader. EC50 values were calculated from concentration-response curves.
In Vivo Convulsion Assessment in Mice[1]
-
Animals: C57Bl6/J mice and M1 knockout mice.
-
Drug Administration: A single intraperitoneal dose of 100 mg/kg of this compound, formulated in 10% Tween 80.
-
Observation: Mice were observed for behavioral convulsions for 3 hours post-administration.
-
Scoring: The severity of convulsions was graded using a modified Racine scale (0-5).
General Protocol for Seizure Monitoring in Dogs (Inferred)
While a specific, detailed protocol for the this compound dog studies is not publicly available, standard preclinical toxicology studies in dogs involve the following:
-
Animals: Typically Beagle dogs are used.
-
Drug Administration: Oral (gavage or capsule) or intravenous administration at escalating doses.
-
Monitoring: Continuous observation for clinical signs, including tremors, ataxia, and convulsions. In more detailed safety pharmacology studies, electroencephalogram (EEG) monitoring may be used to detect seizure activity.[2] Blood samples are typically collected to correlate drug exposure with clinical signs.
-
Data Collection: The time of onset, duration, and severity of any seizures are recorded.
Discussion of Species-Dependent Effects
The stark contrast in the in vivo profiles of this compound between rats and dogs underscores the importance of multi-species preclinical testing. The severe seizure liability in dogs is a significant safety concern that would likely halt the clinical development of a compound for indications like cognitive enhancement.
The underlying reason for this species difference is likely multifactorial, potentially involving:
-
Differential M1 Receptor Expression: The agonist activity of this compound is dependent on receptor reserve.[1] It is plausible that dogs have higher M1 receptor expression in brain regions susceptible to seizure generation compared to rats.
-
Pharmacokinetic/Metabolic Differences: Variations in drug metabolism between species could lead to different concentrations of the parent compound or active metabolites in the central nervous system, although this has not been explicitly reported for this compound.[3]
-
Differential Off-Target Effects: While this compound is reported to be M1-selective, subtle off-target activities could contribute to the pro-convulsive effects in dogs.
Conclusion
This compound serves as a compelling case study in preclinical drug development, illustrating how a promising M1 PAM with potential for cognitive enhancement can be limited by species-specific adverse effects. The high seizure liability in dogs, in contrast to the clean profile in rats, highlights the challenge of translating preclinical safety data across species. This guide emphasizes the critical need for a thorough understanding of a compound's pharmacology, including its potential for agonist activity, and the value of using multiple animal models to de-risk drug candidates before human clinical trials.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploratory EEG studies for the assessment of neurological liabilities in conscious dogs in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PF-06827443-Induced Long-Term Depression with M1 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of long-term depression (LTD) induced by the M1-selective positive allosteric modulator (PAM), PF-06827443, using various M1 muscarinic receptor antagonists. The data presented herein is compiled from preclinical studies and is intended to offer a comprehensive resource for researchers in the field of neuroscience and drug discovery.
Introduction
This compound is a potent and selective positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor, a key target for cognitive enhancement in neuropsychiatric and neurodegenerative disorders.[1][2] Interestingly, this compound also exhibits significant allosteric agonist activity, particularly in systems with a high M1 receptor reserve.[3] This intrinsic agonism has been shown to induce a robust, M1-dependent long-term depression (LTD) of synaptic transmission in the prefrontal cortex.[3] Validating the M1-receptor dependency of this phenomenon is crucial for understanding the mechanism of action of this compound and other M1 ago-PAMs. This guide compares the efficacy of different M1 antagonists in blocking this compound-induced LTD.
Data Presentation: Comparison of M1 Antagonists
The following table summarizes the key characteristics and experimental data for M1 antagonists used to validate this compound-induced LTD.
| Antagonist | Selectivity Profile | Mechanism of Action | Efficacy in Blocking this compound-induced LTD |
| VU0255035 | Highly selective for M1 (>75-fold over M2-M5)[4][5] | Competitive orthosteric antagonist[4][5] | Completely blocks LTD induced by 1 µM this compound at a concentration of 10 µM.[3] |
| Pirenzepine (B46924) | Selective for M1, but with lower selectivity than VU0255035.[6][7] | M1 selective antagonist; some reports suggest inverse agonist activity. | While not directly tested with this compound in the reviewed literature, it is a standard M1 antagonist used in LTD studies. |
| Telenzepine (B1681252) | High affinity and selective M1 receptor antagonist (Ki = 0.94 nM). | Selective M1 antagonist.[8][9][10] | Similar to pirenzepine, direct comparative data with this compound is not readily available, but it is a potent tool for M1 receptor research. |
Experimental Protocols
A detailed methodology for investigating the antagonism of this compound-induced LTD is provided below. This protocol is a composite based on standard electrophysiological practices.[11][12][13][14][15]
1. Acute Brain Slice Preparation:
-
Animals: C57BL/6J mice (8-12 weeks old).
-
Anesthesia: Isoflurane inhalation followed by decapitation.
-
Brain Extraction: The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based cutting solution.
-
Slicing: Coronal or sagittal slices (300-400 µm thick) containing the prefrontal cortex or hippocampus are prepared using a vibratome.
-
Recovery: Slices are allowed to recover in an incubation chamber containing oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Recording Chamber: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Stimulation: A bipolar stimulating electrode is placed in layer II/III of the prefrontal cortex to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Recording: A glass microelectrode filled with aCSF is placed in layer V to record fEPSPs.
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses every 30 seconds.
3. LTD Induction and Antagonism:
-
This compound Application: After establishing a stable baseline, this compound (e.g., 1 µM or 10 µM) is bath-applied for 20 minutes to induce LTD.[3]
-
Antagonist Application: To test for antagonism, the M1 antagonist (e.g., 10 µM VU0255035) is pre-incubated for 10-20 minutes before co-application with this compound.
-
Washout: Following drug application, the slice is perfused with normal aCSF for at least 60 minutes to monitor the persistence of LTD.
4. Data Analysis:
-
The slope of the fEPSP is measured and normalized to the average baseline value.
-
LTD is quantified as the percentage reduction in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
-
Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualization
Signaling Pathway of M1 Receptor-Mediated LTD
Caption: Signaling cascade of M1 receptor activation leading to LTD.
Experimental Workflow for Validating this compound-Induced LTD
Caption: Workflow for LTD induction and antagonist validation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirenzepine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Telenzepine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Telenzepine enantiomers block muscarinic M1-receptors with opposite kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ex vivo electrophysiology [protocols.io]
- 14. In Vivo Electrophysiology (Mouse) [protocols.io]
- 15. Electrophysiological studies on the hippocampus and prefrontal cortex assessing the effects of amyloidosis in amyloid precursor protein 23 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Comparison of the Seizure Liability of PF-06827443
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the seizure liability of PF-06827443, a muscarinic M1 receptor positive allosteric modulator (PAM), with other relevant compounds. The information is compiled from preclinical studies to assist in the evaluation of potential neurological adverse effects.
Executive Summary
This compound has demonstrated a potential for seizure liability in preclinical animal models. This proconvulsive activity is linked to its potent M1 receptor agonism, a characteristic shared by other M1 PAMs such as MK-7622 and PF-06764427. In contrast, M1 PAMs with low or no intrinsic agonist activity, like VU0453595 and VU0486846, exhibit a significantly lower risk of inducing seizures. This comparison underscores the critical role of the degree of M1 receptor agonism in the seizure liability of this class of compounds.
Data Presentation
The following table summarizes the seizure liability of this compound and comparator compounds in preclinical studies.
| Compound | Class | Species | Dose (mg/kg) | Route | Seizure Observation | Maximum Racine Score | Reference |
| This compound | M1 PAM with Agonist Activity | Mouse | 100 | i.p. | Behavioral convulsions observed. | 3 | [1] |
| Dog | Not specified | Not specified | Severe seizures reported. | Not specified | [1] | ||
| MK-7622 | M1 PAM with Agonist Activity | Mouse | 30 | i.p. | Robust convulsions observed. | 5 | [2] |
| 100 | i.p. | Robust convulsions observed. | 5 | [2] | |||
| PF-06764427 | M1 PAM with Agonist Activity | Mouse | 30 | i.p. | Seizure activity observed. | Not specified | [3] |
| VU0453595 | M1 PAM (low/no agonist activity) | Mouse | up to 100 | i.p. | No overt adverse effects or behavioral convulsions. | 0 | [2][4] |
| VU0486846 | M1 PAM (low/no agonist activity) | Mouse | up to 100 | i.p. | Devoid of seizure liability. | 0 | [1][5] |
Experimental Protocols
The assessment of seizure liability for these compounds primarily involved in vivo studies in rodents, with behavioral convulsions scored using the Racine scale.
Drug-Induced Seizure Assessment in Mice
-
Animal Model: C57Bl6/j mice are commonly used.[2] Studies may also utilize M1 receptor knockout mice to confirm the mechanism of seizure induction.[2]
-
Drug Administration: Compounds are typically formulated in a vehicle such as 10% Tween 80 and administered via intraperitoneal (i.p.) injection.[2]
-
Observation: Following administration, animals are observed continuously for a period of up to 3 hours for behavioral manifestations of seizures.[2]
-
Seizure Scoring (Racine Scale): The severity of seizures is quantified using a modified Racine scale.[2][6][7] The classical stages are:
Mandatory Visualizations
M1 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the M1 muscarinic acetylcholine (B1216132) receptor, which is implicated in the seizure liability of ago-PAMs.
Caption: M1 muscarinic receptor signaling pathway.
Experimental Workflow for Seizure Liability Assessment
The following diagram outlines the typical workflow for assessing the seizure liability of a compound in a preclinical setting.
References
- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Racine stages - Wikipedia [en.wikipedia.org]
Comparison Guide: PF-06827443 vs. Traditional Orthosteric M1 Agonists
An Objective Analysis for Researchers and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] Historically, drug development has focused on traditional orthosteric agonists that bind to the same site as the endogenous neurotransmitter, acetylcholine (ACh). However, this approach has been challenging due to a lack of subtype selectivity.[2] A newer strategy involves targeting allosteric sites, which are topographically distinct from the orthosteric site.[3] This guide provides a detailed comparison of PF-06827443, an M1 positive allosteric modulator (PAM) with agonist activity, and traditional orthosteric M1 agonists.
Differentiating Mechanism of Action
Traditional orthosteric agonists directly activate the M1 receptor by binding to the highly conserved acetylcholine binding site located within the transmembrane helical bundle.[3][4] Their activity is independent of endogenous ACh levels.[5] However, the structural similarity of this site across all five muscarinic receptor subtypes (M1-M5) has made the development of selective orthosteric agonists difficult, often leading to off-target effects.[2]
In contrast, this compound is a positive allosteric modulator (PAM) that binds to a less conserved allosteric site, distinct from the ACh binding pocket.[2][6][7] The primary role of a PAM is to enhance the receptor's response to the endogenous agonist, ACh, by increasing its affinity or efficacy.[8][9][10] This preserves the natural, physiological pattern of receptor activation.
Crucially, this compound is further classified as an "ago-PAM," meaning it possesses intrinsic agonist activity and can directly activate the M1 receptor even in the absence of an orthosteric agonist.[2][11] This agonist activity is particularly robust in systems with a high density of M1 receptors (high receptor reserve).[2][11]
Data Presentation: Performance Comparison
The fundamental differences in mechanism translate to distinct pharmacological profiles. While orthosteric agonists have struggled with selectivity, allosteric modulators like this compound offer high selectivity for the M1 receptor subtype. However, the intrinsic agonist activity of this compound introduces a different set of challenges related to on-target adverse effects.
Table 1: Comparison of Key Pharmacological Properties
| Feature | This compound (M1 Ago-PAM) | Traditional Orthosteric M1 Agonists |
|---|---|---|
| Binding Site | Allosteric site, distinct from the ACh binding pocket.[2] | Orthosteric site, the same as acetylcholine.[3][4] |
| Mechanism | Enhances ACh affinity/efficacy (PAM) AND directly activates the receptor (agonist).[2][11] | Directly activates the receptor, mimicking acetylcholine.[3] |
| Subtype Selectivity | High for M1; allosteric sites are less conserved across subtypes.[6][8] | Generally low; the orthosteric site is highly conserved across M1-M5 subtypes.[2] |
| Dependence on ACh | PAM activity is dependent on ACh; agonist activity is not.[5][12] | Independent of endogenous ACh levels.[5] |
| Key Advantage | High subtype selectivity, potentially reducing peripheral side effects.[13] | Efficacy is not limited by the depletion of ACh seen in neurodegenerative diseases.[5] |
| Key Disadvantage | Intrinsic agonist activity can lead to M1-mediated over-activation and CNS side effects (e.g., convulsions).[2][6] | Lack of selectivity leads to dose-limiting adverse effects via M2/M3 activation (e.g., gastrointestinal and cardiovascular).[2] |
Table 2: Summary of In Vitro / Ex Vivo Data
| Parameter | This compound | Representative Orthosteric Agonists (e.g., Oxotremorine-M) |
|---|---|---|
| Agonist Activity (Ca²⁺ Mobilization) | EC₅₀: 1900 nM (in rM₁-CHO cells)[2] | EC₅₀: Potent, full or partial agonists.[14][15] |
| PAM Activity (Ca²⁺ Mobilization) | EC₅₀: 36.1 nM (in the presence of EC₂₀ ACh)[2] | Not applicable. |
| Effect on Basal Signaling | Increases basal signaling (agonist effect).[2] | Increases basal signaling (agonist effect).[14] |
| Ex Vivo Effect (Mouse PFC Slices) | Induces sustained long-term depression (LTD) of fEPSPs.[2] | Can induce changes in synaptic plasticity. |
| Receptor Internalization | Allosteric agonists show varied effects; some induce less internalization than orthosteric agonists.[14][15] | Generally cause significant receptor internalization and down-regulation upon prolonged exposure.[14][15] |
Table 3: Summary of In Vivo Effects
| Effect | This compound | Traditional Orthosteric M1 Agonists |
|---|---|---|
| Cognitive Enhancement | M1 PAMs without agonist activity show robust efficacy in models like novel object recognition. The utility of ago-PAMs is debated due to adverse effects.[2] | M1-preferring agonists like xanomeline (B1663083) have shown pro-cognitive effects in animal models and clinical trials.[1][16][17] |
| Adverse Effect Profile | Induces M1-dependent behavioral convulsions at high doses (on-target toxicity).[2][6] | Dose-limiting cholinergic side effects (sweating, gastrointestinal issues) due to non-selective activation of peripheral M2 and M3 receptors.[2] |
Signaling Pathways and Experimental Workflows
Activation of the M1 receptor, whether by an orthosteric agonist or an ago-PAM like this compound, primarily initiates signaling through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a common readout for receptor activation.
The evaluation of compounds like this compound involves a tiered approach, from in vitro characterization to in vivo behavioral assessment.
Experimental Protocols
Below are summarized methodologies for key experiments used to characterize and compare M1 receptor modulators.
Experiment 1: In Vitro Calcium Mobilization Assay
-
Objective: To measure the agonist and/or PAM activity of a compound by quantifying changes in intracellular calcium concentration upon M1 receptor activation.[2][18][19][20]
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, often containing probenecid (B1678239) to prevent dye leakage. Incubation typically occurs for 1 hour at 37°C.
-
Compound Addition: A fluorescent plate reader (e.g., FLIPR or FlexStation) is used for detection. After establishing a stable baseline fluorescence reading, test compounds are added at various concentrations.
-
Data Acquisition:
-
Agonist Mode: The compound is added alone, and the resulting increase in fluorescence (proportional to intracellular Ca²⁺) is measured over time.[2]
-
PAM Mode: The compound is added in the presence of a fixed, sub-maximal (e.g., EC₂₀) concentration of acetylcholine. The potentiation of the ACh-induced signal is measured.[2]
-
-
Data Analysis: Concentration-response curves are generated, and EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect) values are calculated to determine the potency and efficacy of the compound.[19]
-
Experiment 2: In Vivo Behavioral Convulsion Assessment
-
Objective: To assess the pro-convulsive, M1-mediated adverse effects of a test compound in rodents.[2]
-
Methodology:
-
Animals: Adult male C57Bl6/J mice are used. To confirm M1-dependency, parallel studies can be run in M1 receptor knockout (KO) mice.[2]
-
Compound Administration: this compound or a vehicle control (e.g., 10% Tween 80) is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 100 mg/kg).[2]
-
Observation: Following administration, mice are placed in individual observation chambers and are continuously monitored for convulsive behaviors for a period of up to 3 hours.[2]
-
Scoring: Seizure severity is scored using a modified Racine scale, which grades behaviors from mild (e.g., facial clonus) to severe (e.g., tonic-clonic seizures with loss of posture).[2]
-
Data Analysis: The maximum seizure stage reached for each animal within the observation period is recorded. Results are compared between the compound-treated group, vehicle group, and M1 KO group to determine if the effect is drug-induced and M1-mediated.[2]
-
Conclusion and Future Perspectives
The development of M1 receptor modulators has evolved from non-selective orthosteric agonists to highly selective allosteric modulators. This compound exemplifies the "ago-PAM" subclass, which combines high M1 selectivity with direct agonist activity.
-
Traditional Orthosteric Agonists: The primary hurdle remains the lack of subtype selectivity, leading to a high burden of peripheral cholinergic side effects that limit therapeutic utility.[2] While their action is independent of declining ACh levels in disease states, the side effect profile has impeded their clinical success.[5][17]
-
This compound (Ago-PAM): This compound successfully overcomes the selectivity issue. However, its intrinsic agonist activity is linked to a different liability: on-target M1-mediated CNS adverse effects, such as convulsions.[2][6] The data suggest that robust agonist activity, especially in native systems, may be a detrimental property for M1 PAMs, potentially reducing their therapeutic window.[2]
The research on this compound and similar compounds suggests that the optimal profile for an M1-targeted therapeutic may be a "pure" PAM, one that enhances endogenous cholinergic signaling without possessing intrinsic agonist activity. Such a molecule could offer the benefits of high selectivity while avoiding the over-activation of the M1 receptor that leads to adverse events, thereby providing a more nuanced and potentially safer approach to enhancing cognitive function.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probing the binding site of novel selective positive allosteric modulators at the M1 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do Modulators Affect the Orthosteric and Allosteric Binding Pockets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orthosteric- and allosteric-induced ligand-directed trafficking at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Contrasting Effects of Allosteric and Orthosteric Agonists on M1 Muscarinic Acetylcholine Receptor Internalization and Down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential regulation of muscarinic M1 receptors by orthosteric and allosteric ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. innoprot.com [innoprot.com]
A Comparative Analysis of PF-06827443 and Newer Generation M1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive function, has been a focal point for therapeutic intervention in neurological disorders such as Alzheimer's disease and schizophrenia. The development of positive allosteric modulators (PAMs) for the M1 receptor represents a promising strategy. This guide provides a comparative benchmark of the early M1 PAM, PF-06827443, against a newer generation of M1 PAMs that have been engineered to refine efficacy and improve safety profiles.
Mechanism of Action and a New Generation of M1 PAMs
This compound is a potent, CNS-penetrant, and selective M1 PAM.[1][2] However, it also demonstrates significant allosteric agonist activity, meaning it can directly activate the M1 receptor even in the absence of the endogenous ligand, acetylcholine.[3][4][5] This "ago-PAM" activity has been linked to adverse cholinergic effects, including convulsions, limiting its therapeutic window.[1][2][6]
In response to the challenges posed by ago-PAMs, a newer generation of M1 PAMs has emerged. These compounds, including VU0453595, VU0486846, and VU319 (also known as VU0467319), have been designed to minimize or eliminate intrinsic agonist activity, thereby separating the desired cognitive enhancement from the adverse effects.[6][7][8] Some of these next-generation modulators, such as VU319, have advanced into clinical trials, underscoring the potential of this refined pharmacological approach.[9][10]
Data Presentation: A Comparative Overview
The following tables summarize the key preclinical data for this compound and a selection of newer generation M1 PAMs.
Table 1: In Vitro Profile of M1 PAMs
| Compound | M1 PAM Potency (EC50) | M1 Agonist Activity (EC50) | Species Specificity | Reference |
| This compound | 40 ± 6 nM (rat) | Robust agonist activity observed | Active at human, rat, and dog M1 receptors | [3][6] |
| MK-7622 | Potent ago-PAM | Robust agonist activity observed | Not specified | [6][7] |
| VU0453595 | 2140 ± 440 nM | Devoid of agonist activity | Not specified | [7][11] |
| VU0486846 | 430 ± 120 nM | Weak agonist activity in high-reserve systems | Human and rat | [6][8] |
| VU319 (VU0467319) | 492 ± 2.9 nM | Minimal M1 agonism (EC50 > 30 µM) | Human, rat, mouse, and cynomolgus monkey | [9][10] |
Table 2: In Vivo Profile and Adverse Effect Liability of M1 PAMs
| Compound | Pro-cognitive Efficacy Models | Seizure Liability | Other Cholinergic Adverse Effects | Reference |
| This compound | Reverses scopolamine-induced deficits | Induces behavioral convulsions in mice and dogs | Induces cholinergic adverse events | [2][4][6] |
| MK-7622 | Failed to improve novel object recognition | Induces severe behavioral convulsions in mice | Not specified | [7] |
| VU0453595 | Robust efficacy in novel object recognition | No behavioral convulsions at efficacious doses | Not specified | [7] |
| VU0486846 | Robust efficacy in novel object recognition | No seizure liability at high brain exposures | No cholinergic adverse events | [8] |
| VU319 (VU0467319) | Robust efficacy in multiple preclinical models | Lack of cholinergic adverse effects in rats, dogs, and non-human primates | No cholinergic adverse effects noted in Phase I clinical trial | [9][10] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the canonical signaling pathway of the M1 muscarinic receptor and the mechanism of action of a positive allosteric modulator.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of M1 PAMs. Below are representative protocols for key in vitro and in vivo assays.
In Vitro: Calcium Mobilization Assay
This assay is fundamental for determining the potency and agonist activity of M1 PAMs.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS and a selection antibiotic) and maintained at 37°C in a humidified 5% CO2 incubator.
-
Plating: Cells are seeded into black-walled, clear-bottom 384-well plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition and Signal Detection:
-
For PAM mode , a baseline fluorescence reading is taken. The test compound (e.g., this compound or a newer PAM) is added at various concentrations, followed by the addition of a sub-maximal concentration (EC20) of acetylcholine.
-
For agonist mode , a baseline fluorescence is recorded, and then the test compound is added in the absence of acetylcholine.
-
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader. EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo: Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory in rodents.
-
Habituation: Mice are individually habituated to an open-field arena for a set period (e.g., 10 minutes) for 2-3 consecutive days.
-
Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined period (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Drug Administration: The test compound (M1 PAM) or vehicle is administered (e.g., via intraperitoneal injection) at a specified time before the training or test phase, depending on the experimental design.
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better memory performance.
In Vivo: Assessment of Seizure Liability
This is a critical safety assessment for M1-targeted compounds.
-
Animal Model: Male C57Bl/6 mice are commonly used.
-
Drug Administration: A high dose of the M1 PAM is administered (e.g., 100 mg/kg, i.p.).
-
Behavioral Observation: Mice are observed continuously for a period of several hours (e.g., 3 hours) post-administration for any signs of convulsive behavior.
-
Scoring: Seizure activity is often scored using a modified Racine scale, which grades the severity of convulsions from mild (e.g., facial clonus) to severe (e.g., tonic-clonic seizures with loss of posture).
-
Data Analysis: The incidence and severity of seizures are compared between the drug-treated and vehicle-treated groups.
This guide provides a foundational comparison of this compound with the next generation of M1 PAMs. The data strongly suggest that minimizing or eliminating M1 agonist activity is a key strategy for developing safer and more effective cognitive enhancers. The provided experimental protocols offer a starting point for researchers aiming to characterize novel M1 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming M1-Dependent Effects of PF-06827443: A Comparative Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing experiments to confirm and characterize the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR)-dependent effects of PF-06827443. This compound is a potent, central nervous system (CNS)-penetrant, and selective M1 positive allosteric modulator (PAM)[1]. Notably, it also exhibits intrinsic agonist activity, classifying it as an "ago-PAM," a characteristic that is dependent on the level of receptor expression (receptor reserve)[2][3][4]. This dual activity is believed to underlie both its potential therapeutic efficacy and its observed adverse effects, such as seizures in preclinical animal models[2][5].
This guide outlines key in vitro and in vivo experimental protocols, presents data in a comparative format, and provides visualizations of critical pathways and workflows to aid researchers in rigorously evaluating the M1-dependent pharmacology of this compound and other M1 modulators.
Comparative Pharmacology of M1 Receptor Modulators
To contextualize the activity of this compound, it is essential to compare its pharmacological profile with other known M1 modulators. The following table summarizes the key characteristics of this compound alongside a standard orthosteric agonist (Carbachol), another M1 ago-PAM (PF-06764427), and a selective M1 antagonist (VU0255035).
| Compound | Mechanism of Action | Reported In Vitro Potency (EC50/IC50) | Key Characteristics |
| This compound | M1 Positive Allosteric Modulator with Agonist Activity (ago-PAM) | PAM EC50: ~36 nM (rat M1); Agonist EC50: ~1900 nM (rat M1)[2] | CNS penetrant, potent PAM activity, receptor reserve-dependent agonism, associated with seizures in vivo[1][2][5]. |
| Carbachol | Non-selective Muscarinic Receptor Agonist | Varies with assay and cell type | Binds to the orthosteric site of all muscarinic receptor subtypes, classic cholinergic agonist. |
| PF-06764427 | M1 Positive Allosteric Modulator with Agonist Activity (ago-PAM) | PAM EC50: ~30 nM[6] | Structurally related to this compound, also demonstrates both PAM and agonist activity[5][6]. |
| VU0255035 | Selective M1 Muscarinic Receptor Antagonist | Varies with assay | A critical tool compound used to confirm that observed effects are mediated specifically by the M1 receptor[2]. |
Experimental Protocols to Interrogate M1-Dependency
To definitively attribute the effects of this compound to M1 receptor modulation, a series of well-controlled experiments are necessary. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Confirmation: Calcium Mobilization Assay
The M1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca2+]i)[7][8][9]. A calcium mobilization assay is a robust method to quantify the agonist and PAM activity of this compound.
Objective: To measure the direct agonist and positive allosteric modulatory effects of this compound on M1 receptor activation by quantifying changes in intracellular calcium.
Materials:
-
Cell line stably expressing the human or rat M1 receptor (e.g., CHO-M1 or HEK-M1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound.
-
Acetylcholine (ACh) or Carbachol (as the orthosteric agonist).
-
VU0255035 (as the selective M1 antagonist).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
Protocol:
-
Cell Plating: Seed M1-expressing cells into 96-well or 384-well black, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Compound Preparation: Prepare serial dilutions of this compound, the orthosteric agonist, and the antagonist.
-
Agonist Mode:
-
Add increasing concentrations of this compound to the cells.
-
Measure the fluorescence intensity over time to detect changes in [Ca2+]i.
-
To confirm M1-dependence, pre-incubate a set of wells with a fixed concentration of VU0255035 (e.g., 10 µM) before adding this compound.
-
-
PAM Mode:
-
Add increasing concentrations of this compound to the cells.
-
Immediately after, add a fixed, sub-maximal (EC20) concentration of acetylcholine or carbachol.
-
Measure the potentiation of the calcium response.
-
Confirm M1-dependence by pre-incubating with VU0255035.
-
-
Data Analysis:
-
Calculate the EC50 values for agonist and PAM activities from the concentration-response curves.
-
Compare the response in the presence and absence of the M1 antagonist to confirm specificity.
-
In Vivo Confirmation: Behavioral Convulsion Assay
This compound has been reported to induce M1-dependent convulsions in mice[2]. This in vivo assay directly assesses the physiological consequences of M1 over-activation.
Objective: To determine if this compound induces convulsions in vivo and to confirm that this effect is mediated by the M1 receptor.
Materials:
-
Adult mice (e.g., C57BL/6J).
-
This compound formulated in a suitable vehicle.
-
VU0255035 formulated in a suitable vehicle.
-
Vehicle control.
-
Observation chambers.
-
Behavioral scoring system (e.g., Racine scale for seizure severity).
Protocol:
-
Animal Acclimation: Acclimate mice to the testing environment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle, this compound alone, VU0255035 alone, VU0255035 + this compound).
-
Antagonist Pre-treatment: Administer VU0255035 or its vehicle to the appropriate groups (e.g., 30 minutes before this compound administration).
-
Test Compound Administration: Administer this compound or its vehicle.
-
Behavioral Observation: Immediately place mice in individual observation chambers and record their behavior for a set period (e.g., 60 minutes). Score the presence and severity of any convulsive behaviors.
-
Data Analysis:
-
Compare the incidence and severity of convulsions between the this compound-treated group and the vehicle control group.
-
Determine if pre-treatment with the M1 antagonist VU0255035 significantly reduces or blocks the convulsive effects of this compound.
-
Visualizing the Mechanisms and Workflows
To further clarify the underlying biology and experimental logic, the following diagrams have been generated using the DOT language.
Caption: M1 receptor signaling cascade initiated by orthosteric and allosteric ligands.
Caption: Workflow for in vitro and in vivo confirmation of M1-dependent effects.
By employing these rigorous experimental designs and utilizing appropriate pharmacological tools, researchers can unequivocally confirm the M1-dependent effects of this compound. This systematic approach is crucial for understanding the compound's mechanism of action, interpreting its physiological effects, and guiding future drug development efforts targeting the M1 muscarinic receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of PF-06827443
Disclaimer: Specific disposal procedures for PF-06827443 are not publicly available in a dedicated Safety Data Sheet (SDS). The following guidelines are based on established best practices for the handling and disposal of potent, non-DEA controlled investigational pharmaceutical compounds in a laboratory setting. Researchers and laboratory personnel must always consult their institution's Environmental Health and Safety (EHS) office and adhere to local, state, and federal regulations.
The proper disposal of a potent and biologically active research compound like this compound is a critical component of laboratory safety and environmental responsibility. Adherence to strict protocols minimizes the risk of exposure to personnel and prevents the release of active pharmaceutical ingredients into the environment.
Key Safety and Handling Precautions for Disposal
This table summarizes crucial safety information necessary for the risk assessment and proper handling of this compound during the disposal process.
| Category | Precaution |
| Personal Protective Equipment (PPE) | Mandatory use of double chemotherapy gloves, a disposable gown, and eye protection (safety glasses or goggles). A respirator may be required based on a risk assessment of the procedure (e.g., handling powders).[1] |
| Waste Segregation | Crucial for safe handling and disposal. Use designated, color-coded, and properly labeled waste containers to prevent the commingling of incompatible waste types.[1][2][3] |
| Container Requirements | Waste must be stored in containers made of compatible materials that are in good condition, free of leaks, and have secure, leak-proof closures. The original chemical container is often the best choice.[2][4][5] |
| Storage | Store hazardous waste in a designated, secure, and clearly marked Satellite Accumulation Area (SAA). Containers must be kept closed except when adding waste.[1][2][6] |
| Spill Management | In the event of a spill, follow the institution's established spill cleanup procedures for hazardous materials, which typically involves using a chemical spill kit and wearing appropriate PPE.[1][4] |
| Regulatory Compliance | All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) and be coordinated through the institution's EHS office to ensure adherence to all regulations.[7][8] |
General Disposal Workflow for this compound
The following diagram illustrates a standard workflow for the safe disposal of a potent research compound.
Caption: General workflow for the safe disposal of potent research compounds.
Experimental Protocols for Safe Disposal
The proper disposal of potent investigational drugs like this compound is a multi-step process requiring meticulous planning and execution.
Waste Identification and Classification
The initial step is to identify all waste that has come into contact with this compound. This waste must be classified as hazardous pharmaceutical waste.[1] All laboratory personnel handling this waste must be current on institutional chemical waste management training.[6] Waste streams include, but are not limited to:
-
Unused or expired neat compound.
-
Contaminated Personal Protective Equipment (PPE) such as gloves, gowns, and safety glasses.[1]
-
Contaminated laboratory supplies, including vials, pipette tips, and absorbent materials.[1]
-
Solutions containing any concentration of this compound.
-
Contaminated sharps, such as needles and syringes.
Important: Never dispose of this compound or related contaminated materials down the drain or in the regular trash.[1][4]
Waste Segregation and Containerization
Proper segregation is essential to ensure safe handling and disposal and to prevent the mixing of incompatible chemicals.[1][3]
-
Hazardous Chemical Waste: For bulk quantities of the compound, including unused product and heavily contaminated items. Use a designated hazardous waste container, which should be made of a compatible material and kept securely closed except when adding waste.[1][5]
-
Trace Contaminated Waste: For items with trace amounts of contamination, such as used PPE and absorbent pads, use a designated container for trace chemotherapy/pharmaceutical waste if your institution has this waste stream.[1]
-
Sharps Waste: Needles and syringes that have contained this compound must be disposed of in a designated hazardous waste sharps container. Needles should not be recapped.[1]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and treated as hazardous waste. After this procedure, the defaced container may be disposed of in the regular trash, per institutional guidelines.[4][5]
Labeling and Storage
All waste containers must be correctly labeled.[6]
-
Request official hazardous waste labels from your institution's EHS department.[6]
-
Complete the label with the full chemical name ("this compound"), the name of the Principal Investigator (PI), the laboratory location, and contact information.[6]
-
Store all labeled containers in a designated Satellite Accumulation Area (SAA), which should be a secure, marked location away from general lab traffic.[6]
Final Disposal
The final disposal of this compound waste must be handled by professionals.
-
Once a waste container is full, or when the project is complete, contact your institution's EHS department to arrange for a hazardous waste pickup.[2][6]
-
EHS will transport the waste to a licensed hazardous waste management vendor.[9]
-
The standard and required method for the final destruction of potent pharmaceutical compounds is incineration at an EPA-permitted facility.[8][9]
-
Ensure that all disposal activities are documented and that records, such as certificates of destruction, are maintained as required by your institution and regulatory bodies.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling PF-06827443
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of PF-06827443, a potent, orally bioavailable, and CNS-penetrant M1-selective positive allosteric modulator (PAM).[1] Due to its potency and potential to induce cholinergic adverse effects and convulsions, strict adherence to the following procedures is mandatory to ensure the safety of all laboratory personnel.[1][2][3]
Hazard Assessment and Control
This compound is a potent compound requiring specialized handling to mitigate risks of exposure.[1][4] The primary hazards include inhalation of airborne particles, skin contact, and accidental ingestion.[5] Exposure can lead to significant adverse health effects. Therefore, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent operational procedures, is required.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. This includes, but is not limited to, head-to-toe protection to prevent any direct contact with the compound.[6]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | A PAPR with an assigned protection factor (APF) of 1000 or greater is recommended, especially when handling the powdered form of the compound.[7] For less hazardous operations, a properly fitted N95 respirator may be considered, but a full risk assessment is required.[6] Surgical masks do not offer adequate respiratory protection.[5][6] |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls ("Bunny Suit") | A disposable, solid-front gown or coverall made of a low-linting material is required to protect against splashes and particulate contamination.[6][8] |
| Eye Protection | Chemical Splash Goggles | Goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.[6] A face shield should be worn in conjunction with goggles when there is a significant splash risk.[6] |
| Foot Protection | Disposable Shoe Covers | Shoe covers must be worn over laboratory-appropriate footwear to prevent the tracking of contaminants out of the designated handling area.[6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Area Setup:
-
Designate a specific, controlled area for handling this compound, preferably within a containment device such as a chemical fume hood or a glove box.
-
Ensure the work area is clean and free of clutter.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment and materials before introducing the compound.
-
Post clear signage indicating the hazards and required PPE.
2. Donning PPE:
-
Follow a strict donning sequence, typically starting with shoe covers, followed by inner gloves, coverall, outer gloves, head/hair cover, and finally the respirator and eye protection.
3. Compound Handling:
-
All manipulations of powdered this compound that could generate dust must be performed within a certified chemical fume hood or a glove bag to minimize inhalation risk.[7]
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Handle solutions containing this compound with care to avoid splashes and aerosol generation.
4. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate deactivating solution.
-
Carefully remove and dispose of contaminated bench paper.
5. Doffing PPE:
-
Follow a doffing procedure that minimizes the risk of self-contamination. This typically involves removing the most contaminated items first (outer gloves, coverall) while still wearing respiratory protection.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with all applicable federal, state, and local regulations.[9][10]
Waste Segregation and Disposal Procedures
| Waste Type | Container | Disposal Protocol |
| Heavily Contaminated Items | Black Hazardous Waste Container | Includes unused or expired compound, and grossly contaminated materials. Must be clearly labeled as hazardous chemical waste.[9] |
| Trace Contaminated Items | Yellow Chemotherapy Waste Container | Includes used PPE (gloves, gowns, shoe covers), and disposable lab supplies with minimal residual contamination.[9] |
| Contaminated Sharps | Red Sharps Container | Needles and syringes that have come into contact with this compound. These should not be recapped.[9] |
| Liquid Waste | Designated Hazardous Liquid Waste Container | Solutions containing this compound must not be poured down the drain.[9][11] |
All waste containers must be sealed and stored in a designated Satellite Accumulation Area (SAA) until they can be collected by the institution's Environmental Health and Safety (EHS) department for final disposal, which is typically high-temperature incineration.[9][12]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. gerpac.eu [gerpac.eu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. aiha.org [aiha.org]
- 8. 3m.com [3m.com]
- 9. benchchem.com [benchchem.com]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 12. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
